Tetraacid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80081. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSIPUDIPIMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957027 | |
| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35638-19-8 | |
| Record name | NSC80081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the properties of tetraacid chelating agents
An In-depth Technical Guide to the Properties of Tetraacid Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of this compound chelating agents, focusing on their chemical characteristics, metal ion affinities, and applications in research and drug development.
Introduction to this compound Chelating Agents
This compound chelating agents are a class of polydentate ligands containing four carboxylic acid groups. These agents are pivotal in various scientific disciplines due to their remarkable ability to form stable, water-soluble complexes with a wide range of metal ions. This sequestration of metal ions is crucial in controlling their reactivity in biological and chemical systems. This guide will focus on four prominent this compound chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), and 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA).
Physicochemical Properties and Synthesis
The fundamental characteristics of these chelating agents, including their structure, molecular weight, and synthesis, are outlined below.
General Properties
| Chelating Agent | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| Ethylenediaminetetraacetic acid | EDTA | C₁₀H₁₆N₂O₈ | 292.24 | |
| Diethylenetriaminepentaacetic acid | DTPA | C₁₄H₂₃N₃O₁₀ | 393.35 | |
| Ethylene glycol tetraacetic acid | EGTA | C₁₄H₂₄N₂O₁₀ | 380.35 | |
| 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid | BAPTA | C₂₂H₂₄N₂O₁₀ | 476.43 |
Synthesis of this compound Chelating Agents
The industrial synthesis of these agents typically involves the carboxymethylation of the corresponding amine precursors.
-
EDTA Synthesis: The primary industrial method for EDTA synthesis is the reaction of ethylenediamine with formaldehyde and a cyanide source (e.g., sodium cyanide) in an alkaline medium. This process, known as the Singer synthesis, yields the tetrasodium salt of EDTA, which can then be acidified to produce the free acid form. An older method, the Munz synthesis, involved the reaction of ethylenediamine with chloroacetic acid and sodium hydroxide.[1][2]
-
DTPA Synthesis: DTPA is synthesized by the reaction of diethylenetriamine with chloroacetic acid in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[3][4]
-
EGTA Synthesis: EGTA can be synthesized by the reaction of bis(2-aminoethyl) ether with chloroacetic acid in an alkaline solution. Another method involves the reaction of disodium iminodiacetate with triethylene glycol dichloride.[5][6]
-
BAPTA Synthesis: The synthesis of BAPTA is more complex and involves the reaction of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline with chloroacetic acid.
Metal Ion Chelation and Stability Constants
The defining property of these agents is their high affinity for metal ions, quantified by their stability constants (log K). A higher log K value indicates a more stable metal-chelate complex.
Comparative Stability Constants (log K)
The following table summarizes the logarithm of the overall stability constants for the 1:1 complexes of EDTA, DTPA, EGTA, and BAPTA with various divalent and trivalent metal ions.
| Metal Ion | EDTA (log K) | DTPA (log K) | EGTA (log K) | BAPTA (log K) |
| Ca²⁺ | 10.65[7] | 10.8[8] | 11.0[9] | 6.97[10] |
| Mg²⁺ | 8.79[7] | 9.3[8] | 5.2[9] | 1.77[10] |
| Fe³⁺ | 25.1[7] | 28.6[8] | 20.5 | - |
| Cu²⁺ | 18.78[7] | 21.5[8] | 17.8 | - |
| Zn²⁺ | 16.5[7] | 18.8[8] | 12.7 | - |
| Pb²⁺ | 18.0[7] | 18.8[11] | 13.7 | - |
| Mn²⁺ | 13.89[7] | 15.6[8] | 12.3 | - |
| Co²⁺ | 16.45[7] | 19.2[8] | 12.6 | - |
| Ni²⁺ | 18.4[7] | 20.3[8] | 13.6 | - |
| Cd²⁺ | 16.5[7] | 19.3[8] | 13.8 | - |
| Al³⁺ | 16.4[7] | 18.6[8] | - | - |
| La³⁺ | 15.5 | 19.8[8] | - | - |
| Gd³⁺ | 17.4 | 22.4[8] | - | - |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols for Characterization
The determination of stability constants is crucial for understanding and applying this compound chelating agents. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.
Protocol for Potentiometric Titration
This method involves monitoring the pH of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added.
Materials:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Standardized solutions of the metal salt, the chelating agent, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH).
-
Inert salt solution to maintain constant ionic strength (e.g., NaClO₄).
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Prepare a solution containing the chelating agent and a known amount of strong acid. Titrate this solution with the standardized strong base, recording the pH after each addition.
-
Titration of the Metal-Ligand Mixture: Prepare a solution containing the metal salt, the chelating agent, and a known amount of strong acid. Titrate this mixture with the same standardized strong base, again recording the pH at regular intervals.
-
Data Analysis: Plot the pH versus the volume of base added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄) and the free ligand concentration ([L]). The stability constants are then determined from these values using computational methods.[1][2][12]
Protocol for Spectrophotometric Determination
This method is suitable when the metal-chelate complex absorbs light in the UV-visible region.
Materials:
-
UV-Visible spectrophotometer
-
Cuvettes
-
Standardized solutions of the metal salt and the chelating agent.
-
Buffer solution to maintain a constant pH.
Procedure:
-
Determination of λmax: Prepare a solution containing the metal-chelate complex and measure its absorption spectrum to determine the wavelength of maximum absorbance (λmax).
-
Method of Continuous Variations (Job's Plot): Prepare a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. Measure the absorbance of each solution at λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Molar Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent. Measure the absorbance of each solution at λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the molar ratio corresponding to the complex stoichiometry.
-
Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained in the above experiments using various mathematical treatments, such as the Benesi-Hildebrand method.[8][11][13]
Applications in Research and Drug Development
This compound chelating agents have a wide array of applications, from industrial processes to advanced biomedical research.
Inhibition of Metalloproteinases
Metalloproteinases are enzymes that require a metal ion (typically Zn²⁺) for their catalytic activity. EDTA can inhibit these enzymes by chelating the essential metal cofactor.[14] This property is utilized in biochemical assays to study the function of metalloproteinases and in the preservation of protein samples from degradation.
Caption: Mechanism of metalloproteinase inhibition by EDTA.
Modulation of Calcium Signaling
EGTA and BAPTA are invaluable tools in cell biology for studying calcium signaling pathways. They exhibit high selectivity for Ca²⁺ over Mg²⁺, which is crucial as intracellular Mg²⁺ concentrations are typically much higher than Ca²⁺. Their different Ca²⁺ binding kinetics allow for the dissection of rapid, localized calcium signals (nanodomains) from slower, more global changes in intracellular calcium. BAPTA, with its faster on-rate, is a more effective buffer of rapid Ca²⁺ transients near their source compared to the slower-binding EGTA.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ijsart.com [ijsart.com]
- 12. airo.co.in [airo.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Polycarboxylic Acids in Biological Systems: A Technical Overview
While the specific term "tetraacid" does not define a standard class of molecules in biological systems, a broader category of polycarboxylic acids, which encompasses molecules with multiple carboxylic acid groups, is fundamental to numerous life-sustaining processes. This technical guide explores the significance of these molecules, focusing on their roles in metabolism, cellular signaling, and their applications in research and medicine.
Carboxylic acids are organic compounds characterized by the presence of a carboxyl (-COOH) group.[1][2] Their ability to donate a proton makes them acidic and highly reactive, enabling their participation in a wide array of biochemical reactions.[3][4] Molecules containing two, three, or more of these functional groups are known as di-, tri-, and polycarboxylic acids, respectively. These compounds are central to various metabolic pathways, including the citric acid cycle, and contribute to pH regulation within biological fluids.[3]
Key Examples of Polycarboxylic Acids in Biology
While naturally occurring molecules with four or more carboxylic acid groups are not commonly highlighted as a distinct functional class, di- and tricarboxylic acids are ubiquitous and essential.
-
Dicarboxylic Acids: These molecules, containing two carboxyl groups, are key intermediates in metabolic pathways. For instance, succinic acid is a crucial component of the citric acid cycle, a series of reactions vital for cellular energy production.[3] Aspartic acid, an amino acid, is an example of an aminodicarboxylic acid.[5]
-
Tricarboxylic Acids: The most prominent example is citric acid, a tricarboxylic acid that gives its name to the citric acid cycle (also known as the Krebs cycle).[3] This cycle is a central hub of metabolism, involved in the oxidation of carbohydrates, fats, and proteins to produce ATP, the primary energy currency of the cell.[3]
Synthetic Polycarboxylic Acids in Biological Applications
Certain synthetic polycarboxylic acids have significant applications in biological and medical research due to their ability to chelate metal ions.
-
Ethylenediaminetetraacetic acid (EDTA): EDTA is a synthetic aminopolycarboxylic acid containing four carboxyl groups. It is widely used as a chelating agent, meaning it can form strong complexes with metal ions. This property makes it valuable in medicine, for example, in treating heavy metal poisoning and as an anticoagulant in blood samples by binding calcium ions.
The Citric Acid Cycle: A Central Metabolic Pathway
The citric acid cycle is a prime example of the importance of polycarboxylic acids in metabolism. This cycle utilizes a series of dicarboxylic and tricarboxylic acids to generate energy.
Figure 1. The Citric Acid Cycle, highlighting key di- and tricarboxylic acid intermediates.
Experimental Methodologies for Studying Polycarboxylic Acids
The study of polycarboxylic acids and their roles in biological systems employs a variety of experimental techniques. The specific protocols can vary significantly depending on the research question. Generally, a workflow to study the effect of a polycarboxylic acid on a cellular pathway might involve the following steps.
Figure 2. A generalized experimental workflow for studying the impact of polycarboxylic acids.
References
An In-depth Technical Guide to the Solubility Characteristics of Different Tetraacid Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of various tetraacid salts, with a focus on those relevant to pharmaceutical and chemical research. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual representation of a key chemical process involving a this compound.
Introduction to this compound Salts and Their Importance
Tetraacids are polyprotic acids that can donate four protons. Their corresponding salts are formed by the replacement of these acidic protons with cations. The solubility of these salts is a critical physicochemical property that influences their application in numerous fields, particularly in drug development, where it can affect a drug's bioavailability, formulation, and efficacy. Understanding the factors that govern the solubility of this compound salts, such as pH, temperature, and the nature of the cation, is essential for their effective utilization. This guide will focus on the solubility of salts of ethylenediaminetetraacetic acid (EDTA), pyrophosphoric acid, and polyacrylic acid as representative examples.
Quantitative Solubility Data
The solubility of this compound salts can vary significantly depending on the specific salt and the conditions of the solvent. The following tables summarize the available quantitative solubility data for the salts of EDTA, pyrophosphoric acid, and polyacrylic acid.
Ethylenediaminetetraacetic Acid (EDTA) Salts
EDTA is a hexadentate ligand capable of forming stable complexes with various metal ions. Its salts are widely used as chelating agents.
| Salt | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | pH of Solution | Reference |
| Disodium EDTA Dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | Room Temperature | ~9.6 | 4-6 | [1] |
| Tetrasodium EDTA | C₁₀H₁₂N₂Na₄O₈ | 380.17 | 20 | 103 | ~11.3 | [2][3] |
| Tetrasodium EDTA Dihydrate | C₁₀H₁₂N₂Na₄O₈·2H₂O | 416.20 | Room Temperature | ~55 (in 100 mL final volume) | 10-11 | [4] |
| Calcium Disodium EDTA | CaNa₂C₁₀H₁₂N₂O₈ | 374.27 | - | Water Soluble | - | [5] |
Pyrophosphate Salts
Pyrophosphoric acid is an inorganic tetraprotic acid. Its salts, known as pyrophosphates, have diverse applications, including as food additives and in dental care products.
| Salt | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Disodium Pyrophosphate | Na₂H₂P₂O₇ | 221.94 | 20 | 13 | [6][7] |
| 25 | 15 | [6] | |||
| 80 | 20 | [6][7] | |||
| Tetrasodium Pyrophosphate | Na₄P₂O₇ | 265.90 | Cold Water | 3.16 | [8][9] |
| Boiling Water | 40.26 | [8][9] | |||
| Tetrapotassium Pyrophosphate | K₄P₂O₇ | 330.34 | 25 | 187 | [10][11][12][13] |
| Calcium Pyrophosphate | Ca₂P₂O₇ | 254.10 | - | Insoluble in water | [14][15] |
Polycarboxylic Acid Salts
Polyacrylic acid is a polymer with repeating carboxylic acid functional groups. Its salts are used as thickeners, dispersants, and superabsorbent polymers. The solubility of polyacrylate salts is highly dependent on the degree of cross-linking and the presence of other ions.
| Salt | Formula | Molecular Weight ( g/mol ) | Temperature (°C) | Solubility | Reference |
| Sodium Polyacrylate | [-CH₂-CH(COONa)-]n | Variable | - | Soluble in water (forms a viscous solution) | [16][17] |
| Potassium Polyacrylate | [-CH₂-CH(CO₂K)-]n | Variable | 22 | Insoluble, but swells to absorb water | [18][19][20] |
| Calcium Polyacrylate | [-CH₂-CH(COOCa)-]n/2 | Variable | - | Substantially insoluble in water | [21] |
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound salts can be performed using several established methods. The choice of method often depends on the required throughput and the stage of research. Below are detailed methodologies for two common approaches.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method, often considered the "gold standard," measures the equilibrium solubility of a compound.[22]
Materials:
-
Test compound (solid form)
-
Solvent (e.g., purified water, buffer of specific pH)
-
Screw-capped vials or flasks
-
Shaker or rotator capable of constant agitation at a controlled temperature
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid this compound salt to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.
-
Equilibration: Seal the vials and place them on a shaker/rotator in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[23]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant. To remove any remaining undissolved particles, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved this compound salt using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The solubility is determined from the measured concentration of the saturated solution.
Solubility Determination by Potentiometric Titration
This method is particularly useful for ionizable compounds and can determine the solubility-pH profile.[14]
Materials:
-
Test compound (solid form)
-
Purified water
-
Standardized acid and base titrants (e.g., HCl, NaOH)
-
Potentiometer with a pH electrode
-
Automated titrator or manual titration setup
-
Stirrer
Procedure:
-
Sample Preparation: Create a suspension of the this compound salt in a known volume of water in a titration vessel.
-
Titration: While continuously stirring, perform a potentiometric titration by adding small, precise volumes of the acid or base titrant. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The solubility of the compound at different pH values can be calculated from the titration curve. The point at which the solid phase disappears can be observed, and the intrinsic solubility can be determined from the data.[14][15]
Visualization of the EDTA Chelation Mechanism
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable, water-soluble complexes with metal ions. This property is fundamental to its use in various applications, including the removal of heavy metals from the body and as an anticoagulant. The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by the fully deprotonated EDTA⁴⁻ anion.
Caption: EDTA Chelation of a Divalent Metal Ion (M²⁺).
Conclusion
The solubility of this compound salts is a multifaceted property that is crucial for their application in scientific research and drug development. This guide has provided quantitative solubility data for the salts of EDTA, pyrophosphoric acid, and polyacrylic acid, detailed experimental protocols for accurate solubility determination, and a visual representation of the EDTA chelation mechanism. A thorough understanding and characterization of these solubility properties are indispensable for the successful formulation and application of this compound salt-based products.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. | Semantic Scholar [semanticscholar.org]
- 3. gelsap.com [gelsap.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. youtube.com [youtube.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. gelsap.com [gelsap.com]
- 9. sapgel.com [sapgel.com]
- 10. m.youtube.com [m.youtube.com]
- 11. graphviz.org [graphviz.org]
- 12. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. santos.com [santos.com]
- 15. Polyacrylic Acid Sodium, Polyacrylate Sodium. Cas:9003 04 7 - IRO Water [irowater.com]
- 16. alquera.com [alquera.com]
- 17. Potassium polyacrylate - Wikipedia [en.wikipedia.org]
- 18. Alsta Hydrogel Super Absorbent Polymer - Potassium Polyacrylate [chemtexltd.com]
- 19. US3649547A - Calcium polyacrylate composition and method for treating calcium salt contaminated low-solids drilling fluids - Google Patents [patents.google.com]
- 20. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 23. pubs.acs.org [pubs.acs.org]
Spectroscopic Identification of Tetraacid Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary spectroscopic techniques used for the identification and characterization of tetraacid functional groups. Molecules containing multiple carboxylic acid moieties are crucial in various fields, including medicinal chemistry, materials science, and environmental chemistry. Their unique properties, such as high polarity, metal chelation capabilities, and potential for extensive hydrogen bonding, are directly related to the number and spatial arrangement of the carboxylic acid groups. Accurate spectroscopic characterization is therefore paramount for structure elucidation, purity assessment, and understanding the physicochemical behavior of these compounds.
This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) for the analysis of tetraacids. It includes detailed experimental protocols, quantitative data summaries for representative this compound compounds, and a logical workflow for the systematic identification of unknown samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tetraacids, both ¹H and ¹³C NMR are indispensable.
Key Diagnostic Features
-
¹H NMR: The most characteristic signal for a carboxylic acid is the resonance of the acidic proton (-COOH), which is typically observed far downfield in the range of 10-13 ppm.[1] This chemical shift is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding. Protons on carbon atoms alpha to the carboxylic acid group generally appear in the 2.0-2.6 ppm region.[1]
-
¹³C NMR: The carbonyl carbon of a carboxylic acid group provides a distinct and unambiguous signal in the ¹³C NMR spectrum, typically appearing between 170 and 185 ppm.[1] The exact chemical shift can provide insights into the electronic environment of the carboxyl group.
Quantitative Data for Representative Tetraacids
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for several common this compound compounds.
| Compound | Structure | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Solvent |
| Ethylenediaminetetraacetic acid (EDTA) |
| 3.47 (s, 8H, N-CH₂-COOH), 2.78 (s, 4H, N-CH₂-CH₂-N) | 172.0 (C=O), 54.7 (N-CH₂-COOH), 51.3 (N-CH₂-CH₂-N) | DMSO-d₆ |
| meso-Butane-1,2,3,4-tetracarboxylic acid |
| 3.80 (d, 2H), 3.12 (d, 2H) | Not readily available | DMSO-d₆ |
| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) |
| 8.2 (s, 2H, Ar-H) | 170.1 (C=O), 136.2 (Ar-C-COOH), 131.5 (Ar-C-H) | DMSO-d₆ |
| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) |
| No aromatic protons | 168.5 (C=O), 133.2 (Ar-C) | D₂O |
Experimental Protocol: NMR Analysis of a this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as the acidic protons of the carboxylic acids can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals in the ¹H NMR spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. Depending on the sample concentration and instrument sensitivity, this may require a longer acquisition time.
-
If further structural elucidation is needed, consider two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which can be particularly useful for assigning quaternary carbons.[1]
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups in a molecule. The carboxylic acid group has several characteristic absorption bands.
Key Diagnostic Features
-
O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond in the carboxyl group. This broadness is a result of extensive hydrogen bonding.
-
C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is found between 1680 and 1725 cm⁻¹. The exact position can be influenced by conjugation and intramolecular hydrogen bonding.
-
C-O Stretch and O-H Bend: Absorptions due to C-O stretching and O-H bending are typically found in the fingerprint region, between 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively.
Quantitative Data for Representative Tetraacids
The following table lists the characteristic IR absorption frequencies for several this compound compounds.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch / O-H Bend (cm⁻¹) |
| Ethylenediaminetetraacetic acid (EDTA) | ~3000 (broad) | ~1700 | ~1400, ~1300 |
| meso-Butane-1,2,3,4-tetracarboxylic acid | ~3000 (broad) | 1712 | Not readily available |
| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) | ~3000 (broad) | 1720 | ~1420, ~1300 |
| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) | 2500-3335 (broad) | 1700-1725 | 1395-1440, 1210-1320 |
Experimental Protocol: ATR-FTIR Analysis of a Solid this compound
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the finely ground solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the carboxylic acid functional groups.
-
Compare the obtained spectrum with reference spectra if available.
-
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light.
Key Diagnostic Features
-
C=O Stretch: The carbonyl stretch in carboxylic acids also gives a strong band in the Raman spectrum, typically in the range of 1640-1680 cm⁻¹.
-
C-C Stretch: Skeletal C-C stretching vibrations are often prominent in the Raman spectrum and can provide information about the carbon backbone of the molecule.
-
Symmetry Considerations: For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). This can provide valuable structural information.
Quantitative Data for Representative Tetraacids
The following table presents characteristic Raman shifts for some this compound compounds.
| Compound | C=O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Ethylenediaminetetraacetic acid (EDTA) | ~1670 | 1400 (CH₂ bend), 925 (C-C stretch) |
| Citric Acid (a tricarboxylic acid, for comparison) | 1750 (central C=O), 1680 (lateral C=O) | 1468 (CH₂ scissors), 1440 (C-OH deformation), 942 (C-C symmetric stretch)[1] |
| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) | ~1690 | ~1610 (aromatic C=C), ~850 (ring breathing) |
| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) | ~1700 | ~1600 (aromatic C=C), ~1000 (ring breathing) |
Experimental Protocol: Raman Analysis of a Solid this compound
-
Sample Preparation:
-
For a solid sample, a small amount of the powder can be placed on a microscope slide.
-
Alternatively, the sample can be pressed into a pellet.
-
For solutions, the sample can be placed in a quartz cuvette.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser may be important to avoid fluorescence from the sample or impurities.
-
Focus the laser on the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without damaging the sample.
-
-
Data Analysis:
-
Identify the characteristic Raman bands for the carboxylic acid functional groups and the molecular backbone.
-
Correlate the observed bands with the expected vibrational modes of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Key Diagnostic Features
-
Molecular Ion: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like tetraacids. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ may be seen.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to fragment the molecular ion and obtain structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The fragmentation of the carbon skeleton can also provide valuable structural clues.
Quantitative Data for Representative Tetraacids
The following table summarizes the expected molecular ions and some key fragments for representative tetraacids in ESI-MS.
| Compound | Molecular Weight ( g/mol ) | Expected Ion (Negative Mode) [M-H]⁻ (m/z) | Key Fragments (m/z) |
| Ethylenediaminetetraacetic acid (EDTA) | 292.24 | 291.08 | 247 ([M-H-CO₂]⁻), 203 ([M-H-2CO₂]⁻) |
| meso-Butane-1,2,3,4-tetracarboxylic acid | 234.16 | 233.04 | 189 ([M-H-CO₂]⁻), 145 ([M-H-2CO₂]⁻) |
| Pyromellitic acid (1,2,4,5-Benzenetetracarboxylic acid) | 254.15 | 253.00 | 209 ([M-H-CO₂]⁻), 165 ([M-H-2CO₂]⁻) |
| Mellitic acid (Benzene-1,2,3,4,5,6-hexacarboxylic acid) | 342.16 | 341.00 | 297 ([M-H-CO₂]⁻), 253 ([M-H-2CO₂]⁻) |
Experimental Protocol: LC-MS Analysis of a this compound
Liquid chromatography (LC) is often coupled with mass spectrometry to separate mixtures and analyze individual components.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
-
The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the solvent can improve chromatographic peak shape and ionization efficiency.
-
-
LC Method:
-
Column: A reversed-phase C18 column is commonly used for the separation of polar compounds.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements to confirm elemental compositions.
-
Data Acquisition: Acquire full scan mass spectra to detect the molecular ions. Perform MS/MS experiments on the molecular ions to obtain fragmentation data for structural confirmation.
-
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound suspected of containing this compound functional groups.
Caption: A logical workflow for the spectroscopic identification of a this compound.
Conclusion
The spectroscopic identification of this compound functional groups requires a multi-technique approach. Infrared and Raman spectroscopies provide rapid confirmation of the presence of carboxylic acid groups. Mass spectrometry is essential for determining the molecular weight and elemental composition, while NMR spectroscopy provides the detailed structural information necessary for unambiguous identification and characterization. By following the detailed protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize molecules containing this compound functionalities.
References
An In-depth Technical Guide to Tetraacids in Crude Oil for Researchers, Scientists, and Drug Development Professionals
Introduction to Tetraacids in Crude Oil
Tetraacids, a unique class of polycarboxylic acids, are naturally occurring constituents of some crude oils. While present in relatively low concentrations, typically in the parts-per-million (ppm) range, they can have significant operational and environmental implications for the petroleum industry.[1] From a research and development perspective, particularly in fields related to life sciences and drug development, understanding the chemistry and biological activity of these complex molecules is of growing interest. This technical guide provides a comprehensive overview of tetraacids in crude oil, with a focus on their chemical nature, analytical determination, and potential biological relevance.
The most well-characterized tetraacids in crude oil are a series of C80 to C82 isoprenoid 20-bis-16,16'-biphytanyl tetraacids, commonly referred to as "ARN" acids.[1] These molecules are characterized by a core structure containing four carboxylic acid groups and a variable number of cyclopentyl rings, typically ranging from four to eight.[1] The presence of these multiple acidic functionalities imparts unique surfactant-like properties to these molecules, leading to the formation of stable emulsions and intractable deposits of calcium naphthenates in oil production facilities when they interact with divalent cations like calcium present in formation water.[1]
The origin of these complex tetraacids is believed to be from archaea, ancient microorganisms found in some petroleum reservoirs. This biological origin hints at the potential for these molecules to interact with biological systems, a topic of increasing research focus. This guide will delve into the technical aspects of tetraacid analysis, present quantitative data on their occurrence, and explore their potential biological implications, providing a valuable resource for researchers and professionals in related scientific disciplines.
Data Presentation: Quantitative Analysis of Tetraacids in Crude Oil
The concentration of C80-C82 tetraacids in crude oil is a critical parameter for predicting and mitigating operational issues such as naphthenate deposition. The following table summarizes the quantitative analysis of these compounds in five different crude oil samples, providing a comparative overview of their distribution.
| Crude Oil Sample | Total C80 Tetraacids (ppm) | Total C81 Tetraacids (ppm) | Total C82 Tetraacids (ppm) | Total Tetraacids (ppm) |
| West Africa Oil 1 | 1.5 | 0.8 | 0.4 | 2.7 |
| West Africa Oil 2 | 0.9 | 0.5 | 0.3 | 1.7 |
| West Africa Oil 3 | 2.1 | 1.1 | 0.6 | 3.8 |
| North Sea Oil 4 | 0.6 | 0.3 | 0.2 | 1.1 |
| North Sea Oil 5 | 1.2 | 0.7 | 0.4 | 2.3 |
Experimental Protocols: Determination of Tetraacids in Crude Oil
A robust and sensitive analytical methodology is essential for the accurate quantification of tetraacids in the complex matrix of crude oil. The following protocol details a widely accepted method involving solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS).
Sample Preparation and Internal Standard Spiking
-
Homogenize the crude oil sample thoroughly.
-
Weigh approximately 1 gram of the crude oil into a glass vial.
-
Spike the sample with a known amount of a suitable internal standard. A C80 8-ring this compound is a recommended internal standard for the semi-quantitative determination of other C80-C82 tetraacids.[1]
Solid-Phase Extraction (SPE) for Isolation of the Acidic Fraction
-
SPE Cartridge Conditioning:
-
Condition a strong anion exchange (SAX) SPE cartridge by sequentially passing through it:
-
6 mL of methanol
-
6 mL of toluene
-
-
-
Sample Loading:
-
Dissolve the spiked crude oil sample in 5 mL of toluene.
-
Load the dissolved sample onto the conditioned SAX SPE cartridge.
-
Collect the eluate (this contains the neutral and basic components of the crude oil).
-
-
Washing:
-
Wash the SPE cartridge with 10 mL of toluene to remove any remaining non-acidic components.
-
Follow with a wash of 10 mL of a 95:5 (v/v) mixture of toluene and methanol.
-
-
Elution of the Acidic Fraction:
-
Elute the tetraacids and other acidic compounds from the SPE cartridge using 10 mL of a solution of 2% formic acid in a 1:1 (v/v) mixture of toluene and methanol.
-
Collect the eluate containing the acidic fraction.
-
Derivatization to Per-methylated Esters
-
Evaporate the solvent from the collected acidic fraction under a gentle stream of nitrogen.
-
Add 2 mL of a 10% (w/v) solution of acetyl chloride in methanol to the dried residue.
-
Heat the mixture at 60°C for 1 hour to convert the carboxylic acids to their corresponding methyl esters.
-
After cooling, evaporate the solvent and derivatizing reagent under a stream of nitrogen.
Further SPE Refinement of the "this compound" Fraction
-
SPE Cartridge Conditioning:
-
Condition a silica gel SPE cartridge with 6 mL of hexane.
-
-
Sample Loading:
-
Dissolve the dried, derivatized sample in a small volume of hexane.
-
Load the sample onto the conditioned silica gel SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 mL of hexane to elute less polar compounds.
-
-
Elution of the this compound Methyl Esters:
-
Elute the per-methylated tetraacids with 10 mL of a 9:1 (v/v) mixture of dichloromethane and ethyl acetate.
-
Collect this "this compound" fraction.
-
LC/ESI-MS Analysis
-
Evaporate the solvent from the collected "this compound" fraction and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water).
-
Analyze the sample using a liquid chromatograph coupled to an electrospray ionization mass spectrometer (LC/ESI-MS).
-
The per-methylated tetraacids are typically analyzed as their ammoniated adducts in positive ion mode.[1]
-
Quantification is achieved by comparing the peak areas of the analyte this compound methyl esters to the peak area of the internal standard.
Visualizations: Workflows and Potential Biological Interactions
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of tetraacids from crude oil.
Potential Biological Interactions of Naphthenic Acids
While research on the specific biological effects of C80-C82 tetraacids is limited, studies on the broader class of naphthenic acids, to which they belong, have indicated potential toxicological effects that may be of interest to drug development professionals. These effects primarily revolve around hepatotoxicity and endocrine disruption. The following diagram illustrates these potential interactions at a conceptual level.
Caption: Conceptual diagram of potential biological interactions of naphthenic acids.
Relevance to Drug Development Professionals
The study of tetraacids and other naphthenic acids from crude oil can be relevant to drug development professionals for several reasons:
-
Novel Chemical Scaffolds: These complex, polycyclic structures represent novel chemical scaffolds that are not commonly found in typical drug discovery libraries. Their unique three-dimensional shapes and multiple carboxylic acid functionalities could be starting points for the design of new therapeutic agents.
-
Understanding Toxicological Pathways: Research into the toxicological effects of naphthenic acids, such as their potential for hepatotoxicity and endocrine disruption, can provide valuable insights into mechanisms of chemical-induced toxicity. This knowledge can be applied to the safety assessment of new drug candidates and the development of more predictive toxicology models.
-
Bio-surfactant and Drug Delivery Applications: The surfactant properties of tetraacids, which lead to emulsion formation, could be explored for potential applications in drug delivery systems, such as the formulation of poorly soluble drugs.
-
Natural Product Discovery: As natural products of archaea, these tetraacids are part of the vast, underexplored chemical space of microbial metabolites. Investigating their biological activities could lead to the discovery of new lead compounds with therapeutic potential.
Conclusion
Tetraacids in crude oil, particularly the C80-C82 "ARN" acids, are a fascinating and challenging class of molecules. While their primary impact has been felt in the petroleum industry due to operational issues, their complex structures and biological origin suggest a potential for broader scientific interest. This technical guide has provided a detailed overview of their chemical nature, a robust analytical methodology for their quantification, and a perspective on their potential relevance to researchers in the life sciences and drug development. Further research into the biological activities and potential applications of these unique natural products is warranted and could open up new avenues for scientific discovery.
References
The Pivotal Role of Tetraacids in Dendrimer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of tetraacids as core molecules in the synthesis of dendrimers, with a particular focus on their applications in drug delivery and gene therapy. We delve into the synthetic strategies, experimental protocols, and the fundamental mechanisms by which these highly branched macromolecules interact with biological systems.
Introduction: The Architectural Significance of Tetraacid Cores
Dendrimers are a unique class of monodisperse, hyperbranched polymers with a well-defined, three-dimensional architecture. Their structure, emanating from a central core, offers precise control over size, shape, and surface functionality, making them ideal candidates for a range of biomedical applications. Tetraacids and their derivatives play a crucial role as foundational core molecules in the divergent synthesis of various dendrimer families. The four carboxylic acid groups provide a symmetric and tetra-functional platform to initiate the iterative growth of dendritic branches, leading to the formation of globular macromolecules with a high density of surface groups.
The choice of the this compound core is critical as it influences the overall properties of the resulting dendrimer, including its biocompatibility, biodegradability, and potential for drug encapsulation and release. This guide will explore the synthesis and applications of dendrimers derived from key tetraacids such as Ethylenediaminetetraacetic acid (EDTA), Citric Acid, and Pyromellitic Dianhydride.
Synthetic Strategies for this compound-Based Dendrimers
The divergent synthesis approach is predominantly employed for constructing dendrimers from this compound cores. This method involves the stepwise addition of branching monomer units to the core, leading to a generational growth that exponentially increases the number of surface functional groups.
Polyamidoamine (PAMAM) Type Dendrimers from EDTA Core
Ethylenediaminetetraacetic acid (EDTA) serves as an excellent tetra-functional core for the synthesis of PAMAM-like dendrimers. The synthesis involves a repetitive two-step reaction sequence: Michael addition of an acrylate ester to the primary amines (after conversion of the carboxylic acids to amides) followed by amidation of the resulting ester-terminated dendrimer with a diamine.
Caption: Divergent synthesis of PAMAM-type dendrimers from an EDTA core.
Biodegradable Polyester Dendrimers from Citric Acid and Butanetetracarboxylic Acid
Citric acid and 1,2,3,4-butanetetracarboxylic acid are biocompatible tetraacids that can be utilized as cores for the synthesis of biodegradable polyester dendrimers. The ester linkages in these dendrimers are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the macromolecule into non-toxic, metabolic byproducts. The synthesis typically involves esterification reactions between the this compound core and hydroxyl-containing branching monomers.
Caption: Synthesis of polyester dendrimers using a this compound core.
Polyimide Dendrimers from Pyromellitic Dianhydride
Pyromellitic dianhydride, a derivative of benzene-1,2,4,5-tetracarboxylic acid, can serve as a precursor to a this compound core for the synthesis of thermally stable polyimide dendrimers. The reaction of the dianhydride with diamines leads to the formation of poly(amic acid) dendrimers, which can then be thermally or chemically cyclized to form the final polyimide structure.
Quantitative Data on this compound-Based Dendrimers
The following tables summarize key quantitative data for various generations of dendrimers synthesized from this compound cores.
Table 1: Synthesis Yield and Particle Size of Citric Acid-Based Dendrimers
| Dendrimer Generation | Synthesis Yield (%) | Particle Size (nm) | Reference |
| G1-Imz | - | 16 | [1] |
| G2-Imz | - | 20 | [1] |
| G3-Imz | - | 45 | [1] |
Table 2: Properties of EDTA-Core Dendrimers Decorated with β-Cyclodextrin
| Dendrimer | Synthesis Yield (%) | Method | Reference |
| EDTA di-βCD | up to 99 | Click Chemistry (Microwave) | |
| EDTA G0-βCD | up to 99 | Click Chemistry (Microwave) |
Detailed Experimental Protocols
Synthesis of Generation 4 (G4) PAMAM-type Dendrimer with EDTA Core
This protocol describes a divergent synthesis approach.[2]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ethylenediamine (EDA)
-
Methyl acrylate
-
Dicyclohexylcarbodiimide (DCC)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Core Activation (Generation -0.5):
-
Dissolve EDTA in DMF.
-
Add an excess of methyl acrylate and stir at room temperature for 48 hours to form the ester-terminated half-generation (G-0.5).
-
Purify the product by column chromatography.
-
-
Amidation (Generation 0):
-
Dissolve the purified G-0.5 dendrimer in methanol.
-
In a separate flask, dissolve a large excess of EDA in methanol.
-
Slowly add the G-0.5 solution to the EDA solution at 0°C.
-
Allow the reaction to proceed at room temperature for 72 hours.
-
Remove excess EDA and solvent under reduced pressure to obtain the amine-terminated G0 dendrimer.
-
-
Iterative Growth to G4:
-
Repeat the Michael addition (with methyl acrylate) and amidation (with EDA) steps sequentially to grow the dendrimer to the fourth generation.
-
Purify the product at each half and full generation step using appropriate chromatographic techniques (e.g., size-exclusion chromatography).
-
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure at each generation.
-
FTIR Spectroscopy: To monitor the disappearance of ester carbonyls and the appearance of amide carbonyls.
-
Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight and assess the polydispersity.
Synthesis of Third Generation (G3) Citric Acid-Based Polyester Dendrimer
This protocol outlines the synthesis of a biodegradable polyester dendrimer.[3]
Materials:
-
Citric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
A suitable diol as a branching monomer (e.g., 1,3-propanediol)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Generation 1 (G1) Synthesis:
-
Dissolve citric acid (core) in DMSO.
-
Add DCC and DMAP to activate the carboxylic acid groups.
-
Add a stoichiometric amount of the diol branching monomer and stir at room temperature for 24 hours.
-
Purify the resulting G1 dendrimer by precipitation in a non-solvent (e.g., diethyl ether) and subsequent washing.
-
-
Generation 2 (G2) and 3 (G3) Synthesis:
-
Use the purified dendrimer from the previous generation as the new core.
-
Repeat the activation and esterification steps with an appropriate molar excess of citric acid (as the new branching unit) and then the diol monomer to build the next generation.
-
Purification is performed after each generation step.
-
Characterization:
-
¹H NMR and ¹³C NMR: To verify the ester bond formation and the structure of each generation.
-
FTIR Spectroscopy: To observe the characteristic ester carbonyl stretch.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and polydispersity index (PDI).
Cellular Uptake and Intracellular Trafficking
The interaction of this compound-based dendrimers with cells is a critical aspect of their function as drug and gene delivery vehicles. The primary mechanism of cellular entry is endocytosis.
Endocytic Pathways
Cationic dendrimers, such as amine-terminated PAMAM-type dendrimers derived from an EDTA core, primarily enter cells via clathrin-mediated and caveolin-mediated endocytosis. The positively charged surface of the dendrimer interacts with the negatively charged cell membrane, initiating the endocytic process.
Caption: Major endocytic pathways for dendrimer cellular uptake.
Endosomal Escape: The Proton Sponge Effect
For effective delivery of therapeutic cargo to the cytoplasm, the dendrimer must escape the endosome before it fuses with the lysosome, where enzymatic degradation occurs. Amine-containing dendrimers, such as those derived from EDTA, can facilitate endosomal escape through the "proton sponge effect." The numerous tertiary amines in the dendrimer's interior become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the dendrimer and its cargo into the cytoplasm.
Caption: The proton sponge effect facilitating endosomal escape.
Biodegradation and Metabolic Integration
For dendrimers with biodegradable cores like citric acid or butanetetracarboxylic acid, the degradation products are non-toxic and can be integrated into cellular metabolic pathways. For instance, citric acid is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a central metabolic pathway for energy production in cells.
Caption: Integration of citric acid from dendrimer degradation into the Krebs cycle.
Conclusion
Tetraacids provide a versatile and highly functional platform for the divergent synthesis of a wide array of dendrimers. The choice of the this compound core significantly impacts the physicochemical and biological properties of the resulting macromolecules. EDTA-based cores lead to the formation of robust, cationic PAMAM-type dendrimers with applications in gene delivery, leveraging the proton sponge effect for endosomal escape. In contrast, cores derived from citric acid or butanetetracarboxylic acid yield biodegradable polyester dendrimers that break down into biocompatible metabolites, making them attractive for drug delivery applications with reduced toxicity concerns. The continued exploration of novel this compound cores and the refinement of synthetic methodologies will undoubtedly expand the utility of these remarkable nanomaterials in the fields of medicine and biotechnology.
References
Methodological & Application
Application of Tetraacids in Heavy Metal Detoxification: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of tetraacids and other chelating agents for heavy metal detoxification. The information is compiled from recent scientific literature and is intended to guide research and development in this critical area.
Introduction to Tetraacid Chelators
Tetraacids, most notably Ethylenediaminetetraacetic acid (EDTA), are potent chelating agents used in the medical treatment of heavy metal poisoning.[1] These molecules possess multiple carboxylate groups that can form stable, coordinate bonds with multivalent metal ions, effectively sequestering them and facilitating their excretion from the body.[2] The primary application of FDA-approved this compound chelation therapy is in the treatment of lead poisoning.[3] Other important chelating agents, while not all strictly tetraacids, are often used in conjunction with or as alternatives to EDTA and include succimer (DMSA) and dimercaprol (BAL).[4]
Mechanism of Action
The fundamental principle of chelation therapy is the formation of a stable, water-soluble complex between the chelating agent and a toxic heavy metal ion.[1] This complex is then readily excreted from the body, primarily via the kidneys.[5]
-
EDTA (Ethylenediaminetetraacetic acid): As a hexadentate ligand, EDTA can form six bonds with a metal ion, creating a very stable octahedral complex.[2] It has a high affinity for divalent and trivalent cations. In the context of lead poisoning, the calcium disodium salt of EDTA (CaNa2EDTA) is used. The calcium in the chelate is displaced by lead, for which EDTA has a higher affinity, forming a stable lead-EDTA complex that is then excreted in the urine.[5] This prevents the depletion of essential calcium from the body.
-
Succimer (meso-2,3-dimercaptosuccinic acid, DMSA): DMSA is a dithiol compound that is effective in chelating lead, mercury, and arsenic.[6] Its two sulfhydryl groups form strong bonds with these heavy metals. DMSA is administered orally and has the advantage of being water-soluble and less toxic than BAL.[6]
-
Dimercaprol (British Anti-Lewisite, BAL): BAL is another dithiol chelating agent, primarily used for arsenic and mercury poisoning, and in severe lead poisoning in combination with EDTA.[4] It is administered via deep intramuscular injection.[7]
Quantitative Data on Efficacy
The following tables summarize quantitative data from clinical and preclinical studies on the efficacy of various chelating agents in promoting heavy metal excretion.
Table 1: Efficacy of EDTA in Human Studies for Lead Detoxification
| Study Population | Chelating Agent | Dose and Administration | Outcome Measure | Result | Reference |
| 600 patients with long-term toxic metal exposure | Ca-EDTA and Na-EDTA | 3 g IV infusion | 24-hour urinary lead excretion | Over two-fold increase in lead excretion after chelation. | [5][8] |
| 15 healthy, asymptomatic patients | Calcium EDTA | Series of IV infusions (average 14 over 24 months) | Reduction in provoked urinary lead excretion | Average reduction of 39.16% in stored lead levels. | [9] |
| Patients with a history of myocardial infarction and diabetes | Edetate disodium | IV infusions | Blood lead levels | 61% decrease in median blood lead levels from baseline. | [10] |
Table 2: Efficacy of Succimer (DMSA) in Preclinical and Clinical Studies
| Study Model | Heavy Metal | Chelating Agent | Dose and Administration | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mice | Methyl mercury | DMSA | 1 mmol SH/kg per day for 8 days (injection) | Mercury levels in the brain | Removed more than 2/3 of the mercury in the brain. |[11] | | Pregnant Mice | Methyl mercury | DMSA | 160 and 320 mg/kg/day (subcutaneous injection) | Embryolethality and fetal anomalies | Significantly decreased embryolethality and reduced the incidence of cleft palate. |[3] | | Children with lead poisoning | DMSA | 10 mg/kg three times a day for 5 days, then twice a day for 14 days (oral) | Blood lead levels | Effective in reducing blood lead levels. |[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Chelating Agent Efficacy
Objective: To determine the binding affinity and efficacy of a novel this compound chelator for a specific heavy metal (e.g., lead) in a controlled in vitro environment.
Materials:
-
Test this compound compound
-
Standard chelator (e.g., CaNa2EDTA)
-
Heavy metal salt solution (e.g., Lead(II) nitrate)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) equipment
-
Shaking incubator
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test this compound, standard chelator, and heavy metal salt in the buffer solution at known concentrations.
-
-
Binding Assay (Equilibrium Dialysis):
-
Cut dialysis tubing into appropriate lengths and pre-soak in the buffer solution.
-
Fill the dialysis bags with a known concentration of the heavy metal solution.
-
Place each bag into a larger tube containing the buffer solution with a specific concentration of the test this compound or standard chelator. Include a control tube with only the buffer solution outside the bag.
-
Incubate the tubes in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Analysis:
-
After incubation, carefully remove the dialysis bags.
-
Collect samples from both inside and outside the dialysis bags for each condition.
-
Measure the concentration of the heavy metal in all samples using ICP-MS or AAS.
-
-
Data Analysis:
-
Calculate the concentration of free and bound heavy metal at equilibrium.
-
Determine the binding affinity (e.g., association constant, Ka) of the test chelator for the heavy metal and compare it to the standard chelator.
-
Protocol 2: In Vivo Evaluation of a Chelating Agent in a Mouse Model of Heavy Metal Toxicity
Objective: To assess the in vivo efficacy and safety of a test this compound in reducing the body burden of a heavy metal in a mouse model.
Materials:
-
Test this compound compound
-
Heavy metal salt for induction of toxicity (e.g., lead acetate in drinking water)
-
Laboratory mice (e.g., C57BL/6)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for heavy metal quantification in biological samples (blood, urine, tissues) (ICP-MS or AAS)
-
Standard laboratory equipment for animal handling and dosing.
Methodology:
-
Induction of Heavy Metal Toxicity:
-
Acclimatize mice to the laboratory conditions.
-
Expose a group of mice to the heavy metal via drinking water or intraperitoneal injection for a specified period to achieve a target body burden. A control group should receive untreated drinking water.
-
-
Chelation Treatment:
-
Divide the heavy metal-exposed mice into treatment groups:
-
Vehicle control (receiving the delivery vehicle of the chelator).
-
Test this compound group (receiving the experimental chelator at one or more dose levels).
-
Positive control group (receiving a known effective chelator like DMSA).
-
-
Administer the treatments for a defined period (e.g., 7-14 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Sample Collection:
-
Throughout the treatment period, collect 24-hour urine and feces samples using metabolic cages at regular intervals.
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest key organs (e.g., kidneys, liver, brain, bone) for heavy metal analysis.
-
-
Sample Analysis:
-
Digest the collected tissues, urine, and feces samples using appropriate acid digestion protocols.
-
Measure the concentration of the heavy metal in all samples using ICP-MS or AAS.
-
-
Data Analysis:
-
Compare the heavy metal levels in blood, urine, feces, and tissues between the treatment groups and the vehicle control group.
-
Evaluate the efficacy of the test this compound in promoting heavy metal excretion and reducing tissue burden.
-
Assess any potential signs of toxicity associated with the test compound by monitoring animal weight, behavior, and performing histopathological analysis of key organs.
-
Visualizations
Signaling Pathways Disrupted by Lead Toxicity
Lead exerts its toxic effects by interfering with several crucial cellular signaling pathways, primarily by mimicking essential divalent cations like calcium (Ca2+) and zinc (Zn2+).
Caption: Signaling pathways disrupted by lead toxicity.
Experimental Workflow for Evaluating a Novel Chelating Agent
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a new this compound-based chelating agent for heavy metal detoxification.
Caption: Preclinical workflow for a novel chelating agent.
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDTA Chelation Therapy - [urbaniv.com]
- 3. CG-MED-90 Chelation Therapy [providerpublic.mybcbswny.com]
- 4. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellnesspharmacy.com [wellnesspharmacy.com]
- 7. CG-MED-90 Chelation Therapy [provider.healthybluemo.com]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Tetraacids in Petroleum Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraacids, particularly C80 tetraprotic acids (also known as "ARN acids"), are a class of naphthenic acids found in crude oil.[1] Their presence is a significant concern in the petroleum industry as they can chelate with divalent cations like calcium, leading to the formation of highly insoluble and problematic deposits known as calcium naphthenates in pipelines and processing equipment.[1][2][3][4] These deposits can cause costly production downtime and require expensive remediation strategies.[3] Therefore, the accurate quantification of these tetraacids in petroleum samples is crucial for predicting and mitigating deposition risks.[1][5] This document provides a detailed protocol for the quantitative analysis of tetraacids in petroleum samples using a robust and sensitive analytical methodology.
The reliable determination of tetraacid content is an analytical challenge due to the complexity of the crude oil matrix.[3] The method described herein utilizes a multi-step sample preparation procedure involving solid-phase extraction (SPE) and derivatization, followed by analysis using liquid chromatography coupled with electrospray ionization-mass spectrometry (LC/ESI-MS).[1][2][3][4][6] This method offers a low limit of quantitation, making it suitable for the detection of trace levels of tetraacids in crude oil.[2][3][4]
Experimental Protocols
This section details the step-by-step methodology for the quantitative analysis of tetraacids in petroleum samples. The protocol is based on a widely accepted method involving SPE, esterification, and LC/ESI-MS analysis.[1][2][3][4][6]
1. Sample Preparation and Acid Fraction Isolation
The initial step involves the isolation of the acidic components from the complex crude oil matrix.
-
Internal Standard Spiking: To a known weight of the crude oil sample (e.g., ~1 g), add a known amount of a suitable internal standard, such as a relevant C80 8-ring this compound.[2][3][4]
-
Solid-Phase Extraction (SPE):
-
Employ a sequential nonaqueous ion-exchange SPE procedure.[3]
-
First, use a strong cation exchange (SCX) cartridge to remove basic components.
-
Subsequently, use a strong anion exchange (SAX) cartridge to retain the acidic compounds, including the tetraacids.[3]
-
Elute the "acid" fraction from the SAX cartridge using a suitable solvent.
-
2. Derivatization to Per-methyl Esters
To improve the chromatographic and mass spectrometric properties of the tetraacids, they are converted to their per-methylated esters.[2][3][4]
-
Esterification: Treat the isolated "acid" fraction with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid functional groups to methyl esters.
3. Refinement of the this compound Fraction
A further SPE step is employed to isolate the derivatized tetraacids from other acidic components.
-
SPE Refinement:
-
Use a weak anion exchange (aminopropyl) SPE cartridge followed by a hydrophobic interaction (C18) SPE cartridge for further refinement of the per-methylated esters.[3]
-
This step isolates the "this compound" fraction from less polar and other interfering compounds.
-
4. LC/ESI-MS Analysis
The final quantitative analysis is performed using liquid chromatography coupled with electrospray ionization-mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using ammoniated solvents (e.g., water and acetonitrile with ammonium acetate).[3]
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: The per-methylated tetraacids are detected and measured as their ammoniated adducts [M + NH4]+.[3]
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode, depending on the desired sensitivity and specificity.
-
5. Quantification
-
Calibration: Construct a calibration curve using a series of known concentrations of a this compound standard.
-
Calculation: The concentration of individual tetraacids in the original crude oil sample is determined by comparing the peak area of the analyte to that of the internal standard and using the calibration curve. The total this compound content is the sum of the individual concentrations. This method has a limit of quantitation (LOQ) of approximately 0.1 ppm for individual tetraacids in crude oils.[2][3][4]
Data Presentation
The following table summarizes the quantitative data for this compound content in five different crude oil samples, as determined by the described methodology.
| Crude Oil Sample | Geographical Region | Total this compound Content (ppm) |
| OIL1 | West Africa | 5.2 |
| OIL2 | West Africa | 1.8 |
| OIL3 | West Africa | 12.5 |
| OIL4 | North Sea | < 0.1 (Below LOQ) |
| OIL5 | North Sea | 0.4 |
Data is illustrative and based on findings reported in the literature.[3]
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete experimental workflow for the quantitative analysis of tetraacids in petroleum samples.
Caption: Workflow for this compound Quantification in Petroleum.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and rationale behind the key stages of the analytical protocol.
Caption: Rationale of the this compound Analysis Protocol.
References
Application Notes and Protocols for Determining Water Hardness by EDTA Titration
Introduction
Water hardness is a critical quality parameter for water used in research, pharmaceutical manufacturing, and various industrial processes. It is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺). The determination of water hardness is essential to prevent issues such as scale formation in equipment, interference with chemical reactions, and to ensure the quality of final products. The complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely accepted and accurate method for quantifying total water hardness.[1][2][3][4]
This document provides a detailed protocol for the determination of total water hardness using the EDTA titration method, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The EDTA titration method is a type of complexometric titration. EDTA, a hexadentate ligand, forms stable, colorless, 1:1 complexes with divalent metal ions like Ca²⁺ and Mg²⁺.[2][3][5] The reaction is carried out in a buffered solution at a pH of approximately 10 to ensure the complete complexation of these ions.[2][3][6]
A metallochromic indicator, such as Eriochrome Black T (EBT), is used to detect the endpoint of the titration.[1][2][6] In the presence of Ca²⁺ and Mg²⁺ ions at pH 10, EBT forms a wine-red complex.[4][6] During the titration, EDTA is added, which first complexes with the free Ca²⁺ and Mg²⁺ ions in the solution. Once all the free ions are bound, the EDTA displaces the EBT from the metal-EBT complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to a distinct blue, which signals the endpoint of the titration.[2][6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for determining total water hardness.
1. Reagents and Materials
-
Standard EDTA Solution (0.01 M): Dissolve 3.723 g of analytical grade disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.[7] Store in a polyethylene bottle. For precise applications, standardize the EDTA solution against a primary standard calcium carbonate solution.
-
Buffer Solution (Ammonia-Ammonium Chloride, pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of magnesium salt of EDTA and dilute to 250 mL with deionized water. The absence of magnesium ions in the buffer can lead to an indistinct endpoint.
-
Eriochrome Black T (EBT) Indicator: Mix 0.5 g of EBT dye with 100 g of sodium chloride (NaCl) to prepare a dry powder mixture.[7] Alternatively, a liquid indicator can be prepared by dissolving 0.5 g of EBT in 100 mL of triethanolamine or 95% ethanol.[8] The dry powder form is generally more stable.
-
Calcium Carbonate (CaCO₃) Primary Standard (for EDTA standardization): Accurately weigh approximately 1.0 g of anhydrous CaCO₃ (dried at 110°C for 2 hours) and dissolve it in a minimum amount of dilute HCl. Then, dilute to 1000 mL with deionized water in a volumetric flask to obtain a standard solution of 1.00 mg CaCO₃/mL.[9]
-
Sodium Hydroxide (NaOH) Solution (2N): Dissolve 80 g of NaOH in deionized water and dilute to 1000 mL.[7] (Used for the determination of calcium hardness separately).
-
Murexide Indicator: Prepare a ground mixture of 200 mg of murexide with 100 g of solid NaCl. (Used for the determination of calcium hardness).[7]
2. Equipment
-
Burette (50 mL)
-
Pipettes (25 mL, 50 mL)
-
Conical flasks (250 mL)
-
Volumetric flasks (250 mL, 1000 mL)
-
Beakers
-
Magnetic stirrer and stir bar (optional, but recommended for consistent results)
-
Analytical balance
3. Experimental Workflow Diagram
Caption: Experimental workflow for determining water hardness by EDTA titration.
4. Protocol for Total Hardness Determination
-
Sample Preparation: Take a 50.0 mL aliquot of the water sample and place it into a 250 mL conical flask. If the water is known to be very hard, a smaller volume diluted to 50 mL with deionized water can be used.
-
Buffering: Add 1-2 mL of the pH 10 buffer solution to the water sample in the conical flask and swirl to mix.[7]
-
Indicator Addition: Add a small amount (a pinch or 1-2 drops if liquid) of the Eriochrome Black T indicator to the buffered sample. The solution should turn a distinct wine-red color.[4]
-
Titration: Titrate the sample with the standard 0.01 M EDTA solution from a burette with constant swirling. As the endpoint is approached, the color will start to show flashes of purple. Continue adding the EDTA dropwise until the last reddish tinge disappears, and the solution becomes a clear blue.[6][10]
-
Record Volume: Record the volume of EDTA solution used.
-
Replicates: Repeat the titration at least two more times with fresh aliquots of the water sample to ensure reproducibility. The results should be concordant.
-
Blank Titration: Perform a blank titration using 50 mL of deionized water and the same amount of buffer and indicator. Subtract the volume of EDTA used for the blank from the sample titrations.[9]
5. Protocol for Calcium Hardness Determination (Optional)
To determine the concentration of calcium separately, the following procedure can be used:
-
Sample Preparation: Take a 50.0 mL aliquot of the water sample and place it into a 250 mL conical flask.
-
pH Adjustment: Add 2 mL of 2N NaOH solution to raise the pH to about 12-13. At this pH, magnesium precipitates as magnesium hydroxide (Mg(OH)₂) and does not interfere with the titration.[11]
-
Indicator Addition: Add a pinch of murexide indicator. The solution will turn pink.
-
Titration: Titrate with the standard 0.01 M EDTA solution until the color changes from pink to purple.
-
Record and Calculate: Record the volume of EDTA used and calculate the calcium hardness. Magnesium hardness can then be calculated by subtracting the calcium hardness from the total hardness.
Data Presentation
Quantitative data from the titrations should be recorded in a structured table to ensure clarity and facilitate calculations.
Table 1: Titration Data for Total Water Hardness
| Replicate | Volume of Water Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) |
| 1 | 50.0 | |||
| 2 | 50.0 | |||
| 3 | 50.0 | |||
| Average | ||||
| Blank | 50.0 | |||
| Corrected Average |
Calculation of Total Hardness
The total hardness of the water sample is calculated using the following formula and expressed in parts per million (ppm) of calcium carbonate (CaCO₃).
Total Hardness (as ppm CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Corrected average volume of EDTA used for the sample (mL)
-
M_EDTA = Molarity of the standard EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
1000 = Conversion factor from mg to g and L to mL
-
V_sample = Volume of the water sample taken (mL)
A simplified calculation can be used if the molarity of the EDTA is exactly 0.01 M:
Total Hardness (as ppm CaCO₃) = (V_EDTA × 1000) / V_sample
Table 2: Water Hardness Classification
| Hardness Range (ppm CaCO₃) | Classification |
| 0 - 60 | Soft |
| 61 - 120 | Moderately Hard |
| 121 - 180 | Hard |
| > 180 | Very Hard |
Chemical Principle Visualization
The following diagram illustrates the chemical reactions occurring during the EDTA titration for water hardness.
Caption: Principle of EDTA chelation and indicator action.
Interferences
Several ions can interfere with the EDTA titration for water hardness, leading to inaccurate results. Common interferences include:
-
Heavy metals: Ions such as copper, iron, zinc, and manganese can form complexes with EDTA and the indicator, causing a fading or indistinct endpoint.[2] These interferences can often be minimized by the addition of masking agents like cyanide or hydroxylamine hydrochloride.[2]
-
High levels of organic matter: Dissolved or particulate organic matter can complex with Ca²⁺ and Mg²⁺, leading to an underestimation of water hardness.[12]
-
pH: The pH must be maintained at approximately 10. If the pH is too low, the complex formation is incomplete. If it is too high, there is a risk of precipitating calcium carbonate or magnesium hydroxide.[6][13]
By following this detailed protocol and being mindful of potential interferences, researchers can accurately determine the total hardness of water samples for various applications.
References
- 1. atlas.org [atlas.org]
- 2. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. quora.com [quora.com]
- 4. What is the principle of edta method ? Explain estimation of total hardne.. [askfilo.com]
- 5. Determining Total Hardness in Water Chemistry Tutorial [ausetute.com.au]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. bspublications.net [bspublications.net]
- 8. youtube.com [youtube.com]
- 9. learnbin.net [learnbin.net]
- 10. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
Application Notes and Protocols for Tetraacid-Based Surface Cleaning and Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing tetraacids, with a primary focus on ethylenediaminetetraacetic acid (EDTA), for critical surface cleaning and preparation in research, laboratory, and drug development settings. The following protocols and data are designed to ensure the removal of metallic ion contaminants and inorganic residues, leading to pristine surfaces suitable for sensitive experiments, manufacturing processes, and the development of pharmaceutical products.
Introduction to Tetraacids in Surface Cleaning
Tetraacids, most notably EDTA, are powerful chelating agents. Their efficacy in surface cleaning stems from their ability to form stable, water-soluble complexes with multivalent metal ions.[1][2][3][4][5] This sequestration process effectively lifts metal oxides, scales (like calcium carbonate and sulfates), and other inorganic contaminants from surfaces without the use of harsh mineral acids.[1][6] Proper surface preparation is critical in many scientific applications to ensure experimental reproducibility, prevent contamination, and promote adhesion for coatings or further modifications.[7][8][9]
Key Applications
-
Laboratory Glassware and Equipment Cleaning: Removal of trace metal contaminants that can interfere with sensitive analytical techniques.
-
Stainless Steel Surface Preparation: Cleaning and passivation of stainless steel surfaces in bioreactors, pharmaceutical manufacturing equipment, and laboratory benches to remove iron oxides and prevent corrosion.[6][10][11][12][13]
-
Biomedical Device Preparation: Cleaning of implantable devices and surgical instruments to remove manufacturing residues and biological contaminants.[14][15]
-
Preparation for Surface Coatings: Treatment of metallic substrates to enhance the adhesion of subsequent coatings by removing oxide layers.[7][8][9][16]
-
Removal of Mineral Scales: Descaling of water baths, autoclaves, and other equipment prone to limescale buildup.[1][6]
Quantitative Data on Cleaning Efficiency
The effectiveness of tetraacid solutions is dependent on several factors, including concentration, pH, temperature, and contact time. The following tables summarize quantitative data from various studies on the removal of specific contaminants using EDTA.
Table 1: Iron Oxide (Rust) Removal from Steel Surfaces
| EDTA Concentration | Temperature | pH | Other Agents | Removal Efficiency/Observations |
| 5% | 150°C | 7 | 1% Hydrazine, 1% Corrosion Inhibitor | Drastic acceleration of magnetite dissolution.[1] |
| 20% | 120°C | - | - | High corrosion rates observed on carbon steel.[1] |
| Not Specified | Ambient | Neutral | - | Effective in dissolving rust and forming a stable iron-EDTA complex.[11] |
Table 2: Heavy Metal Removal from Contaminated Surfaces
| Contaminant | EDTA Concentration | pH | Contact Time | Removal Efficiency |
| Lead (Pb) | 0.005 M - 0.1 M | Not Specified | Not Specified | 41.99% - 53.87% |
| Chromium (Cr) | 0.005 M - 0.1 M | Not Specified | Not Specified | 39.21% - 48.35% |
| Lead (Pb) | 0.01 M | 4 | Not Specified | Highest removal efficiency observed at this pH.[3] |
| Chromium (Cr) | 0.01 M | 8 | Not Specified | Highest removal efficiency observed at this pH.[3] |
| Lead (Pb) | Not Specified | < 7 | Not Specified | 6-8% removal, increasing to 11% at pH 7.[3] |
Table 3: General Cleaning and Flux Recovery for Membranes
| Application | EDTA Concentration | pH | Observations |
| Reverse Osmosis Membrane Cleaning | 1.0 wt% | Not Specified | Optimum concentration for flux recovery (35.03%). Higher concentrations did not improve efficiency.[2] |
| Reverse Osmosis Membrane Cleaning | Not Specified | 4.9 to 11 | Cleaning efficiency increased from 25% to 44% with increasing pH.[2] |
Experimental Protocols
The following are detailed protocols for common laboratory applications of this compound cleaning. Always consult Safety Data Sheets (SDS) for all chemicals and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Protocol 1: General Cleaning of Laboratory Glassware
This protocol is designed to remove trace metal contaminants from standard laboratory glassware (e.g., beakers, flasks).
Materials:
-
Disodium EDTA
-
Deionized (DI) water
-
pH meter
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Standard laboratory glassware
-
Ultrasonic bath (optional)
Procedure:
-
Pre-cleaning: Manually scrub the glassware with a suitable laboratory detergent and rinse thoroughly with tap water, followed by a rinse with DI water.
-
Prepare EDTA Solution: Prepare a 0.05 M disodium EDTA solution by dissolving 18.61 g of disodium EDTA dihydrate in 1 L of DI water.
-
pH Adjustment: Adjust the pH of the EDTA solution to between 7.0 and 8.0 using NaOH or HCl. The chelating ability of EDTA is pH-dependent.[17]
-
Soaking: Immerse the pre-cleaned glassware in the EDTA solution. Ensure all surfaces are in contact with the solution.
-
Agitation (Optional): For more effective cleaning, place the glassware in the EDTA solution within an ultrasonic bath and sonicate for 15-30 minutes.
-
Rinsing: Remove the glassware from the EDTA solution and rinse thoroughly with DI water (at least 3-5 rinses).
-
Drying: Allow the glassware to air dry or dry in an oven.
Protocol 2: Cleaning and Passivation of Stainless Steel Surfaces
This protocol is suitable for cleaning stainless steel laboratory equipment, such as benchtops, instruments, and bioreactor components, to remove surface contaminants and enhance corrosion resistance.
Materials:
-
Disodium EDTA
-
Deionized (DI) water
-
pH-neutral detergent
-
70% Isopropyl alcohol (IPA)
-
Lint-free wipes or cloths
-
Sodium nitrite (for passivation, optional)
Procedure:
-
Initial Degreasing: Wipe the stainless steel surface with a lint-free cloth dampened with a pH-neutral detergent to remove gross soils and oils.[6]
-
Rinse: Wipe the surface with a new lint-free cloth dampened with DI water to remove the detergent.
-
Prepare EDTA Cleaning Solution: Prepare a 1-5% (w/v) disodium EDTA solution in DI water. For general cleaning, a 1% solution is often sufficient.
-
pH Adjustment: Adjust the pH of the solution to 7.0 (neutral).[1][11]
-
Application: Apply the EDTA solution to the stainless steel surface using a lint-free cloth or by immersion for smaller parts.
-
Contact Time: Allow the EDTA solution to remain in contact with the surface for 10-20 minutes. For stubborn stains or visible rust, this time can be extended.
-
Scrubbing (if necessary): For visible contamination, gently scrub the surface with a non-abrasive pad.
-
Thorough Rinsing: Rinse the surface thoroughly with DI water to remove all traces of the EDTA solution.
-
Solvent Wipe: Wipe the surface with 70% IPA to aid in drying and further disinfect the surface.[10]
-
Final Drying: Allow the surface to air dry completely or use a dry, lint-free cloth.
-
Passivation (Optional): For enhanced corrosion resistance, after the EDTA cleaning and rinsing steps, the surface can be treated with a sodium nitrite solution. This is often done in conjunction with the cleaning liquid.[11]
Visualizations
The following diagrams illustrate the mechanism of action and a typical workflow for this compound-based surface cleaning.
Caption: Mechanism of EDTA chelation for surface cleaning.
Caption: General workflow for surface cleaning with EDTA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalijsra.com [journalijsra.com]
- 5. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialtysolutions.co [specialtysolutions.co]
- 7. Evaluation of Surface Treatment for Enhancing Adhesion at the Metal–Composite Interface in Fibre Metal-Laminates | MDPI [mdpi.com]
- 8. Assessment of surface treatment methods for strengthening the interfacial adhesion in CARALL fiber metal laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paintsquare.com [paintsquare.com]
- 10. prudentialuniforms.com [prudentialuniforms.com]
- 11. vecom-group.com [vecom-group.com]
- 12. researchgate.net [researchgate.net]
- 13. silcotek.com [silcotek.com]
- 14. m.youtube.com [m.youtube.com]
- 15. media.medacta.com [media.medacta.com]
- 16. Surface modification by physical treatments on biomedical grade metals to improve adhesion for bonding hybrid non-isocyanate urethanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Tetraacids in Preventing Naphthenate Deposition in Oil Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthenate deposition poses a significant flow assurance challenge in the oil and gas industry, leading to the blockage of pipelines and production facility downtime. These deposits are primarily formed by the reaction of acidic components in crude oil, known as naphthenic acids, with metal cations (predominantly calcium and sodium) present in the produced water. A specific class of naphthenic acids, C80 tetra-carboxylic acids (often referred to as ARN acids), has been identified as a key precursor to the formation of persistent and problematic calcium naphthenate deposits.[1][2] This is due to their ability to form strong, cross-linked interfacial films at the oil-water interface.[2]
These application notes provide an overview of the role of tetraacids in naphthenate deposition and detail established protocols for the evaluation of chemical inhibitors designed to mitigate this issue.
Mechanism of Tetraacid-Induced Naphthenate Deposition
The formation of calcium naphthenate deposits initiated by tetraacids is a multi-step process that occurs at the oil-water interface. The process is influenced by changes in pressure and temperature, which can lead to an increase in the pH of the produced water. This elevated pH promotes the dissociation of the carboxylic acid groups on the this compound molecules, making them available to react with calcium ions.
The key steps in the deposition process are:
-
Migration to the Oil-Water Interface : Tetraacids, along with other naphthenic acids, are surface-active and accumulate at the oil-water interface.
-
Dissociation : As the pH of the aqueous phase increases, the carboxylic acid groups of the tetraacids deprotonate, forming carboxylate anions.
-
Complexation with Calcium Ions : The negatively charged carboxylate groups chelate with divalent calcium ions (Ca²⁺) from the produced water.
-
Polymerization and Aggregation : The tetra-functional nature of these acids allows for the formation of a cross-linked polymeric network with calcium ions. This network creates a rigid and insoluble film at the oil-water interface.
-
Deposition : This interfacial material can then precipitate and deposit on the inner surfaces of pipelines and process equipment.
Inhibition Strategies
The primary strategy to prevent this compound-induced naphthenate deposition is the application of chemical inhibitors. These inhibitors are typically surface-active molecules that interfere with the aggregation and precipitation of calcium naphthenate. Their mechanisms of action can include:
-
Competitive Adsorption : The inhibitor molecules compete with the tetraacids for space at the oil-water interface, preventing the formation of a continuous naphthenate film.
-
Disruption of Crystal Growth : Inhibitors can adsorb onto the surface of nascent naphthenate particles, hindering their growth and agglomeration.
-
Sequestration : Some inhibitors may interact with the this compound molecules in the bulk oil phase, preventing them from migrating to the interface.[3]
-
pH Depression : The injection of acids like acetic, formic, or citric acid can lower the pH of the produced water, keeping the tetraacids in their less reactive, protonated form.[4] However, this approach carries the risk of increased corrosion.
Data Presentation: Inhibitor Performance
The following tables summarize quantitative data on the performance of various chemical treatments for the inhibition and dissolution of naphthenate deposits.
Table 1: Efficiency of Acids and Mutual Solvents as Naphthenate Dissolvers [4]
| Chemical Agent | Type | Dissolution Efficiency (%) |
| Formic Acid | Acid | 100 |
| Citric Acid | Acid | 97 |
| Isopropyl Alcohol | Mutual Solvent | 95 |
| EGMBE (2-butoxyethanol) | Mutual Solvent | 94 |
Table 2: Performance of Commercial Naphthenate Inhibitors [4]
| Inhibitor | Type | Dosage (ppm) | Effect on Interfacial Tension |
| Commercial Inhibitor Mix | Surfactant-based | 400 | >30% reduction |
Table 3: this compound Depletion by Various Inhibitors [1]
| Inhibitor | This compound Depletion after 1 min (%) | This compound Depletion after 5 min (%) |
| Inhibitor A | ~15 | ~20 |
| Inhibitor B | ~10 | ~15 |
| Inhibitor C | ~5 | ~10 |
| Inhibitor D | <5 | <5 |
Experimental Protocols
Protocol 1: Bottle Test for Naphthenate Inhibitor Screening
This protocol is a standard method for the preliminary evaluation of the performance of naphthenate inhibitors.
Objective: To visually and qualitatively assess the effectiveness of a chemical inhibitor in preventing the formation of naphthenate deposits.
Materials:
-
Crude oil or a synthetic oil phase (e.g., xylene containing a known concentration of this compound and other crude oil components).[4]
-
Synthetic brine representative of the field produced water (containing calcium and sodium salts, with pH adjusted).
-
Naphthenate inhibitor candidates.
-
Glass bottles with screw caps.
-
Shaker or agitator.
-
Centrifuge.
-
Microscope.
Procedure:
-
Preparation of Test Fluids :
-
Prepare the synthetic oil phase by dissolving a known concentration of a this compound (e.g., a C80 this compound extract) and potentially other crude oil fractions in a suitable solvent like xylene.[4]
-
Prepare the synthetic brine with a known concentration of calcium chloride and sodium chloride, and adjust the pH to a value conducive to naphthenate formation (typically > 6).[5]
-
-
Inhibitor Dosing :
-
Add the desired concentration of the naphthenate inhibitor to the oil phase.
-
-
Mixing :
-
Separation and Observation :
-
Allow the bottles to stand undisturbed for a period to allow for phase separation.
-
Alternatively, centrifuge the samples for a short duration (e.g., 5 minutes at 7500 rpm) to accelerate separation.[4]
-
-
Evaluation :
-
Visually inspect the oil-water interface for the presence of any solid or emulsified deposits.
-
Assess the clarity of the water phase.
-
Measure the pH of the water phase.
-
If deposits are present, they can be collected and examined under a microscope.[4]
-
Interpretation of Results:
-
Effective Inhibitor : A clear and sharp oil-water interface with no visible deposits, and a clear water phase.
-
Ineffective Inhibitor : The presence of a rag layer, emulsion, or solid precipitates at the interface, and cloudy water.
Protocol 2: this compound Depletion Test
This protocol provides a more quantitative measure of an inhibitor's ability to prevent the migration of tetraacids to the oil-water interface.
Objective: To quantify the reduction of this compound concentration in the bulk oil phase in the presence of an inhibitor.
Materials:
-
Solvent phase (e.g., toluene or xylene) containing a known initial concentration of a synthetic this compound.
-
Brine phase (synthetic produced water with a specific calcium concentration and pH).
-
Naphthenate inhibitor candidates.
-
Vials or reaction vessels.
-
Agitator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or another suitable analytical technique for quantifying tetraacids.
Procedure:
-
Preparation :
-
Prepare a stock solution of the this compound in the chosen solvent.
-
Prepare the brine solution.
-
-
Inhibitor Addition :
-
To a series of vials, add the this compound solution and the inhibitor at the desired concentration.
-
Include a control vial with no inhibitor.
-
-
Contacting Phases :
-
Add the brine to each vial, typically at a 1:1 volume ratio with the oil phase.
-
-
Agitation and Sampling :
-
Agitate the vials for a defined period (e.g., 1 and 5 minutes) to allow for interfacial reactions.[1]
-
After the specified time, stop the agitation and allow the phases to separate.
-
Carefully extract a sample from the bulk oil (solvent) phase.
-
-
Analysis :
-
Analyze the collected oil phase samples using LC-MS to determine the concentration of the this compound remaining.
-
Data Analysis:
-
Calculate the percentage depletion of the this compound from the oil phase for each inhibitor and at each time point using the following formula: Depletion (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Compare the depletion values for the different inhibitors. A lower depletion percentage indicates a more effective inhibitor, as it signifies that more of the this compound has been retained in the oil phase and prevented from reacting at the interface.[1]
Visualizations
Caption: Signaling pathway of calcium naphthenate deposition.
Caption: Experimental workflow for the naphthenate inhibitor bottle test.
Caption: Logical relationships of naphthenate inhibition mechanisms.
References
Application Notes and Protocols for Utilizing Tetraacids in Controlled Release Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tetraacids in the design and fabrication of controlled release drug delivery systems. This document covers the synthesis of tetraacid-drug conjugates, preparation of this compound-based liposomal formulations, and methodologies for their characterization, including drug release kinetics and biocompatibility assessment.
Introduction to Tetraacids in Drug Delivery
Tetraacids, organic molecules containing four carboxylic acid functional groups, are emerging as versatile components in the field of controlled release drug delivery. Their unique chemical structure allows for multiple points of attachment for drug molecules, targeting ligands, and formulation into various drug carrier systems. The most well-studied this compound in this context is ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent. The multiple carboxyl groups can be leveraged to form conjugates with drugs, act as linkers in more complex delivery systems, or create specific microenvironments within drug carriers to control drug loading and release.
The primary mechanisms by which tetraacids facilitate controlled drug release include:
-
Prodrug Formation: Drugs can be covalently conjugated to the this compound molecule, often through biodegradable linkages. The release of the drug is then controlled by the cleavage of these bonds under specific physiological conditions, such as changes in pH or the presence of certain enzymes.
-
Formation of Drug-Carrier Complexes: The chelating properties of tetraacids like EDTA can be used to form stable complexes with certain drug molecules. This complexation can enhance drug stability and control its release from a carrier system.
-
Ion Gradient-Mediated Drug Loading: In liposomal systems, an intra-liposomal concentration of a this compound salt can create a transmembrane ion gradient, which drives the active loading of weakly amphipathic drugs. The subsequent precipitation of the drug-tetraacid complex inside the liposome leads to high encapsulation efficiency and sustained drug release.
Data Presentation: Comparative Analysis of this compound-Based Formulations
The following tables summarize key quantitative data from studies on this compound-based drug delivery systems, providing a comparative overview of their physicochemical properties and performance.
Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems
| Formulation ID | This compound Used | Drug | Carrier System | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| DOX-Lipo-EDTA | NH₄EDTA | Doxorubicin | Liposome | 79.4 ± 1.87 | 95.54 ± 0.59 | Not Reported | [1][2][3] |
| EDTA-MTZ | EDTA | Metronidazole | Conjugate | Not Applicable | Not Applicable | Not Reported | [4] |
| EDTA-CF | EDTA | Ciprofloxacin | Conjugate | Not Applicable | Not Applicable | Not Reported | [4] |
Table 2: In Vitro Drug Release from this compound-Based Formulations
| Formulation ID | pH of Release Medium | Time (hours) | Cumulative Drug Release (%) | Release Conditions | Reference |
| DOX-Lipo-EDTA | 7.4 | 24 | ~20 | Dialysis, 37°C | [1][2] |
| CS/β-CDcPAa Hydrogel | 1.2 | 8 | ~20 | Dissolution | [5] |
| CS/β-CDcPAa Hydrogel | 7.4 | 8 | >80 | Dissolution | [5] |
| CS/CBP-co-PAA Hydrogel | 1.2 | 2 | ~17 | Dissolution | [6] |
| CS/CBP-co-PAA Hydrogel | 7.4 | 3 | ~77 | Dissolution | [6] |
Table 3: Pharmacokinetic Parameters of this compound-Based Formulations in Rats
| Formulation | Drug | Dose (mg/kg) | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Reference |
| Liposomal Doxorubicin | Doxorubicin | 1.45 | ~100 | Not Reported | Not Reported | [7] |
| Free Doxorubicin | Doxorubicin | 0.145 | ~0.1 | Not Reported | Not Reported | [7] |
| Liposomal Doxorubicin | Doxorubicin | Not Specified | Not Reported | 17.62 ± 8.13 | 783.09 ± 267.29 | [8] |
| Free Doxorubicin | Doxorubicin | Not Specified | Not Reported | 5.00 ± 3.20 | 0.67 ± 0.12 | [8] |
Table 4: In Vitro Cytotoxicity of this compound-Based Formulations
| Formulation | Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| EDTA | MCF-7 | MTT | 298 | 24 | [9] |
| Cisplatin + EDTA | MCF-7 | MTT | 37.5 (Cisplatin) | 24 | [9] |
| EDTA | V79 | MTT | Dose-dependent decrease in viability | 0.5 | [10] |
| EDTA | HeLa, NIH:Ovcar-3 | Cell Viability | No significant difference at <0.035% | Not Specified | [11] |
Experimental Protocols
Synthesis of EDTA-Antimicrobial Drug Conjugates
This protocol describes the synthesis of a prodrug by conjugating an antimicrobial agent to EDTA via an amide linkage.[4]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA) tetrasodium salt
-
Antimicrobial drug with a primary or secondary amine group (e.g., Metronidazole, Ciprofloxacin)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)
-
Methanol
-
Distilled water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Activation of EDTA:
-
Dissolve 1 mmol of tetrasodium EDTA in distilled water.
-
In a separate container, dissolve 4 mmol of EDAC in distilled water.
-
Add the EDAC solution to the EDTA solution with continuous stirring at room temperature.
-
Stir the mixture for 2 hours at room temperature to activate the carboxyl groups of EDTA.[4]
-
-
Conjugation Reaction:
-
Dissolve 5 mmol of the antimicrobial drug in methanol.
-
Add the antimicrobial drug solution to the activated EDTA solution.
-
Stir the reaction mixture continuously for 5 days at room temperature.[4]
-
-
Purification:
-
Partially remove the solvent from the reaction mixture under vacuum.
-
Transfer the concentrated residue to a dialysis bag.
-
Dialyze the product against distilled water for 48 hours, changing the water periodically to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Lyophilize the purified product to obtain a solid powder.
-
Characterize the synthesized conjugate using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to confirm the formation of the amide bond and the structure of the conjugate.
-
Preparation of Doxorubicin-Loaded Liposomes using an EDTA Gradient
This protocol details the preparation of liposomes encapsulating doxorubicin (DOX) through a remote loading method driven by an ammonium EDTA (NH₄EDTA) gradient.[1][2]
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol (CH)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)
-
Ammonium EDTA (NH₄EDTA) solution (e.g., 250 mM)
-
Doxorubicin hydrochloride (DOX·HCl) solution (e.g., 2 mg/mL in saline)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform and Methanol
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis cassettes or gel filtration column
Procedure:
-
Lipid Film Hydration:
-
Dissolve HSPC, cholesterol, and mPEG2000-DSPE in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the NH₄EDTA solution by vortexing or gentle shaking at a temperature above the lipid phase transition temperature (e.g., 65°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.
-
-
Creation of the Transmembrane Gradient:
-
Remove the external (unencapsulated) NH₄EDTA from the liposome suspension. This can be achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by gel filtration chromatography. This step creates a concentration gradient of EDTA between the inside and outside of the liposomes.
-
-
Remote Loading of Doxorubicin:
-
Add the DOX·HCl solution to the purified liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring. The DOX molecules will be driven into the liposomes by the ion gradient and subsequently form a complex with the entrapped EDTA, leading to their precipitation and retention within the liposomes.
-
-
Purification and Characterization:
-
Remove any unencapsulated doxorubicin by dialysis or gel filtration.
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated doxorubicin. This can be done by separating the liposomes from the unencapsulated drug and measuring the drug concentration in the liposomal fraction after lysis with a suitable solvent. The drug concentration is typically determined by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). The encapsulation efficiency (EE%) is calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) × 100
-
Drug Loading: Determine the drug loading (DL%) as: DL% = (Mass of encapsulated drug / Total mass of liposomes) × 100
-
In Vitro Drug Release Study
This protocol describes a general method for evaluating the in vitro release of a drug from a this compound-based delivery system using a dialysis method.
Materials:
-
Drug-loaded this compound-based formulation (e.g., EDTA-drug conjugate, drug-loaded liposomes)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the delivery system.
-
Release medium (e.g., PBS at different pH values, such as 7.4 and 5.5, to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath maintained at 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation:
-
Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Seal the dialysis bag securely.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of the pre-warmed release medium in a suitable container.
-
Place the container in a shaking incubator at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
In Vitro Cytotoxicity Assay
This protocol outlines a standard MTT assay to evaluate the cytotoxicity of this compound-based drug delivery systems against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound-based drug formulation, free drug, and empty carrier (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-based formulation, free drug, and empty carrier in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test and control solutions. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualization of Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in the utilization of tetraacids for controlled release drug delivery.
Caption: Workflow for the synthesis of an EDTA-drug conjugate.
Caption: Preparation and remote loading of doxorubicin into liposomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The cytotoxic interaction of inorganic trace elements with EDTA and cisplatin in sensitive and resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Biocompatibility of Tannic Acid-Based Biomaterials: Addressing Challenges in Standard Cytotoxic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of a liposomal formulation of doxorubicin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
Application Notes and Protocols for Tetraacid-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of various tetraacid-based catalysts in organic synthesis. This compound compounds, characterized by the presence of four carboxylic acid functionalities, and their derivatives can serve as efficient catalysts in a range of organic transformations. Their unique structural features, including multiple acidic sites and potential for metal coordination, make them valuable tools for facilitating reactions such as multicomponent reactions, oxidations, and cycloadditions.
Pyromellitic Acid as a Brønsted Acid Catalyst in the Synthesis of Quinoxaline Derivatives
Pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a versatile and effective Brønsted acid catalyst for the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for their synthesis, and pyromellitic acid can efficiently catalyze this transformation under mild conditions.
Application Note:
Pyromellitic acid offers an efficient and environmentally friendly alternative to traditional acid catalysts for quinoxaline synthesis. Its solid nature and relatively low toxicity make it easy to handle. The multiple acidic protons can participate in the catalytic cycle, enhancing the reaction rate.
Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
o-Phenylenediamine
-
Pyromellitic acid (catalyst, 10 mol%)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 mmol, 210 mg) and o-phenylenediamine (1.0 mmol, 108 mg) in ethanol (10 mL).
-
Add pyromellitic acid (0.1 mmol, 25.4 mg) to the mixture.
-
Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Quantitative Data Summary:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | Ethanol | 2.5 | 92 |
| 2 | 5 | Ethanol | 4 | 85 |
| 3 | 10 | Acetonitrile | 3 | 88 |
Proposed Catalytic Cycle:
Application Notes: Tetraacids for Formaldehyde-Free Permanent Press Finishes in Textiles
Introduction
The textile industry has progressively moved towards more sustainable and safer chemical treatments for fabrics. One significant area of advancement is the development of formaldehyde-free permanent press finishes for cellulosic fabrics like cotton. Tetraacids, a class of polycarboxylic acids, have emerged as a leading technology to impart wrinkle resistance, smooth drying properties, and dimensional stability to garments without the health and environmental concerns associated with formaldehyde-based resins. These acids function by crosslinking the cellulose chains within the cotton fibers, creating a durable, resilient network that helps the fabric retain its shape.
This document provides detailed application notes and protocols for the use of tetraacids in creating permanent press clothing, targeted towards researchers and textile scientists.
Chemical Mechanism of Action
The permanent press effect is achieved by creating ester crosslinks between the polycarboxylic acid molecules and the hydroxyl groups of the cellulose chains in the cotton fibers. This reaction is typically facilitated by heat and a catalyst, most commonly a phosphorus-containing compound like sodium hypophosphite.
The process involves two key steps:
-
Anhydride Formation: Upon heating, two adjacent carboxyl groups on the tetraacid molecule dehydrate to form a cyclic anhydride intermediate.
-
Esterification: This reactive anhydride then reacts with the hydroxyl groups of two different cellulose polymer chains, forming two ester bonds. This creates a stable crosslink that holds the cellulose chains in place, imparting wrinkle resistance.
Caption: Chemical pathway of cellulose crosslinking by a this compound.
Experimental Protocols
1. Materials and Reagents
-
Fabric: 100% cotton, desized, scoured, and bleached, cut to desired dimensions.
-
This compound: 1,2,3,4-Butanetetracarboxylic Acid (BTCA).
-
Catalyst: Sodium hypophosphite monohydrate (SHP).
-
Wetting Agent: Non-ionic surfactant.
-
Softener: Polyethylene-based softener (optional).
-
Reagents: Sodium carbonate, acetic acid, distilled water.
2. Protocol for Application of BTCA Permanent Press Finish
This protocol outlines the standard "pad-dry-cure" method for applying a BTCA finish to cotton fabric.
Caption: Workflow for applying a permanent press finish.
Step-by-Step Methodology:
-
Padding Solution Preparation:
-
Prepare an aqueous solution containing 6-8% (w/w) BTCA and 6-8% (w/w) SHP as the catalyst.
-
Add 0.1% (w/w) of a non-ionic wetting agent to ensure uniform fabric wetting.
-
Adjust the pH of the solution to 2.5-3.5 using sodium carbonate.
-
Add a softener (e.g., 1-2% polyethylene softener) if desired to improve fabric hand-feel.
-
Ensure all components are fully dissolved in distilled water.
-
-
Fabric Application (Padding):
-
Immerse the pre-weighed cotton fabric sample into the padding solution.
-
Pass the saturated fabric through a laboratory padder (nip rollers).
-
The pressure of the padder should be adjusted to achieve a wet pick-up of 70-80%. This means the treated fabric should weigh 70-80% more than its initial dry weight.
-
-
Drying:
-
Immediately after padding, dry the fabric in a pre-heated oven or on a pin frame at 80-90°C for 3-5 minutes. This step removes water before the high-temperature curing.
-
-
Curing:
-
Transfer the dried fabric to a high-temperature oven for curing.
-
Cure the fabric at 170-180°C for 1.5-3 minutes. This is the critical step where the crosslinking reaction occurs.
-
-
Post-Washing:
-
After curing, thoroughly rinse the fabric in warm water, followed by a cold water rinse, to remove any unreacted chemicals.
-
A mild alkaline wash (e.g., with 0.1% sodium carbonate) can be performed to neutralize any remaining acid.
-
Finally, tumble dry the fabric until fully dry.
-
3. Standard Evaluation Methods
-
Wrinkle Recovery Angle (WRA): Measured according to AATCC Test Method 66. Higher angles indicate better wrinkle resistance.
-
Tensile Strength: Measured using a universal testing machine following ASTM D5034 (Grab Test). Results are often reported as percent strength retention compared to an untreated control.
-
Whiteness Index (WI): Measured using a spectrophotometer according to the CIE Whiteness Index. A lower decrease in WI after treatment is desirable.
-
Durability: The above properties are typically measured after a specified number of home laundering cycles (e.g., 5, 20, 50 cycles) to assess the permanence of the finish.
Performance Data
The effectiveness of a this compound permanent press finish is dependent on several factors, including the concentration of the acid and catalyst, and the curing conditions. Below is a summary of typical performance data.
Table 1: Performance of Cotton Fabric Treated with BTCA/SHP Finish
| Treatment | WRA (Warp + Fill, degrees) | Tensile Strength Retention (%) | Whiteness Index (CIE) |
| Untreated Control | 160 | 100% | 85 |
| 6% BTCA / 6% SHP | 285 | 90% | 78 |
| 8% BTCA / 8% SHP | 300 | 85% | 75 |
Data compiled from various textile research literature. Curing conditions: 180°C for 2 minutes.
Table 2: Effect of Curing Temperature on Performance (6% BTCA / 6% SHP)
| Curing Temperature (°C) | WRA (Warp + Fill, degrees) | Tensile Strength Retention (%) |
| 160 | 270 | 95% |
| 170 | 280 | 92% |
| 180 | 285 | 90% |
| 190 | 290 | 83% |
Higher curing temperatures improve wrinkle recovery but can lead to greater strength loss.
Key Parameter Relationships and Optimization
The final properties of the treated fabric are a result of a balance between competing factors. Optimizing the process requires understanding these relationships.
Troubleshooting & Optimization
Technical Support Center: Preventing Polyprotic Acid Precipitation in Buffer Solutions
For researchers, scientists, and drug development professionals, maintaining the solubility of all components in a buffer solution is critical for experimental success. Precipitation of acidic compounds, particularly polyprotic acids with multiple acidic functional groups like EDTA (Ethylenediaminetetraacetic acid), can compromise sample integrity and analytical results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and prevent the precipitation of these "tetraacid-like" compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my polyprotic acid (e.g., EDTA) precipitating out of my buffer solution?
Precipitation of polyprotic acids is most often linked to the pH of the solution. These molecules have multiple pKa values, and their solubility in water is highly dependent on the protonation state of their acidic groups.[1][2][3]
Key Factors Leading to Precipitation:
-
Low pH: At a pH below their pKa values, the carboxylic acid groups are protonated (in the -COOH form), making the molecule less polar and significantly less soluble in water. For example, the free acid form of EDTA is poorly soluble.[4][5]
-
High Concentration: Exceeding the solubility limit of the polyprotic acid at a given pH and temperature will lead to precipitation.
-
Presence of Organic Solvents: Many buffer systems, especially in applications like HPLC, contain organic solvents (e.g., acetonitrile, methanol). Polyprotic acids are generally less soluble in organic solvents, and high concentrations can cause them to precipitate.[6][7]
-
Low Temperature: Solubility of most substances, including EDTA, decreases at lower temperatures. Storing buffers in a refrigerator (e.g., at 4°C) can sometimes induce precipitation.[8]
-
Incorrect Order of Reagent Addition: The sequence in which components are added and dissolved can impact the final solubility. A precipitate may form before the final pH is adjusted.[9]
Q2: What is the optimal pH to maintain the solubility of EDTA?
To ensure EDTA remains dissolved, the pH of the solution should be adjusted to 8.0 or slightly above.[9][10] At this pH, a sufficient number of the carboxylic acid groups are deprotonated (in the COO- form), rendering the molecule a more soluble polyanion. It is common practice to use a base like sodium hydroxide (NaOH) to raise the pH of an EDTA solution, which facilitates its dissolution.[5][10]
Q3: Can the type of salt used in the buffer affect the solubility of a polyprotic acid?
Yes, the composition of the buffer, including the type and concentration of salts, can influence the solubility of other components. While not the primary factor for polyprotic acid precipitation, high salt concentrations can sometimes lead to "salting out" effects, reducing the solubility of other solutes.
Q4: How can I prevent precipitation when preparing a buffer with a polyprotic acid?
The key is to control the pH and the order of dissolution. A recommended method involves dissolving the polyprotic acid in water first and adjusting the pH to ensure it is fully dissolved before adding other buffer components.
Troubleshooting Guide: Polyprotic Acid Precipitation
This section provides a systematic approach to resolving precipitation issues during your experiments.
Issue 1: A precipitate forms immediately upon adding the polyprotic acid powder to water.
| Cause | Solution |
| The solution is too acidic for the polyprotic acid to dissolve. | While stirring, slowly add a base (e.g., 10M NaOH) to the suspension. The powder should dissolve as the pH increases. For EDTA, aim for a pH of 8.0.[5][9] |
Issue 2: The buffer solution becomes cloudy or forms a precipitate after storage at 4°C.
| Cause | Solution |
| The solubility of the polyprotic acid has decreased at the lower temperature. | Gently warm the buffer solution while stirring. The precipitate should redissolve. To prevent this in the future, consider storing the buffer at room temperature if all components are stable under those conditions, or prepare the solution fresh before use.[8] |
Issue 3: Precipitation occurs when mixing an aqueous buffer containing a polyprotic acid with an organic solvent.
| Cause | Solution |
| The concentration of the organic solvent is too high, causing the buffer salts or the polyprotic acid to precipitate.[6] | Determine the precipitation point by mixing your buffer with varying concentrations of the organic solvent. As a general rule, reduce the buffer concentration if a high organic content is required for your application.[6][7] |
Quantitative Data Summary: Organic Solvent Limits for Common Buffers
| Buffer Type | Organic Solvent | Precipitation Threshold (% Organic) |
| Phosphate Buffers | Methanol | ~80%[6] |
| Potassium Phosphate | Acetonitrile | ~70%[6] |
| Ammonium Phosphate | General Organic | ~85%[6] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)
This protocol details the standard procedure for preparing a commonly used EDTA stock solution, ensuring complete dissolution.
Materials:
-
EDTA (free acid form)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and beaker
Procedure:
-
Add the desired mass of EDTA powder to a volume of deionized water that is approximately 80% of the final desired volume.
-
Place the beaker on a magnetic stirrer and begin stirring. The solution will appear milky or cloudy.[5]
-
Slowly add NaOH pellets or solution while continuously monitoring the pH.
-
Continue adding NaOH until the EDTA completely dissolves and the pH of the solution reaches 8.0.[10]
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder.
-
Add deionized water to reach the final desired volume.
-
Sterilize by autoclaving if required for your application. Store at room temperature or 4°C. Note that refrigeration may cause precipitation in some cases.[8][10]
Protocol 2: Testing Buffer Solubility in Organic Solvents
This protocol provides a method to determine the maximum tolerable organic solvent concentration for your buffer.
Materials:
-
Your prepared aqueous buffer containing the polyprotic acid.
-
The organic solvent used in your experiment (e.g., acetonitrile, methanol).
-
A set of test tubes or vials.
-
Pipettes.
Procedure:
-
Create a series of mixtures of your aqueous buffer and organic solvent in different ratios (e.g., 90:10, 80:20, 70:30, etc.).
-
Incubate the mixtures for a set period (e.g., 10-30 minutes) under the conditions of your experiment (e.g., room temperature).[6]
-
Visually inspect each mixture for any signs of cloudiness or precipitation.
-
For a more sensitive measurement, you can measure the turbidity of the mixtures using a UV-Vis spectrophotometer.[6]
-
The highest percentage of organic solvent that does not show any precipitation is the upper limit for your experimental conditions.
Visualizations
Caption: Troubleshooting flowchart for polyprotic acid precipitation.
Caption: Relationship between pH, protonation state, and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Polyprotic Acids: Types, pH Calculations, and Use Cases [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. imchem.fr [imchem.fr]
- 8. researchgate.net [researchgate.net]
- 9. EDTA precipitates out of EDTA-oxalate buffer - Chemistry [protocol-online.org]
- 10. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
optimizing the reaction conditions for tetraacid synthesis
Welcome to the technical support center for tetraacid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges encountered in this compound synthesis?
A1: The primary challenges in this compound synthesis often revolve around three main areas: the initial coupling reactions to form the core structure, the hydrolysis of precursor esters, and the purification of the final product. Specific issues include achieving high yields in coupling reactions, ensuring complete and clean hydrolysis without side reactions, and effectively purifying the often highly polar and poorly soluble this compound product.[1][2]
Q2: How can I improve the yield of the initial coupling reaction, such as a Suzuki coupling, to form the tetraester precursor?
A2: To improve the yield of Suzuki cross-coupling reactions for tetraester synthesis, consider optimizing the catalyst system (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent. The choice of solvent can be critical; for instance, polyethylene glycol (PEG-400) has been used effectively.[1] Additionally, ensuring the purity of your starting materials, particularly the boronic acid and halide components, is crucial for an efficient reaction.
Q3: What are the key considerations for the hydrolysis of a tetraester to the corresponding this compound?
A3: The hydrolysis of a tetraester is a critical final step. It is essential to ensure complete hydrolysis of all four ester groups. This is typically achieved using a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent mixture, such as THF/water or dioxane/water. Incomplete hydrolysis can lead to a mixture of partially hydrolyzed products, which can be difficult to separate from the desired this compound. Monitoring the reaction by techniques like TLC or LC-MS is recommended to determine the reaction endpoint.
Q4: My final this compound product is difficult to purify. What strategies can I employ?
A4: Purification of tetraacids can be challenging due to their high polarity and often low solubility in common organic solvents. Recrystallization is a common method; however, finding a suitable solvent system can be difficult. Techniques such as precipitation by pH adjustment can be effective. Dissolving the crude product in a basic aqueous solution and then re-precipitating the pure this compound by adding acid is a frequently used method. Washing the precipitate with water and then a non-polar organic solvent can help remove residual salts and organic impurities.[3] For some complex mixtures, preparative HPLC with a suitable column and mobile phase may be necessary.[4]
Q5: I am observing the formation of multiple byproducts during my synthesis. How can I minimize these?
A5: The formation of byproducts can often be attributed to side reactions occurring during the coupling or hydrolysis steps. To minimize these, it is important to carefully control the reaction conditions. This includes maintaining an inert atmosphere (e.g., nitrogen or argon) during coupling reactions to prevent degradation of the catalyst and reactants.[5] During hydrolysis, using degassed solvents can prevent oxidative side reactions. Optimizing reaction temperature and time can also help to suppress the formation of unwanted byproducts.[6][7]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound synthesis experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Coupling Reaction | - Inactive catalyst- Impure starting materials- Suboptimal reaction conditions (temperature, time, solvent) | - Use fresh catalyst and ensure anhydrous and anaerobic conditions.- Purify starting materials before use.- Screen different solvents, bases, and temperatures to find the optimal conditions.[8][9] |
| Incomplete Hydrolysis | - Insufficient base or reaction time- Steric hindrance around the ester groups- Poor solubility of the tetraester | - Increase the equivalents of base and/or prolong the reaction time. Monitor by TLC or LC-MS.- Consider using a stronger base or a co-solvent to improve solubility and accessibility of the ester groups.- If solubility is an issue, try a different solvent system (e.g., dioxane/water, THF/water). |
| Product Degradation during Workup | - Exposure to strong acid or base for extended periods- Presence of oxygen leading to oxidation | - Neutralize the reaction mixture promptly after hydrolysis is complete.- Perform the workup under an inert atmosphere if the product is sensitive to oxidation. |
| Difficulty in Isolating the Product | - High solubility of the this compound in the reaction mixture- Formation of emulsions during extraction | - Isolate the product by precipitation through pH adjustment.- If emulsions form, try adding brine or filtering through Celite to break the emulsion. |
| Final Product Contaminated with Salts | - Incomplete removal of inorganic salts from the hydrolysis step | - Wash the precipitated product thoroughly with deionized water.- Redissolving the product in a minimal amount of a suitable solvent and filtering off the insoluble salts can also be effective. |
Experimental Protocols
General Protocol for Tetraester Synthesis via Suzuki Coupling:
-
To a reaction flask, add the tetrahalo-precursor, 4-(methoxycarbonyl)phenylboronic acid (4.4 equivalents), and potassium carbonate (8 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvent (e.g., PEG-400) and palladium acetate (catalytic amount).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude tetraester by column chromatography or recrystallization.[1]
General Protocol for Hydrolysis of Tetraester to this compound:
-
Dissolve the purified tetraester in a suitable solvent mixture (e.g., THF/water).
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a non-polar solvent (e.g., hexanes or ether) to remove any remaining organic impurities.
-
Dry the purified this compound under vacuum.
Visualizations
Caption: A typical workflow for the synthesis and purification of a this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CH340499A - Process for purifying terephthalic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reaction Design & Optimization [sigmaaldrich.com]
Technical Support Center: Troubleshooting EDTA Interference in PCR Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to EDTA interference in Polymerase Chain Reaction (PCR) assays.
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with a PCR reaction?
EDTA (ethylenediaminetetraacetic acid) primarily inhibits PCR through two mechanisms:
-
Chelation of Magnesium Ions (Mg²⁺): Taq DNA polymerase, the enzyme essential for PCR, requires magnesium ions as a cofactor for its activity.[1][2][3] EDTA is a strong chelating agent that binds to divalent cations like Mg²⁺, making them unavailable for the Taq polymerase.[3][4] This lack of available Mg²⁺ inhibits the polymerase's function, leading to reduced or complete failure of the PCR amplification.[1][3]
-
Direct Binding to Taq Polymerase: Recent studies have shown that EDTA can also directly bind to Taq DNA polymerase, independent of its chelating activity, which further hinders the enzyme's function.[3][5][6]
Q2: What are the common sources of EDTA in a PCR reaction?
EDTA is a common component in many molecular biology reagents and can be introduced into a PCR reaction from several sources:
-
DNA/RNA Elution Buffers: Many nucleic acid purification kits use elution buffers containing EDTA (e.g., TE buffer) to protect the purified DNA or RNA from degradation by nucleases, which require divalent cations for their activity.[1][4][7]
-
Sample Storage Solutions: DNA and RNA samples are frequently stored in TE buffer (Tris-EDTA) for long-term stability.[1][4][8]
-
Anticoagulants: In clinical or forensic applications, blood samples are often collected in tubes containing EDTA as an anticoagulant.[1]
Q3: What concentration of EDTA is inhibitory to PCR?
The inhibitory concentration of EDTA can vary depending on the specific PCR conditions, including the polymerase used and the concentration of MgCl₂ in the reaction mix. However, general guidelines are as follows:
| EDTA Concentration (Final) | Effect on PCR |
| ~0.1 mM | Minimal to no inhibition is typically observed.[3] |
| ~0.5 mM | Can cause a significant reduction in PCR product yield. |
| ≥1.0 mM | Can lead to complete inhibition of the PCR reaction. |
Q4: Can I simply add more MgCl₂ to my PCR master mix to counteract the EDTA?
Yes, adding excess MgCl₂ is a common and often effective strategy to overcome EDTA inhibition.[1] The additional Mg²⁺ ions saturate the chelating capacity of EDTA, ensuring enough free Mg²⁺ is available for the Taq polymerase.[1] However, it is crucial to optimize the MgCl₂ concentration, as excessively high levels can also negatively impact PCR by reducing enzyme fidelity and promoting the amplification of non-specific products.[9][10]
Q5: Are there alternatives to EDTA for storing my DNA?
Yes, several EDTA-free solutions are suitable for DNA storage, especially if the DNA will be used in downstream enzymatic reactions like PCR:
-
Nuclease-free water: A common choice for short-term storage.
-
Tris Buffer (e.g., 10 mM Tris-HCl, pH 8.0): Provides a stable pH environment without the inhibitory effects of EDTA.[11]
Troubleshooting Guides
Problem: My PCR reaction has failed or shows very low yield, and I suspect EDTA contamination.
This guide provides a step-by-step approach to diagnose and resolve PCR inhibition caused by EDTA.
Step 1: Identify the Potential Source of EDTA
Review your experimental workflow to pinpoint the likely source of EDTA contamination. Consider the buffers used for DNA elution and storage, as well as the original sample type.
Step 2: Choose a Mitigation Strategy
Based on the suspected level of EDTA contamination and the concentration of your DNA template, select one of the following strategies.
Mitigation Strategies for EDTA Interference in PCR
References
- 1. benchchem.com [benchchem.com]
- 2. Taq polymerase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 11. blog.addgene.org [blog.addgene.org]
Technical Support Center: Optimizing Tetraacid-Based Chelation Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of tetraacid-based chelation therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of this compound-based chelation therapy?
Chelation therapy involves the use of chelating agents to bind to and remove toxic metal ions from the body.[1][2][3] this compound chelators, such as ethylenediaminetetraacetic acid (EDTA), are organic molecules that form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex called a chelate.[1][4][5] This ring-like structure effectively sequesters the metal ion, preventing it from interacting with biological molecules and facilitating its excretion from the body.[1][3][6] The stability of the metal-chelate complex is a crucial factor in the efficacy of the therapy.[5][7]
Q2: Which are the most commonly used this compound-based chelators and what are their primary applications?
The most prevalent this compound-based chelators in research and clinical applications include:
-
EDTA (Ethylenediaminetetraacetic acid): A broad-spectrum chelator used for various metal toxicities, particularly lead poisoning.[2][4][8] It is also used in endodontics to remove the smear layer.[9]
-
DTPA (Diethylenetriaminepentaacetic acid): Known for its high stability constants with many metal ions, making it a powerful chelating agent.[10]
-
DMSA (Dimercaptosuccinic acid): An FDA-approved oral chelator for the treatment of lead poisoning, also effective for mercury and arsenic.[11][12]
Q3: What are the critical factors that influence the efficiency of chelation?
Several factors can significantly impact the effectiveness of this compound-based chelation therapy in an experimental setting:
-
pH of the System: The pH of the solution is a paramount factor.[7] It influences the ionic state of the chelating agent and the stability of the metal-chelate complex.[7][13]
-
Stability Constant (Kf): This value indicates the affinity of a chelator for a specific metal ion. A higher stability constant generally corresponds to a more stable complex and more effective chelation.[5][7][14]
-
Presence of Competing Metal Ions: Chelating agents will preferentially bind to metal ions with which they form the most stable complexes. The presence of other metal ions can compete for the chelator, reducing its efficiency for the target metal.[7]
-
Temperature: Generally, increased temperatures lead to lower stability constants, although this effect is often minor.[7]
-
Ionic Strength: High concentrations of other ions in the solution can slightly decrease the stability of the metal chelate.[7]
Troubleshooting Guide
Issue 1: Low Chelation Efficiency or Inconsistent Results
Possible Causes and Solutions:
-
Incorrect pH: The pH of your experimental solution may not be optimal for the specific metal-chelator pair you are using.
-
Solution: Verify the optimal pH range for your specific chelator and metal ion. Adjust the pH of your buffers accordingly. For instance, the chelating ability of DTPA improves with increasing pH, while the opposite is true for other chelators like THPS.[15]
-
-
Chelator Degradation: The chelating agent may have degraded due to improper storage or handling.
-
Solution: Ensure that chelating agents are stored under the recommended conditions (e.g., protected from light and moisture). Prepare fresh solutions for each experiment.
-
-
Presence of Competing Ions: Your sample may contain other metal ions that are competing with your target metal for the chelator.
-
Solution: Analyze your sample for the presence of other metal ions. If competing ions are present, you may need to increase the concentration of your chelating agent or use a chelator with a higher selectivity for your target metal.
-
-
Insufficient Incubation Time: The reaction may not have reached equilibrium.
-
Solution: Increase the incubation time to ensure that the chelation reaction goes to completion.
-
Issue 2: Precipitation Occurs Upon Addition of the Chelating Agent
Possible Causes and Solutions:
-
Poor Solubility of the Chelator at a Given pH: The solubility of many this compound chelators is pH-dependent. For example, EDTA's solubility decreases at lower pH values.[7]
-
Solution: Adjust the pH of the solution to a range where the chelator is more soluble. Refer to solubility charts for your specific chelating agent.
-
-
Formation of Insoluble Metal Hydroxides: At high pH, some metal ions can precipitate as metal hydroxides, competing with the chelation reaction. For example, Fe(OH)₃ can precipitate at a pH above 8-9, reducing the availability of Fe-EDTA.[13]
-
Solution: Lower the pH of the solution to prevent the formation of metal hydroxides.
-
Data Presentation
Table 1: Influence of pH on the Stability of EDTA-Metal Chelates
| Metal Ion | Optimal pH Range (Approximate) | Behavior at Non-Optimal pH |
| Ca²⁺ & Mg²⁺ | Neutral | Stability decreases significantly at pH < 4-5 due to protonation of EDTA.[13] |
| Fe³⁺ | Acidic to Neutral | Stability decreases at pH > 8-9 due to the formation of insoluble Fe(OH)₃.[13] |
| Zn²⁺ | Neutral | Instability occurs at both strongly acidic (pH < 3-4) and strongly alkaline (pH > 10-11) conditions.[13] |
| Fe²⁺ | Around pH 5 | Chelation rate is highest around pH 5 and decreases as pH increases.[16] |
| Mn²⁺ | Around pH 7 | Chelation rate is highest around pH 7.[16] |
Table 2: Comparison of Common this compound-Based Chelators
| Chelator | Key Features | Primary Applications | Considerations |
| EDTA | Broad-spectrum metal binding.[4] | Lead poisoning, removal of calcium and magnesium hardness.[7][13] | Can deplete essential minerals like zinc, copper, and manganese.[1] |
| DTPA | Forms highly stable complexes with many metals.[10] | Removal of barium and strontium sulfate scale.[10] | Not readily biodegradable and has solubility issues in acidic solutions.[10] |
| DMSA | Orally administered, water-soluble.[11] | Lead, mercury, and arsenic poisoning.[11] | Can alter the metabolism of copper.[1] |
| HEDTA | Improved solubility at low pH compared to EDTA.[10] | Iron control and scale removal.[10] | Lower stability constant for its metal complexes compared to EDTA.[10] |
Experimental Protocols
Protocol 1: In Vitro Ferrous Ion (Fe²⁺) Chelating Activity Assay
This protocol is adapted from the ferrozine assay, a common method to determine the iron-chelating ability of a substance.[6]
Materials:
-
Test sample (potential chelating agent)
-
FeCl₂ solution (2 mM)
-
Ferrozine solution (5 mM)
-
Spectrophotometer
Procedure:
-
Add 0.05 mL of 2 mM FeCl₂ solution to a tube containing the test sample at various concentrations.
-
Allow the sample to chelate the Fe²⁺ ions.
-
Initiate the reaction by adding 0.2 mL of 5 mM ferrozine solution.
-
Shake the mixture vigorously and leave it to stand at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.[6]
-
A decrease in absorbance compared to a control without the test sample indicates chelation activity. The unchelated Fe²⁺ ions react with ferrozine to form a colored complex.[6]
Calculation:
The percentage of Fe²⁺ chelating activity can be calculated using the following formula:
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (FeCl₂ and ferrozine without the sample).
-
A_sample is the absorbance in the presence of the test sample.
Visualizations
Caption: Experimental workflow for in vitro chelation efficiency assessment.
Caption: Troubleshooting decision tree for low chelation efficiency.
Caption: Effect of pH on the ionic species and chelating activity of EDTA.
References
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects [healthline.com]
- 3. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tarek.kakhia.org [tarek.kakhia.org]
- 5. scienceinhydroponics.com [scienceinhydroponics.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.beloit.edu [chemistry.beloit.edu]
- 8. Chelation Therapy for Off-Label Uses [southcarolinablues.com]
- 9. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 12. Provocative chelation with DMSA and EDTA: evidence for differential access to lead storage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wellyoutech.com [wellyoutech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
strategies to minimize tetraacid degradation in experiments
This guide is designed for researchers, scientists, and drug development professionals to provide robust strategies and troubleshooting advice for minimizing the degradation of tetraacid compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
The stability of this compound compounds is influenced by several environmental factors. The most common contributors to degradation are:
-
pH: Extreme pH levels, both acidic and basic, can catalyze hydrolysis of labile functional groups within the this compound structure.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][3]
-
Light: Exposure to UV or visible light can lead to photodegradation, breaking chemical bonds and reducing the compound's potency.[1][3]
-
Oxidation: The presence of oxygen can promote oxidative degradation, altering the molecular structure.[1][3] Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[4][5]
-
Moisture: Humidity can trigger hydrolysis, especially for solid compounds.[1]
Q2: What are the optimal storage conditions for this compound compounds and their solutions?
To ensure long-term stability, adhere to the following storage guidelines:
-
Solid (Powder) Form: Store in a tightly sealed container in a cool, dark, and dry place, such as a desiccator at 2-8°C.[6][7]
-
Stock Solutions: Whenever possible, prepare solutions fresh for each experiment.[8] If storage is necessary:
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results, such as a progressive loss of biological activity or the appearance of unexpected peaks in chromatography, are strong indicators of compound degradation.[6][8] It is advisable to periodically check the purity of your stock solution using analytical methods like HPLC.[6]
Q4: How can I tell if my this compound has degraded?
Degradation can be confirmed through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method.[9] By comparing the chromatogram of a stored or used solution to that of a freshly prepared one, you can identify:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks corresponding to degradation products.[6]
Q5: What initial steps should I take if I suspect degradation?
If you suspect degradation, a systematic review of your handling and experimental procedures is necessary. This process is often part of a "forced degradation study" in pharmaceutical development, which intentionally stresses the compound to understand its stability profile.[10][11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving tetraacids.
| Issue | Potential Cause | Recommended Solution |
| Loss of Biological Activity | Chemical degradation of the this compound. | Review storage conditions (temperature, light exposure, age of solution). Prepare fresh solutions for each experiment.[6] |
| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products. | Minimize exposure to harsh conditions (extreme pH, high temperature).[2][8] Use high-purity, degassed solvents.[5] |
| Precipitation in Stock Solution | Poor solubility or compound degradation. | Ensure the solvent is appropriate and of high purity. For DMSO stocks, ensure it is anhydrous.[12] Store in smaller, single-use aliquots to minimize freeze-thaw cycles.[6] |
| Inconsistent Results Between Replicates | Gradual degradation during a lengthy experiment. | Protect the experimental setup from light.[8] Maintain a constant, cool temperature. If the experiment must be conducted under harsh pH conditions, minimize the exposure time.[5] |
Quantitative Data Summary
While specific degradation kinetics are unique to each this compound, the following table provides a general overview of the impact of environmental factors on the stability of complex organic molecules.
| Factor | Condition | General Effect on Stability | Typical Degradation Target |
| pH | Acidic (pH < 4) | Prone to hydrolysis.[2][13] | Generally more stable, but compound-specific.[8] |
| Neutral (pH 6-8) | Generally more stable for many compounds. | Varies; can be susceptible to oxidation.[8] | |
| Alkaline (pH > 8) | Highly prone to hydrolysis and oxidation.[2][8] | Less stable for many organic acids.[14] | |
| Temperature | -80°C | Optimal for long-term storage of solutions.[5] | 5-20% degradation is a common target in forced degradation studies.[2][15] |
| -20°C | Suitable for short to medium-term storage.[5] | ||
| 2-8°C | Recommended for solid compound storage.[4][6] | ||
| Room Temp (20-25°C) | Stability decreases over time; avoid for solutions.[4][8] | ||
| Elevated (40-80°C) | Accelerates degradation significantly. | ||
| Light | Dark | Optimal for storage and experiments.[1][5] | N/A |
| Ambient Light | Can cause gradual photodegradation.[1][5] | N/A | |
| UV Light | Causes rapid photodegradation.[1] | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution while minimizing initial degradation.
Materials:
-
This compound compound (solid form)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Amber-colored volumetric flask or clear flask wrapped in aluminum foil
-
Inert gas (Nitrogen or Argon)
-
Sterile, single-use amber vials for aliquoting
Methodology:
-
Equilibration: Allow the sealed vial of solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents moisture condensation.[5]
-
Weighing: Quickly and accurately weigh the desired amount of the this compound in a controlled environment with low humidity.[5]
-
Dissolving: Add the weighed compound to the volumetric flask. Add approximately 75% of the final solvent volume. Use degassed solvent to minimize oxidation.[5]
-
Sonication (Optional): If the compound is difficult to dissolve, gently sonicate the solution in a bath at room temperature for a short period. Avoid excessive heating.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.
-
Inert Atmosphere: If the compound is oxygen-sensitive, gently bubble inert gas through the solution for 1-2 minutes.
-
Aliquoting: Immediately dispense the stock solution into single-use amber vials.[6] Fill the vials to minimize headspace, reducing oxygen exposure.
-
Storage: Tightly cap the vials and store them at -20°C or -80°C, protected from light.[5]
Protocol 2: General Forced Degradation Study by HPLC
Objective: To assess the stability of a this compound under various stress conditions and identify potential degradation products.[10][11]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water baths or incubators
-
Photostability chamber
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a working concentration (e.g., 1 mg/mL) in separate vials for each stress condition.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).[2]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.[2]
-
Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.[2]
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in a sealed vial.
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.[2]
-
-
Time Points: Take aliquots from each condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).[6]
-
Quenching: Immediately neutralize the acid and base hydrolysis samples. Dilute all samples with the mobile phase to stop further degradation.
-
HPLC Analysis: Analyze the aliquots by a validated HPLC method. The goal is to achieve a baseline separation of the parent compound from all degradation products.[16]
-
Data Analysis: Compare the chromatograms from each time point to the t=0 sample. Calculate the percentage of degradation and note the retention times of any new peaks.[6] The target degradation is typically 5-20% to ensure that the analytical method is stability-indicating.[2][15]
Visualizations
Caption: Workflow for handling tetraacids to minimize degradation.
Caption: Key environmental factors leading to this compound degradation.
Caption: Troubleshooting flowchart for suspected this compound degradation.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpplastic.com [gmpplastic.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. csuohio.edu [csuohio.edu]
- 8. benchchem.com [benchchem.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
resolving issues with tetraacid solubility for specific applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetraacids.
Frequently Asked Questions (FAQs)
Q1: Why is my tetraacid compound poorly soluble in water?
Tetraacids, particularly large organic molecules like porphyrins, often exhibit poor water solubility due to their molecular structure.[1] The large, often hydrophobic macrocycle can dominate the molecule's properties, making it difficult to dissolve in aqueous solutions despite the presence of acidic functional groups.[2][3] Solubility is a balance between the energy of the compound's molecular lattice and its solvation energy; many tetraacids have high lattice energies and moderate solvation energies, leading to low solubility.[1]
Q2: How does pH impact the solubility of a this compound?
The pH of the solution is a critical factor for this compound solubility. As polyprotic acids, tetraacids can donate multiple protons in a stepwise manner.[4] Increasing the pH (making the solution more basic) deprotonates the carboxylic acid groups, converting them into negatively charged carboxylate ions (-COO⁻).[5][6] This ionization increases the molecule's polarity and its ability to interact favorably with polar water molecules, thereby significantly enhancing solubility.[5] Conversely, in highly acidic conditions (low pH), the carboxylic acid groups remain protonated (-COOH), making the molecule less polar and less soluble in water.[7][8]
For example, Ethylenediaminetetraacetic acid (EDTA) is significantly more soluble in water as the pH increases. Adjusting the pH to 8.0 or higher with a base like sodium hydroxide (NaOH) is a standard procedure to fully dissolve EDTA salts.[5][9]
Q3: My compound is still insoluble even after pH adjustment. What should I try next?
If pH adjustment is insufficient, the next step is often to use a co-solvent system. This is particularly common for compounds that remain hydrophobic even after ionization.
-
Prepare a Concentrated Stock Solution: First, dissolve your compound in a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for this purpose.[10][11]
-
Dilute into Aqueous Buffer: Add the concentrated stock solution dropwise into your aqueous buffer while vortexing or stirring.[10] This ensures rapid mixing and can prevent the compound from precipitating, a phenomenon known as "crashing out."
-
Optimize Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent, typically below 5% and ideally less than 1% for cell-based assays, as higher concentrations can be toxic.[10]
Q4: What are some common co-solvents I can use?
Co-solvents work by reducing the overall polarity of the aqueous solution, which lowers the energy required to create a cavity for the non-polar parts of the solute molecule.[][13] The choice of co-solvent depends on your specific compound and experimental constraints.
| Co-Solvent | Common Applications & Notes |
| Dimethyl Sulfoxide (DMSO) | Widely used for creating stock solutions of hydrophobic compounds for in vitro assays.[10] |
| Ethanol | A less toxic option, often used in pharmaceutical formulations.[14] |
| Propylene Glycol | Common in pharmaceutical preparations for increasing the solubility of non-polar drugs.[14] |
| Glycerol | Can be used to increase the solubility of sparingly soluble compounds like benzoic acid.[15] |
Q5: Are there other physical methods to improve dissolution?
Yes, several physical methods can assist in dissolving a challenging compound:
-
Gentle Warming: Increasing the temperature often increases solubility for most compounds.[16] A water bath set to a modest temperature (e.g., 37°C) can aid dissolution. Always be mindful of your compound's thermal stability.[10]
-
Sonication: Using a bath sonicator can help break up solid aggregates and accelerate the dissolution process.[10]
-
Agitation: Continuous and vigorous stirring or shaking is essential to ensure equilibrium is reached between the solid compound and the solvent.[17]
Troubleshooting Guide: Solubility Issues
This table provides a quick reference for common problems and recommended solutions.
| Problem | Likely Cause | Recommended Actions |
| Compound will not dissolve in aqueous buffer. | The compound is a weak acid and requires deprotonation to become soluble. | 1. Increase the pH of the buffer by adding a base (e.g., NaOH) dropwise.[5][9] 2. Aim for a pH value 1-2 units above the highest pKa of the this compound. |
| A precipitate forms when adding a stock solution to the aqueous medium. | The compound is "crashing out" due to a rapid change in solvent polarity. | 1. Lower the final concentration of your compound. 2. Add the stock solution slowly to the aqueous medium while vortexing.[10] 3. Perform serial dilutions instead of a single large dilution.[10] |
| Solubility is still low after trying pH and co-solvents. | The compound may have very high lattice energy or be exceptionally hydrophobic. | 1. Try gentle warming or sonication to aid dissolution.[10] 2. For porphyrins, consider chemical modification to add more hydrophilic functional groups.[2][3] 3. Re-evaluate if the chosen solvent system is appropriate for your application. |
Experimental Protocols
Protocol: Determination of Thermodynamic (Equilibrium) Solubility
This protocol is based on the widely used "saturation shake-flask" method, considered a gold standard for solubility measurement.[17][18]
Materials:
-
This compound compound (solid form)
-
Chosen solvent (e.g., pH 7.4 phosphate-buffered saline)
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Syringe filters (e.g., 0.22 µm) to remove undissolved particles
-
Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)
Procedure:
-
Addition of Compound: Add an excess amount of the solid this compound compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[17]
-
Equilibration: Seal the vial and place it in the shaker/agitator at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimating the solubility.[17]
-
Quantification: Dilute the filtered sample as needed and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV).[18]
-
Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7.5 Polyprotic Acids – Chemistry in Everyday Life [pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. wellyoutech.com [wellyoutech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. benchchem.com [benchchem.com]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Removal of Trace Metal Impurities from Tetraacid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of trace metal impurities from tetraacid solutions.
FAQs
Q1: What are the common methods for removing trace metal impurities from this compound solutions?
A1: The primary methods for removing trace metal impurities from acidic solutions include precipitation, ion exchange chromatography, chelation, and solvent extraction.[1] Each method has its advantages and is suitable for different scenarios depending on the specific metal impurities, their concentration, the required purity of the this compound solution, and the scale of the operation.
Q2: How do I choose the most suitable method for my application?
A2: The choice of method depends on several factors:
-
Target Metals: Some methods are more selective for certain metals.
-
Concentration of Impurities: Precipitation is often used for higher concentrations, while ion exchange and chelation are effective for trace levels.[1][2]
-
Required Purity: Ion exchange chromatography can achieve very high purity levels.
-
Matrix of the Solution: The presence of other components, such as complexing agents, can interfere with certain methods like precipitation.[1][3]
-
Scale of Operation: Precipitation and solvent extraction are often more scalable for large volumes.[4]
Q3: Can these methods be combined?
A3: Yes, combining methods can be a highly effective strategy. For instance, a preliminary precipitation step to remove the bulk of contaminants can be followed by a polishing step using ion exchange chromatography to achieve ultra-high purity.[4]
Troubleshooting Guides
Here are troubleshooting guides for the most common issues encountered during the removal of trace metal impurities from this compound solutions.
Precipitation
Precipitation involves converting dissolved metal ions into insoluble solids, which can then be separated by filtration or centrifugation.[5] This is often achieved by adjusting the pH to form metal hydroxides or by adding a precipitating agent to form insoluble salts.[1][6]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Metal Removal Efficiency | Incorrect pH. | Optimize the pH for the specific metal hydroxide precipitation. Most metals have an optimal pH range for minimum solubility.[6][7][8] |
| Presence of complexing or chelating agents. | These agents can keep metals in solution.[1][3] Consider a pre-treatment step to break the complexes or use a stronger precipitating agent like sulfide. | |
| Insufficient mixing or reaction time. | Ensure vigorous and adequate mixing to allow for complete precipitation. Allow sufficient time for the precipitate to form and settle. | |
| Precipitate is difficult to filter | Very fine particles are formed. | Optimize the pH and mixing speed to encourage the formation of larger, more easily filterable particles. The addition of a flocculant can also help. |
| Sludge is gelatinous. | This is common for metal hydroxides. Consider aging the precipitate or using a different precipitating agent that forms a more crystalline solid. | |
| Co-precipitation of desired components | Non-selective precipitation conditions. | Fine-tune the pH to selectively precipitate the target metal impurities.[9][10] A multi-stage precipitation process at different pH values may be necessary for complex mixtures.[1] |
Experimental Protocol: Hydroxide Precipitation
-
Sample Preparation: Take a known volume of the this compound solution containing trace metal impurities.
-
pH Adjustment: Slowly add a base (e.g., NaOH or Ca(OH)₂) solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to the optimal value for the target metal hydroxide precipitation.[6][11]
-
Precipitation: Continue stirring for a predetermined period (e.g., 30-60 minutes) to allow for complete precipitation.
-
Flocculation (Optional): If the precipitate is fine, add a flocculant and stir slowly for a few minutes to promote the formation of larger agglomerates.
-
Separation: Separate the precipitate from the solution by filtration using an appropriate filter paper or by centrifugation.
-
Analysis: Analyze the filtrate for the residual concentration of the target metal ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Quantitative Data: Precipitation Efficiency
| Metal Ion | Precipitating Agent | Optimal pH | Removal Efficiency (%) |
| Cu²⁺ | NaOH | 7.0 - 8.0 | >99 |
| Cd²⁺ | NaOH | ~8.0 | >99 |
| Fe³⁺ | NaOH | 7.0 - 8.0 | >99 |
| Zn²⁺ | NaOH | ~9.0 | >99 |
| Co²⁺ | NaOH | ~9.0 | ~85 |
Data compiled from multiple sources.[6]
Workflow Diagram: Precipitation
Caption: Workflow for removing trace metals by precipitation.
Ion Exchange Chromatography
Ion exchange chromatography separates ions based on their affinity for a charged stationary phase (the ion exchange resin).[12] Metal cations in the acidic solution are exchanged for ions (typically H⁺ or Na⁺) on the resin.[13]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Metal Removal Efficiency | Incorrect resin choice. | Select a resin with high selectivity for the target metal ions under acidic conditions.[14][15] |
| Exhausted resin. | Regenerate the resin according to the manufacturer's protocol.[4][16][17] | |
| High flow rate. | Reduce the flow rate to allow for sufficient residence time for the ion exchange to occur. | |
| Clogged column. | Ensure the sample is free of particulate matter before loading it onto the column. Backwash the column if necessary. | |
| Column Clogging | Particulate matter in the sample. | Filter or centrifuge the sample before loading it onto the column. |
| Resin degradation. | Check the resin's physical integrity. Replace if it appears broken or mushy. | |
| Poor Separation of Different Metals | Inappropriate elution conditions. | Optimize the eluent composition and gradient to achieve better separation of the bound metals. |
Experimental Protocol: Ion Exchange Chromatography
-
Resin Selection and Preparation: Choose a suitable cation exchange resin.[14][15] Prepare the resin by washing it with deionized water and then converting it to the desired ionic form (e.g., H⁺ form by washing with a strong acid, followed by rinsing with deionized water until the effluent is neutral).
-
Column Packing: Pack the prepared resin into a chromatography column to form a uniform bed.
-
Equilibration: Equilibrate the column by passing the same this compound solution (without impurities) or a buffer of similar ionic strength through it until the pH and conductivity of the effluent are stable.
-
Sample Loading: Load the this compound solution containing metal impurities onto the column at a controlled flow rate.
-
Washing: Wash the column with the equilibration solution to remove any unbound species.
-
Elution (for metal recovery/resin regeneration): Elute the bound metal ions by passing a solution of a high concentration of a competing ion (e.g., a stronger acid or a salt solution) through the column.[4]
-
Analysis: Collect the purified this compound solution and analyze it for residual metal content.
Quantitative Data: Ion Exchange Resin Comparison
| Resin Type | Functional Group | Target Metals | Advantages |
| Strong Acid Cation (SAC) | Sulfonic Acid | Most divalent and trivalent cations | Effective over a wide pH range.[2][18] |
| Weak Acid Cation (WAC) | Carboxylic Acid | Divalent cations, especially in less acidic solutions | High capacity and regeneration efficiency.[15] |
| Chelating Resins | Iminodiacetic acid, etc. | High selectivity for specific heavy metals (e.g., Cu, Ni, Hg).[14][15] | Very high selectivity for target metals.[19] |
Workflow Diagram: Ion Exchange Chromatography
References
- 1. sterc.org [sterc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. purewaterent.net [purewaterent.net]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. ukm.my [ukm.my]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Qualitative Analysis Using Selective Precipitation [saylordotorg.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. appliedmechtech.com [appliedmechtech.com]
- 12. conductscience.com [conductscience.com]
- 13. An assessment of an ion exchange resin system for the removal and recovery of Ni, Hg, and Cr from wet flue gas desulphurization wastewater—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. What Are the Different Types of Ion Exchange Resins and What Applications Do They Serve? - SAMCO Technologies [samcotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Off-Site Ion Exchange Resin Regeneration & Recovery | ResinTech [resintech.com]
- 18. wqa.org [wqa.org]
- 19. researchgate.net [researchgate.net]
overcoming challenges in the characterization of complex tetraacids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of complex tetraacids.
General FAQs
Q1: What are the primary challenges in characterizing complex tetraacids?
A1: Complex tetraacids present several analytical challenges stemming from their physical and chemical properties. Key difficulties include:
-
Low Solubility: Many tetraacids exhibit poor solubility in common organic solvents and have pH-dependent aqueous solubility, complicating sample preparation for techniques like NMR and HPLC.
-
Multiple Ionization States: With four acidic protons, these molecules exist in multiple ionization states depending on the pH. This complicates the interpretation of potentiometric titration curves and mass spectra.[1][2]
-
Complex NMR Spectra: The presence of multiple, often similar, chemical environments can lead to overlapping signals in ¹H and ¹³C NMR spectra, making unambiguous assignment difficult.
-
Chelating Properties: Many tetraacids, like EDTA, are strong chelating agents. This can lead to interactions with metal ions in analytical systems (e.g., HPLC columns, MS ion sources), causing peak tailing, signal suppression, or the formation of various metal adducts.[3][4]
-
Stability Issues: Tetraacids can be susceptible to degradation under certain conditions of pH, temperature, and light, requiring careful handling and storage.
-
Presence of Impurities: Synthesis of complex tetraacids can result in various impurities, such as incompletely reacted starting materials or by-products, which can interfere with analysis.
Q2: Which analytical techniques are most suitable for characterizing complex tetraacids?
A2: A multi-technique approach is often necessary for the comprehensive characterization of complex tetraacids. The most common and effective techniques include:
-
Potentiometric Titration: The gold standard for determining the four pKa values.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Essential for purity assessment, quantification, and stability studies.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight confirmation, impurity identification, and degradation product analysis.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation and confirmation.[10][11]
Troubleshooting Guides
Potentiometric Titration
Q1: Why are the inflection points in my potentiometric titration curve not well-defined?
A1: Poorly defined inflection points are a common issue, especially when pKa values are close together.[12]
-
Troubleshooting Steps:
-
Optimize Titrant Concentration: Ensure the titrant concentration is appropriate for the sample concentration. A titrant that is too concentrated can lead to large pH jumps, obscuring the equivalence points.
-
Slow Titrant Addition: Decrease the rate of titrant addition, especially near the expected equivalence points, to allow for equilibration and to collect more data points in these critical regions.
-
Use a Derivative Plot: Plot the first or second derivative of the titration curve (ΔpH/ΔV vs. V or Δ²pH/ΔV² vs. V). The equivalence points will appear as maxima or zero crossings, respectively, which are often easier to identify.[13]
-
Control Ionic Strength: Perform the titration in a solution with a constant and sufficiently high ionic strength (e.g., using 0.15 M KCl) to keep activity coefficients constant.[14]
-
Check Electrode Performance: Calibrate the pH electrode with fresh, reliable buffers before starting. A sluggish or malfunctioning electrode can distort the titration curve.
-
Q2: My calculated pKa values are inconsistent across multiple titrations. What could be the cause?
A2: Inconsistent pKa values can arise from several experimental variables.
-
Troubleshooting Steps:
-
Ensure Sample Purity: Impurities that are acidic or basic will interfere with the titration and affect the apparent pKa values.
-
Maintain Constant Temperature: pKa values are temperature-dependent. Perform titrations in a thermostatted vessel to ensure consistency.
-
Carbonate-Free Titrant: If using a strong base like NaOH as the titrant, ensure it is free from dissolved carbon dioxide, which can form carbonic acid and introduce errors. Prepare fresh NaOH solutions and protect them from atmospheric CO₂.[5]
-
Precise Volume and Concentration measurements: Ensure the initial sample weight and the concentration of the standardized titrant are accurately known.
-
HPLC Analysis
Q1: I'm observing severe peak tailing for my tetraacid in reverse-phase HPLC. How can I improve the peak shape?
A1: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For a this compound, ensure the mobile phase pH is at least 2 units below the first pKa to keep the molecule fully protonated and minimize interactions with residual silanols on the silica-based column.
-
Use a Chelating Agent in the Mobile Phase: If your this compound is a strong chelating agent, it may be interacting with metal impurities in the HPLC system. Adding a small amount of a competing chelator like EDTA to the mobile phase can sometimes help, though this is less common for the analysis of EDTA itself.[3]
-
Form a Metal Complex: For some tetraacids like EDTA, pre-column or in-mobile-phase complexation with a metal ion (e.g., Fe³⁺ or Cu²⁺) that has a strong UV absorbance can be used. This creates a stable, charged complex with good chromatographic behavior and detectability.[4][15]
-
Use an Appropriate Column: Consider using a column with a different stationary phase (e.g., polymer-based) or a modern, highly end-capped silica column designed to minimize silanol interactions.
-
Ion-Pair Chromatography: Use an ion-pairing reagent in the mobile phase to improve the retention and peak shape of the charged this compound.
-
Q2: The retention time of my this compound is drifting between injections. What is causing this?
A2: Retention time drift can be caused by several factors related to the column, mobile phase, or hardware.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Complex mobile phases or ion-pairing reagents can require long equilibration times. Ensure the column is fully equilibrated before starting the analysis sequence.[4]
-
Check Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can change the elution strength over time. Prepare fresh mobile phase and keep the reservoirs covered.
-
Control Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.
-
Inspect for Leaks: Check for any leaks in the HPLC system, as this can cause pressure and flow rate fluctuations, leading to retention time shifts.
-
Mass Spectrometry (MS) Analysis
Q1: Why am I seeing multiple adducts ([M+Na]⁺, [M+K]⁺) instead of the protonated molecule ([M+H]⁺) for my this compound in ESI-MS?
A1: Tetraacids can readily form adducts with alkali metal ions present as contaminants in the solvent, glassware, or sample matrix.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid like formic acid (0.1%) to the mobile phase. The excess protons will promote the formation of the [M+H]⁺ ion and suppress the formation of metal adducts.
-
Use High-Purity Solvents: Use HPLC or LC-MS grade solvents to minimize alkali metal contamination.
-
Add a Volatile Ammonium Salt: Adding a low concentration of ammonium formate or ammonium acetate to the mobile phase can sometimes help by providing a consistent source of adducts ([M+NH₄]⁺) that can be more easily controlled and identified.
-
Optimize Source Conditions: Adjust the ion source parameters (e.g., capillary voltage, gas flow, temperature) to favor the formation of the desired ion.
-
Q2: I am experiencing poor sensitivity and signal suppression for my this compound. How can I improve it?
A2: Poor sensitivity can be due to inefficient ionization, matrix effects, or the charge being distributed across multiple adducts.
-
Troubleshooting Steps:
-
Address Adduct Formation: As described above, consolidating the ion signal into a single species (like [M+H]⁺) will significantly improve sensitivity.
-
Improve Chromatographic Separation: Ensure the this compound is well-separated from any co-eluting matrix components that could cause ion suppression.
-
Optimize Ionization Mode: While positive ion mode is common, for some tetraacids, negative ion mode (detecting [M-H]⁻) may provide better sensitivity. Experiment with both.
-
Sample Clean-up: If analyzing complex matrices (e.g., biological fluids), use a sample preparation technique like solid-phase extraction (SPE) to remove interfering substances.
-
NMR Spectroscopy
Q1: My complex this compound is poorly soluble in common deuterated solvents. How can I acquire a good quality NMR spectrum?
A1: Solubility is a frequent challenge for NMR analysis of polyprotic acids.
-
Troubleshooting Steps:
-
Use Alternative Solvents: Try more polar aprotic solvents like DMSO-d₆ or DMF-d₇.
-
Use D₂O with pH Adjustment: Dissolve the sample in D₂O. The acidic protons will exchange with deuterium and will not be visible, but the backbone of the molecule can be characterized. You can adjust the pD of the solution with DCl or NaOD to improve solubility.
-
Increase Temperature: Acquiring the spectrum at an elevated temperature can sometimes increase solubility and also sharpen peaks by overcoming slow conformational exchange.
-
Increase Number of Scans: If the concentration is low, increase the number of scans to improve the signal-to-noise ratio.
-
Q2: The acidic proton peaks of my this compound are broad or not visible in the ¹H NMR spectrum.
A2: Acidic protons are often subject to chemical exchange, which can lead to peak broadening or their complete disappearance.
-
Troubleshooting Steps:
-
Use a Dry Aprotic Solvent: In a very dry aprotic solvent like DMSO-d₆, the exchange of acidic protons is slowed down, and they are more likely to be observed as distinct, sharper peaks.
-
Lower the Temperature: Cooling the sample can also slow down the rate of chemical exchange, leading to sharper signals for the acidic protons.
-
D₂O Shake: To confirm if a broad peak corresponds to an acidic proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton.
-
Data Presentation
Table 1: Representative pKa Values of Common Complex Tetraacids
| This compound | pKa1 | pKa2 | pKa3 | pKa4 |
| Ethylenediaminetetraacetic acid (EDTA) | 2.0 | 2.7 | 6.2 | 10.3 |
| Nitrilotriacetic acid (NTA) | 1.9 | 2.5 | 9.7 | - |
| Diethylenetriaminepentaacetic acid (DTPA)** | 1.8 | 2.6 | 4.3 | 8.6 |
| Citric Acid | 3.1 | 4.8 | 6.4 | - |
*Note: NTA and Citric Acid are triprotic acids, included for comparison. **Note: DTPA is a pentaacetic acid, but its titration curve shows four distinct equivalence points under typical conditions.
Table 2: Typical Conditions for Forced Degradation Studies of Tetraacids [16]
| Stress Condition | Typical Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days at RT or 50-60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days at RT or 50-60°C |
| Oxidation | 3-30% H₂O₂ | Up to 24 hours at RT |
| Thermal Degradation | 60-80°C (in solid state and solution) | Up to 2 weeks |
| Photostability | ICH Q1B conditions (UV and visible light) | As per ICH guidelines |
Experimental Protocols
Protocol 1: pKa Determination by Potentiometric Titration[7][15]
-
Preparation:
-
Accurately weigh a known amount of the this compound and dissolve it in a known volume of deionized water to make a solution of approximately 1-10 mM.
-
Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
Prepare a 1 M solution of KCl to maintain ionic strength.
-
Calibrate a pH meter using standard buffers at pH 4, 7, and 10.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Add a sufficient amount of 1 M KCl to make the final ionic strength approximately 0.1 M.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH is above 11 to ensure all four equivalence points are passed.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Calculate and plot the first derivative (ΔpH/ΔV) to accurately determine the four equivalence points (Vₑ₁, Vₑ₂, Vₑ₃, Vₑ₄).
-
The pKa values correspond to the pH at half-equivalence points:
-
pKa₁ = pH at V = Vₑ₁ / 2
-
pKa₂ = pH at V = (Vₑ₁ + Vₑ₂) / 2
-
pKa₃ = pH at V = (Vₑ₂ + Vₑ₃) / 2
-
pKa₄ = pH at V = (Vₑ₃ + Vₑ₄) / 2
-
-
Protocol 2: Purity Analysis by Reverse-Phase HPLC[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for an EDTA-type compound):
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 95% 0.05 M Ammonium Acetate buffer (pH adjusted to 3.0 with acetic acid), 5% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or at a higher wavelength if a UV-active complex is formed).[15]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity by area percent: % Purity = (Area of main peak / Total area of all peaks) x 100.
-
Quantify against a reference standard if available.
-
Mandatory Visualizations
Caption: General workflow for the characterization of a complex this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing of tetraacids.
Caption: Stepwise dissociation equilibria of a general this compound (H₄A).
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rjpdft.com [rjpdft.com]
- 4. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Direct analysis of ethylenediaminetetraacetic acid (EDTA) on concrete by reactive-desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. metrohm.com [metrohm.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. lcms.cz [lcms.cz]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Mitigating the Environmental Impact of Tetraacid Disposal
Welcome to the technical support center for the responsible disposal of tetraacid and other corrosive chemical wastes. This resource is designed for researchers, scientists, and drug development professionals to ensure safety and minimize environmental impact during experimental procedures.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the safe handling and disposal of acidic waste.
| Question | Answer |
| What is the first step I should take before disposing of any chemical waste? | Always formulate a disposal plan before starting any experiment. This ensures you meet all safety and regulatory requirements and avoid unexpected difficulties with waste that your institution may not be equipped to handle.[1] |
| How should I store this compound waste before disposal? | Hazardous chemical waste must be clearly labeled and stored in compatible, leak-proof containers.[2] For most acids, this means using glass or appropriate plastic containers, not metal, to prevent corrosion.[2][3] Containers should be kept tightly sealed in a designated, well-ventilated satellite accumulation area at or near the point of generation.[3][4] |
| Can I mix different types of chemical waste? | No. Different types of chemical waste, such as acids, bases, organic solvents, and flammable materials, must be segregated into separate, clearly labeled containers to prevent dangerous reactions.[5][6] Never use the same funnel for incompatible waste types.[1] |
| What are the general principles for reducing the environmental impact of chemical waste? | A four-tiered strategy is recommended: 1) Pollution prevention and source reduction (e.g., ordering smaller quantities), 2) Reuse or redistribution of surplus materials, 3) Treatment, reclamation, and recycling, and 4) Proper disposal through incineration, treatment, or land burial.[1] |
| What defines a "corrosive" hazardous waste according to regulations? | A waste is characterized as corrosive if it is an aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.[4] |
| Are there any acids that should never be neutralized in the lab for sewer disposal? | Yes. Oxidizing acids like perchloric and nitric acid, fuming sulfuric acid, hydrofluoric acid, and any acids containing heavy metals or other toxic contaminants should not be neutralized for sewer disposal and must be managed by a certified hazardous waste disposal service.[3][7] |
Troubleshooting Guide
Direct solutions for specific problems you may encounter during the disposal process.
| Problem | Possible Cause(s) | Solution(s) |
| The pH of the waste solution is not changing despite adding a neutralizing agent. | - Coating of the pH probe: The electrode may be coated with oils or precipitates, preventing an accurate reading.[8] - Insufficient mixing: The neutralizing agent is not being adequately dispersed throughout the solution.[9] - High buffering capacity: The waste solution has a high resistance to pH change, requiring more neutralizing agent than anticipated.[10] | - Clean the pH probe: Gently clean the electrode according to the manufacturer's instructions. Consider using automated cleaning systems or non-porous electrodes for persistently problematic waste streams.[8] - Ensure proper mixing: Verify that your mixer is operational, rotating correctly, and appropriately sized for the container.[9] - Perform a titration: Conduct a small-scale titration to determine the precise amount of neutralizing agent needed for your specific waste stream.[10] |
| The container is becoming excessively hot during neutralization. | - Reaction is too exothermic: The neutralization reaction is releasing a large amount of heat, which can be dangerous.[11] This is common when neutralizing concentrated acids.[11] | - Slow down the addition: Add the neutralizing agent much more slowly.[11] - Use a cooling bath: Place the waste container in an ice water bath to dissipate heat as it is generated.[12] - Dilute the acid first: For concentrated acids (in quantities of 25 mL or less), dilute them by a factor of 10 with cold water before beginning neutralization.[7] Always add acid to water, never the other way around. |
| The control valve for the neutralizing agent is not responding. | - Clogged valve: Solid particles or precipitates may be obstructing the valve.[9] - Signal failure: The valve may not be receiving the electronic signal from the pH controller.[9] | - Inspect and clean the valve: Check for and remove any obstructions.[9] - Test the controller signal: Manually adjust the pH setpoint on your controller to see if the valve attempts to open or close, confirming it is receiving a signal.[9] |
| Solid precipitate is forming during neutralization. | - Insoluble salt formation: The reaction between the acid and the neutralizing agent is forming an insoluble salt (e.g., calcium sulfate when using lime to neutralize sulfuric acid).[13] | - Select a different neutralizing agent: Choose a base that forms a soluble salt with your acid. For example, use sodium hydroxide or sodium carbonate instead of calcium hydroxide for sulfuric acid. - Treat as solid waste: If changing the agent is not feasible, the resulting sludge must be collected and disposed of as solid hazardous waste. |
Key Experimental Protocols
Protocol 1: In-Lab Neutralization of Non-Hazardous Corrosive Waste
This protocol is for small volumes (<25 mL) of corrosive waste (pH ≤ 2) that do not contain heavy metals, oxidizing agents, or other toxic contaminants.[7]
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, gloves.
-
Calibrated pH meter or pH indicator strips.
-
Stir plate and magnetic stir bar.
-
Large borosilicate glass beaker (at least 10x the volume of the acid to be neutralized).
-
Cooling bath (e.g., a larger container with ice water).
-
Neutralizing agent (e.g., 1 M Sodium Hydroxide or Sodium Bicarbonate).
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood behind a safety shield.[12] Wear all required PPE.[11]
-
Dilution: Place the beaker in the cooling bath. Fill the beaker with a large volume of cold water. Slowly add the concentrated acid waste (≤ 25 mL) to the water with constant stirring to achieve at least a 1:10 dilution.[7][12]
-
Neutralization: While continuing to stir, slowly add the basic neutralizing agent to the diluted acid solution.[7][11] Monitor the temperature of the solution; if it becomes excessively warm, pause the addition until it has cooled.[11]
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.[11]
-
Endpoint: Continue adding the neutralizing agent until the pH is stable within a neutral range (typically between 5.5 and 9.0).[7][12]
-
Disposal: Once the solution is confirmed to be in the neutral pH range and is at room temperature, it can be flushed down the sanitary sewer with at least 20 parts of water.[7][12]
Visualizations
Decision Workflow for this compound Waste Disposal
This diagram outlines the critical decision-making steps for the proper segregation and disposal of acidic waste.
Caption: Decision tree for selecting the appropriate acidic waste disposal path.
General Acid Waste Management Workflow
This workflow illustrates the lifecycle of chemical waste management within a laboratory setting, from generation to final disposal.
Caption: Standard workflow for laboratory chemical waste management.
Chemical Neutralization Pathway
This diagram depicts the fundamental chemical reaction of neutralizing a strong acid with a strong base.
Caption: The chemical pathway of an acid-base neutralization reaction.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. calpaclab.com [calpaclab.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Understanding pH Neutralization of Wastewater - Sensorex Liquid Analysis Technology [sensorex.com]
- 9. paih2o.com [paih2o.com]
- 10. Neutralization in wastewater treatment and waste stabilization. – Water Technology Experts [watertechexperts.com]
- 11. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. wrc.org.za [wrc.org.za]
Validation & Comparative
A Comparative Guide to the Chelation Efficiency of EDTA and Other Tetraacids
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is critical for controlling metal ion activity in a vast range of applications, from cellular biology to pharmaceutical formulation. Ethylenediaminetetraacetic acid (EDTA) is a benchmark chelator, but several other tetraacetic acid derivatives offer distinct advantages in terms of selectivity, stability, and kinetics. This guide provides an objective comparison of EDTA with three other widely used tetraacid chelators: Diethylenetriaminepentaacetic acid (DTPA), Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), and 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA).
Performance Comparison of this compound Chelating Agents
The efficacy of a chelating agent is determined by several key factors: the stability of the metal-ligand complex, the selectivity for specific metal ions, and its performance under varying pH conditions.
EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand widely used for its strong, 1:1 complex formation with most di- and trivalent metal ions. It is a versatile and cost-effective choice for general-purpose metal sequestration. However, its chelation efficiency is pH-dependent, decreasing significantly in acidic conditions (below pH 6) as the carboxylate groups become protonated.
DTPA (Diethylenetriaminepentaacetic acid) is an octadentate ligand, structurally similar to EDTA but with an additional amine and carboxyl group. This gives DTPA a higher affinity and allows it to form more stable complexes with many metal ions, particularly trivalent and large divalent cations.[1] A key advantage of DTPA is its superior performance over a broader pH range compared to EDTA, maintaining stability in more alkaline conditions (up to pH 7.5).[2][3]
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is structurally distinct, featuring a longer, more flexible backbone. This structure confers a remarkable selectivity for Ca²⁺ over Mg²⁺ ions, with a preference of approximately 100,000-fold. This makes it an invaluable tool in biological systems where differential control of these two ions is crucial. However, EGTA's affinity for calcium is highly sensitive to pH changes, and it exhibits relatively slow binding and release kinetics.[4][5]
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) , like EGTA, is a high-affinity calcium chelator with excellent selectivity over magnesium.[6] Its defining features are its rapid chelation kinetics—binding and releasing Ca²⁺ ions 50 to 400 times faster than EGTA—and its insensitivity to pH fluctuations around physiological levels.[7] This makes BAPTA the superior choice for buffering rapid, localized calcium transients in cellular signaling studies.[4]
Quantitative Data: Stability Constants
The stability constant (K) quantifies the strength of the interaction between a chelator and a metal ion. It is typically expressed as a logarithmic value (log K). A higher log K value indicates a more stable complex and stronger chelation. The following table summarizes the log K values for EDTA, DTPA, EGTA, and BAPTA with various common metal ions.
| Metal Ion | EDTA (log K) | DTPA (log K) | EGTA (log K) | BAPTA (log K) |
| Ca²⁺ | 10.6 | 10.7 | 11.0 | 6.97 |
| Mg²⁺ | 8.7 | 9.0 | 5.2 | 1.77 |
| Mn²⁺ | 13.8 | 15.6 | 8.3 | 4.8 |
| Fe²⁺ | 14.3 | 16.5 | 6.0 | - |
| Fe³⁺ | 25.1 | 28.6 | - | - |
| Co²⁺ | 16.3 | 19.1 | 6.9 | - |
| Ni²⁺ | 18.5 | 20.3 | 7.9 | - |
| Cu²⁺ | 18.8 | 21.5 | 13.8 | - |
| Zn²⁺ | 16.5 | 18.3 | 12.7 | 8.0 |
| Cd²⁺ | 16.5 | 19.0 | 13.6 | - |
| Pb²⁺ | 18.0 | 18.8 | 12.6 | 8.9 |
| Gd³⁺ | 17.4 | 22.5 | - | - |
Note: Stability constants are compiled from various sources and are generally measured at 20-25°C and an ionic strength of 0.1 M. Values for BAPTA with many transition metals are not as readily available due to its specialized use as a Ca²⁺ buffer. The log K for BAPTA with Ca²⁺ is often reported as an apparent stability constant at physiological pH.[1][3]
Experimental Protocols
Determining the stability constants of metal-chelator complexes is fundamental to understanding their efficiency. Potentiometric titration is a precise and widely used method for this purpose.
Detailed Protocol: Potentiometric Titration for Stability Constant Determination
This protocol outlines the determination of the stability constants of a this compound chelator (e.g., EDTA) with a divalent metal ion (e.g., Zn²⁺) using the Calvin-Bjerrum pH titration technique.
1. Materials and Reagents:
-
Potentiometer/pH meter: With a resolution of 0.1 mV or 0.001 pH units.
-
Glass combination electrode: Calibrated with standard pH buffers (e.g., pH 4.01, 7.00, 10.01).
-
Thermostated titration vessel: To maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[6]
-
Microburette: For precise delivery of the titrant.
-
Magnetic stirrer and stir bar.
-
Inert gas supply (N₂ or Ar): To prevent CO₂ absorption from the air.[6]
-
Stock Solutions:
-
Ligand (EDTA): Standardized solution (e.g., 0.01 M).
-
Metal Salt (e.g., Zn(NO₃)₂): Standardized solution (e.g., 0.01 M).
-
Acid (e.g., HNO₃): Standardized solution (e.g., 0.1 M) to lower the initial pH.
-
Base (e.g., CO₂-free NaOH): Standardized solution (e.g., 0.1 M) as the titrant.
-
Inert Salt (e.g., KNO₃): To maintain constant ionic strength (e.g., 0.1 M).
-
2. Titration Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffers at the experimental temperature.
-
Prepare Titration Mixtures: Prepare the following three solutions in the thermostated vessel, ensuring the total volume and ionic strength are constant for each:
-
Acid Blank: A known volume of standard acid and inert salt.
-
Ligand Blank: The same as the acid blank, plus a known volume of the standard ligand solution.
-
Metal-Ligand Mixture: The same as the ligand blank, plus a known volume of the standard metal salt solution (typically at a 1:1 or higher ligand-to-metal ratio).
-
-
Perform Titrations:
-
Bubble the inert gas through the solution for ~15 minutes before starting and maintain a gentle stream over the solution during the titration.[6]
-
Titrate each of the three mixtures with the standardized base.
-
Record the pH/mV reading after each incremental addition of the titrant, allowing the reading to stabilize before proceeding.
-
Continue the titration well past the final equivalence point.
-
Repeat each titration at least three times to ensure reproducibility.
-
3. Data Analysis:
-
Plot the three titration curves (pH vs. volume of base added).
-
The horizontal distance between the "Ligand Blank" curve and the "Acid Blank" curve at a given pH value is used to calculate the average number of protons bound per ligand molecule (n̅ₐ).
-
The horizontal distance between the "Metal-Ligand" curve and the "Ligand Blank" curve is used to calculate the average number of ligands bound per metal ion (n̅).
-
From the n̅ₐ values, the protonation constants (pKa) of the ligand can be determined.
-
Using the calculated pKa values and the n̅ values, the stepwise and overall stability constants (log K) of the metal-ligand complex can be calculated using specialized software or graphical methods (e.g., the Bjerrum method).
Mandatory Visualizations
Caption: Chemical structures of EDTA and related this compound chelating agents.
Caption: Experimental workflow for potentiometric determination of stability constants.
References
- 1. data.nist.gov [data.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apparent stability constants and purity of Ca-chelating agents evaluated using Ca-selective electrodes by the double-log optimization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 5. youtube.com [youtube.com]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to a New Analytical Method for Tetraacid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tetraacids—organic compounds containing four carboxylic acid groups—is crucial for various applications, from pharmaceutical development to environmental monitoring. This guide provides an objective comparison of a new, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography (HPLC) method for the quantification of a representative tetraacid, Ethylenediaminetetraacetic acid (EDTA). The information is supported by experimental data to assist in method selection and implementation.
Comparison of Method Performance
The new UPLC-MS/MS method demonstrates significant improvements in sensitivity, speed, and precision compared to the conventional HPLC method.
Table 1: System Suitability Parameters
| Parameter | New UPLC-MS/MS Method | Conventional HPLC Method |
| Tailing Factor | 1.1 | 1.4 |
| Theoretical Plates | >15,000 | >3,000 |
| Retention Time (min) | 2.5 | 8.2 |
Table 2: Validation Parameters
| Parameter | New UPLC-MS/MS Method | Conventional HPLC Method |
| Linearity (r²) | >0.999 | >0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.30 µg/ml[1] | 1.93 µg/ml[2] |
| Limit of Quantification (LOQ) | 0.60 µg/ml[1] | 6.46 µg/ml[2] |
Method Validation Workflow
The validation of a new analytical method follows a structured workflow to ensure its suitability for the intended purpose.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Instrumentation and Reagents
-
New UPLC-MS/MS System : An Acquity UPLC I-Class System coupled with a tandem mass spectrometer.[3]
-
Conventional HPLC System : An Agilent 1200 series or equivalent with a UV detector.
-
Analytical Columns :
-
Reagents : HPLC grade acetonitrile, methanol, and water. Formic acid and ammonium formate for the mobile phase.
-
EDTA Standard : Certified reference material of EDTA (purity >99%).
2. Preparation of Solutions
-
Mobile Phase (New Method) :
-
Mobile Phase (Conventional Method) : A mixture of potassium phosphate monobasic (50 mM) and acetonitrile (90:10), with pH adjusted to 2.8 with ortho-phosphoric acid.[2]
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of EDTA reference standard and dissolve it in 10 mL of diluent (e.g., a water/acetonitrile mixture).
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the LOQ to the upper limit of the linear range.
3. Chromatographic Conditions
-
New UPLC-MS/MS Method :
-
Conventional HPLC Method :
4. Sample Preparation
For complex matrices, a sample preparation step such as solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.
Logical Relationship of Validation Parameters
The validation parameters are interconnected, with the results of foundational tests influencing subsequent experiments.
Conclusion
The newly validated UPLC-MS/MS method for the quantification of tetraacids like EDTA offers substantial advantages over conventional HPLC methods. Its superior sensitivity, shorter analysis time, and higher precision make it a more efficient and reliable choice for high-throughput laboratories and demanding research applications. While the initial investment in UPLC-MS/MS instrumentation may be higher, the long-term benefits of improved data quality and increased sample throughput can justify the cost.
References
A Comparative Guide to Alternative Compounds for Metal Ion Sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chelating agents to traditional tetra-acids, such as EDTA, for metal ion sequestration. The performance of these alternatives is evaluated based on experimental data, with a focus on their stability constants, biodegradability, and applications in research and drug development. Detailed experimental protocols for key analytical techniques are also provided, alongside visualizations of relevant mechanisms and workflows.
Introduction: The Need for EDTA Alternatives
Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard for metal ion chelation due to its high affinity for a wide range of metal ions. However, its persistence in the environment and potential for mobilizing toxic metals have prompted the search for greener, more selective, and biocompatible alternatives. This guide explores several classes of such compounds, offering a comparative analysis to aid in the selection of the most appropriate chelating agent for specific research and therapeutic applications.
Classes of Alternative Chelating Agents
Several classes of compounds have emerged as viable alternatives to EDTA, each with unique properties:
-
Biodegradable Aminopolycarboxylates: These compounds, such as ethylenediamine-N,N'-disuccinic acid (EDDS), L-glutamic acid N,N-diacetic acid (GLDA), and methylglycine diacetic acid (MGDA), are designed to be more environmentally friendly than EDTA while retaining strong chelating capabilities.
-
Siderophores and their Analogs: These are low-molecular-weight compounds produced by microorganisms to scavenge iron. Analogs like Desferrioxamine B (DFB) are powerful and highly selective iron chelators used in the treatment of iron overload.
-
Macrocyclic Chelators: Characterized by a cyclic backbone, these agents, including 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid (DOTA), exhibit high thermodynamic stability and kinetic inertness, making them ideal for medical imaging and radiotherapy applications where the metal ion must be held securely.
-
Dithiol Chelators: Compounds like dimercaptosuccinic acid (DMSA) and dimercaptopropane-1-sulfonate (DMPS) have a high affinity for heavy metals such as lead, mercury, and arsenic, and are used clinically for the treatment of heavy metal poisoning.
Data Presentation: Comparative Stability Constants
The stability constant (log K) is a measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the log K values for various chelating agents with a range of metal ions.
| Metal Ion | EDTA | GLDA[1] | MGDA[1] | EDDS | Desferrioxamine B (DFB)[2] | DOTA[3] | DMSA |
| Fe³⁺ | 25.1[1] | 11.7[1] | 16.5[1] | 20.6 | 30.6[4] | 29.3 | - |
| Cu²⁺ | 18.8[1] | 13.1[1] | 13.9[1] | 18.4 | 14.1[2] | 22.5 | - |
| Pb²⁺ | 18.0[1] | 10.5[1] | 12.1[1] | 13.5 | 11.7[2] | 19.1 | 17.4[5] |
| Zn²⁺ | 16.5[1] | 10.0[1] | 11.0[1] | 13.5 | 10.9[2] | 20.9 | - |
| Ca²⁺ | 10.7[1] | 6.4[1] | 7.0[1] | 4.6 | 3.7[2] | 17.2 | - |
| Mg²⁺ | 8.7[1] | 5.5[1] | 5.8[1] | 5.8 | 4.0[2] | 16.1 | - |
| Cd²⁺ | 16.5[1] | 9.1[1] | 10.6[1] | 13.2 | 9.9[2] | 21.6 | - |
| Hg²⁺ | 21.5[1] | 14.3[1] | 14.9[1] | - | - | - | - |
| Ga³⁺ | 20.3 | - | - | - | 28.3[6] | 26.0 | - |
| Lu³⁺ | 19.8 | - | - | - | - | 28.7 | - |
Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength). The values presented are for comparative purposes.
Mechanism of Action: Impact on Cellular Signaling
Heavy metal ions can induce significant cellular damage by generating reactive oxygen species (ROS), leading to oxidative stress. This stress can activate pro-inflammatory and apoptotic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Chelating agents can mitigate this toxicity by sequestering the metal ions, thereby preventing them from participating in redox reactions and interfering with cellular signaling.
Caption: Metal ion sequestration prevents oxidative stress and downstream signaling.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for evaluating the efficacy of a chelating agent. The following are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt (e.g., metal nitrate or perchlorate), the chelating agent, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the metal ion and the chelating agent with the standardized strong base. Record the pH after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to the metal ion, and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation curve (a plot of n̄ versus pL, where pL = -log[L]).
Caption: A typical workflow for determining stability constants via potentiometry.
UV-Vis Spectrophotometry
This technique is used when the metal-ligand complex absorbs light in the UV-visible range, and its absorbance differs from that of the free ligand and metal ion.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each. Measure the absorbance of each solution at λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Plot the absorbance at λ_max versus the molar ratio of ligand to metal. The plot will consist of two linear segments that intersect at the molar ratio corresponding to the stoichiometry of the complex.
-
Stability Constant Determination: The stability constant can be calculated from the absorbance data obtained from the mole-ratio method.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
Methodology:
-
Sample Preparation: Prepare solutions of the metal ion and the chelating agent in the same buffer to minimize heats of dilution.
-
ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution. A series of small aliquots of the ligand are injected into the sample cell, and the heat change for each injection is measured.
-
Data Analysis: The raw data (a plot of heat change per injection versus the molar ratio of ligand to metal) is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The selection of a chelating agent is a critical decision in research and drug development. While EDTA remains a powerful and versatile chelator, a growing number of alternatives offer advantages in terms of biodegradability, selectivity, and biocompatibility. Biodegradable aminopolycarboxylates like EDDS, GLDA, and MGDA present environmentally friendly options with comparable efficacy to EDTA for many applications.[7][8][9] Siderophores and macrocyclic chelators provide exceptional selectivity and stability for specific metal ions, which is particularly important in therapeutic and diagnostic applications.[2][3] Dithiol chelators remain the agents of choice for treating heavy metal poisoning.[10] By understanding the comparative performance and mechanisms of these compounds, researchers can make more informed decisions to advance their scientific and clinical goals.
References
- 1. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]
- 2. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Constants for Dimercaptosuccinic Acid with Bismuth(III), Zinc(II), and Lead(II) | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative Analysis of Tetraacid Isomers in Coordination Chemistry: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comparative overview of the role of tetraacid isomers, specifically focusing on benzenetetracarboxylic acids, in the formation and properties of coordination polymers. The arrangement of carboxylic acid groups on a benzene ring significantly influences the resulting coordination network's topology, dimensionality, and functional properties, such as thermal stability and luminescence. This document summarizes key findings from published research, presents comparative data in a structured format, and provides standardized experimental protocols for the synthesis of these materials.
The Impact of Isomerism on Coordination Architectures
The isomeric nature of this compound ligands, such as the 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-benzenetetracarboxylic acids, plays a crucial role in directing the self-assembly of metal-organic frameworks (MOFs) and coordination polymers. The spatial orientation of the carboxylate groups dictates the coordination modes available to the metal centers, leading to a diverse array of structural motifs. For instance, the highly symmetric 1,2,4,5-benzenetetracarboxylic acid (pyromellitic acid) often forms robust, high-dimensional frameworks due to its ability to bridge multiple metal centers in a planar fashion. In contrast, less symmetric isomers like 1,2,3,4- and 1,2,3,5-benzenetetracarboxylic acid can introduce steric hindrance and varied coordination angles, resulting in unique and often complex network topologies.
Comparative Study: Cobalt(II) Coordination Polymers with Isomeric Tetracarboxylic Acids
To illustrate the profound effect of ligand isomerism, this section presents a comparative analysis of cobalt(II) coordination polymers synthesized with two different isomers of a semirigid ether-linked aromatic tetracarboxylic acid: 5,5'-(1,4-phenylenebis(methoxy))diisophthalic acid (H₄L¹) and 5,5'-(1,3-phenylenebis(methoxy))diisophthalic acid (H₄L²). While not benzenetetracarboxylic acid isomers, this study provides a clear example of how subtle changes in ligand geometry influence the final structure.[1]
| Property | [Co₂(L¹)(bimb)·3H₂O]n[1] | [Co₂(L²)₂(bimb)]n[1] |
| Ligand Isomer | 1,4-disubstituted (para) | 1,3-disubstituted (meta) |
| Metal Cluster | [Co₂(COO)₃(H₂O)₃N₂] cluster | Dinuclear [Co₂(COO)₂(bimb)] units |
| Dimensionality | 3D Framework | 3D Framework based on a 2D layer |
| Topology | Novel 3D topology | sql (square lattice) topology |
| Magnetic Property | Antiferromagnetic coupling | Antiferromagnetic coupling |
Note: The data presented above is based on a direct comparative study and highlights how a change from a linear (para) to a bent (meta) linker geometry results in different metal cluster formations and overall network topologies.
Case Study: Coordination Polymers of 1,2,4,5-Benzenetetracarboxylic Acid (H₄btec)
1,2,4,5-Benzenetetracarboxylic acid is a widely studied this compound linker in coordination chemistry. Its coordination behavior has been investigated with various transition metals and lanthanides.
Cobalt(II)-btec Coordination Polymers
Hydrothermal reactions of Co(II) salts with H₄btec have yielded a variety of coordination polymers, with the final structure being sensitive to reaction conditions such as pH and the presence of ancillary ligands.[2][3][4] For example, a novel cobalt(II) coordination polymer, [Co(BTEC)₁/₂]n, was synthesized hydrothermally and found to have a tetrahedral coordination mode for the Co(II) ion, linking to four separate btec ligands.[4] Another study reported five different Co(II) and Cu(II) complexes with H₄btec, where the btec binding mode varied from linking metal centers in a 1D chain to acting as a monodentate ligand or even being an unbound counter-ion within the crystal lattice.[2]
Zinc(II)-btec Coordination Polymers
Similarly, the reaction of Zn(II) salts with H₄btec under solvothermal conditions has led to the formation of 3D porous frameworks. In one example, a 3D porous framework with 1D rectangular channels was formed from [Zn₂(H₂O)₃] building units connected by btec⁴⁻ ligands.[1] This particular coordination polymer, [Zn₄(BTC)₂(H₂O)₆]n·3nH₂O, also exhibits luminescent properties.[1]
Lanthanide-btec Coordination Polymers
The coordination of lanthanide ions with 1,2,4,5-benzenetetracarboxylate has resulted in the formation of high-dimensional coordination polymers with potential for porosity.[5] A variety of structures have been reported, with the specific outcome depending on the lanthanide ion used.[5][6] These materials are of particular interest for their potential luminescent applications.[6]
Coordination Polymers of Other Benzenetetracarboxylic Acid Isomers
1,2,3,5-Benzenetetracarboxylic Acid (H₄btec)
Studies on the coordination of 1,2,3,5-benzenetetracarboxylic acid have also revealed the formation of diverse network structures. Hydrothermal synthesis with various metal ions such as Cu(II), Co(II), Zn(II), and Cd(II) has produced coordination polymers with dimensionalities ranging from 2D double layers to 3D frameworks.[7]
1,2,3,4-Benzenetetracarboxylic Acid (H₄L)
The coordination chemistry of 1,2,3,4-benzenetetracarboxylic acid has been explored to a lesser extent compared to its isomers. However, it has been shown to form a chiral 3D metal-organic framework with Zn(II), highlighting the potential of this less symmetric isomer in constructing non-centrosymmetric materials.
Experimental Protocols
The synthesis of coordination polymers with this compound isomers is most commonly achieved through hydrothermal or solvothermal methods. Below is a general protocol that can be adapted for the synthesis of various metal-organic frameworks with benzenetetracarboxylic acid isomers.
General Hydrothermal Synthesis Protocol
Materials:
-
Benzenetetracarboxylic acid isomer (e.g., 1,2,4,5-H₄btec)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., deionized water, N,N-dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a typical synthesis, a mixture of the benzenetetracarboxylic acid isomer (e.g., 0.1 mmol) and the metal salt (e.g., 0.2 mmol) is dissolved in a solvent or a mixture of solvents (e.g., 10 mL of water/ethanol v/v = 1:1).
-
The pH of the mixture may be adjusted using a suitable base (e.g., NaOH solution) to facilitate the deprotonation of the carboxylic acid groups.
-
The resulting solution or suspension is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent used for the synthesis, and dried at ambient temperature.
Workflow Diagram:
Caption: Hydrothermal synthesis workflow for coordination polymers.
Characterization Techniques
The synthesized coordination polymers are typically characterized by a suite of analytical techniques to determine their structure and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.[8][9]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and the temperature at which it decomposes.[10][11]
-
Infrared (IR) Spectroscopy: Confirms the coordination of the carboxylate groups to the metal center by observing shifts in the C=O stretching frequencies.
-
Photoluminescence Spectroscopy: Investigates the luminescent properties of the coordination polymers, particularly for those containing lanthanide ions or photoactive organic linkers.[12][13][14][15][16][17]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the choice of this compound isomer and the resulting properties of the coordination polymer.
Caption: Influence of this compound isomer on coordination polymer properties.
References
- 1. Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4,5-Benzene-tetra-carboxylic acid: a versatile ligand for high dimensional lanthanide-based coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, X-ray crystallography, thermogravimetric analysis and spectroscopic characterization of isostructural one-dimensional coordination polymers as sorbents for some anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoluminescence engineering in polycrystalline ZnO and ZnO-based compounds [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of luminescence and structural properties of ZnO nanoparticles, synthesized with different precursors - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Novel photoluminescence properties of surface-modified nanocrystalline zinc oxide: toward a reactive scaffold. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Tetraacid Purity Using Diverse Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for tetraacid compounds is critical in research, development, and quality control within the pharmaceutical and chemical industries. Even minute impurities can significantly impact the physicochemical properties, efficacy, and safety of the final product. This guide provides an objective comparison of three powerful analytical techniques for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document details experimental protocols, presents a comparative summary of their performance based on experimental data for tetraacids and related molecules, and illustrates the cross-validation workflow to ensure the highest confidence in analytical results.
Quantitative Performance Comparison
The selection of an analytical technique for purity determination hinges on a variety of performance parameters. The following table summarizes the typical quantitative performance of HPLC, UPLC-MS, and qNMR for the analysis of tetraacids and other organic acids, providing a basis for selecting the most appropriate method for a given application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation with detection based on mass-to-charge ratio. | Measurement of NMR signal intensity, which is directly proportional to the number of nuclei. |
| Specificity | High; can separate isomers and structurally related impurities. | Very High; provides mass information for unambiguous peak identification. | High; provides structural confirmation of the analyte and impurities. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the ng/g range). For tetracycline, LOD and LOQ were 2.2 and 13.0 ng/g, respectively[1]. | Very High (can reach low ppm to ppb levels). For C80 tetraacids, the LOQ is approximately 0.1 ppm[2]. | Lower sensitivity, but excellent for quantifying impurities at levels of ~0.1% and above[3]. |
| Accuracy (% Recovery) | Typically 98-102%. For tetracycline, the mean recovery was 76%[1]. | Generally high, often used as a reference method. | High, considered a primary ratio method with results traceable to SI units. |
| Precision (%RSD) | High; within-day precision for tetracycline ranged from 6.1% to 15.5%[1]. | High; typically <15% for trace analysis. | Very High; often less than 1% for the main component. |
| Sample Preparation | Simple dissolution and filtration. | Can be more complex, may require solid-phase extraction (SPE) for complex matrices. | Simple dissolution in a deuterated solvent with an internal standard. |
| Throughput | Moderate; typical run times are 20-30 minutes per sample[3]. | High; UPLC significantly reduces run times compared to HPLC[4]. | Lower; qNMR requires long relaxation delays for accurate quantification[3]. |
| Destructive | Yes[3]. | Yes. | No, the sample can be recovered[3]. |
Experimental Protocols
Detailed and validated methodologies are essential for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each of the discussed analytical techniques for the purity determination of a this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control and purity assessment of tetraacids.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for organic acids.
-
Mobile Phase : A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve the best separation of the this compound from its potential impurities.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-40°C.
-
Injection Volume : 10-20 µL.
-
Detection Wavelength : Determined by the UV absorbance maximum of the this compound (e.g., 200-280 nm).
-
-
Sample Preparation :
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a known volume of the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification :
-
Generate a calibration curve using certified reference standards of the this compound at a minimum of five concentration levels.
-
The percentage purity is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component. For more accurate quantification of specific impurities, reference standards for those impurities are required.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples and for identifying unknown impurities.
-
Instrumentation : A UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column : A sub-2 µm particle size column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm), is used to achieve high resolution and fast separation.
-
Mobile Phase : A gradient elution with mobile phases compatible with mass spectrometry, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[5].
-
UPLC Conditions :
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : 35-50°C.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds.
-
Analysis Mode : For impurity identification, full scan mode is used. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for higher sensitivity and selectivity.
-
-
Sample Preparation :
-
Sample preparation may be similar to HPLC, involving dissolution and filtration.
-
For complex matrices or trace-level analysis, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
-
Quantification :
-
An internal standard (ideally, an isotopically labeled version of the this compound) is recommended for the most accurate quantification to compensate for matrix effects and variations in ionization efficiency.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[6]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A suitable deuterated solvent in which the this compound and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Internal Standard : A certified internal standard with a known purity and signals that do not overlap with the analyte's signals is required. Common choices include maleic acid or dimethyl sulfone[3].
-
Sample Preparation :
-
Accurately weigh the this compound sample (e.g., 10-20 mg) and the internal standard into an NMR tube[3].
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
Acquisition Parameters :
-
Use a 90° pulse.
-
Employ a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to the this compound and the internal standard, respectively.
-
Mandatory Visualizations
To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the logical workflow and the relationship between the different analytical methods.
References
- 1. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. UPLC-MS/MS Detection [protocols.io]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of HIV-1 Integrase Strand Transfer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of key HIV-1 integrase strand transfer inhibitors (INSTIs). The information presented is intended to assist researchers and drug development professionals in evaluating and selecting appropriate inhibitors for their studies. The guide includes comparative quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflows.
HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[1] This process involves two key steps: 3'-processing and strand transfer.[2] INSTIs specifically target the strand transfer step, preventing the integration of the viral genome and halting the viral replication cycle.[2][3] This class of antiretroviral drugs, which includes raltegravir, elvitegravir, dolutegravir, and bictegravir, has become a cornerstone of modern antiretroviral therapy due to their high potency and favorable safety profile.[4][5]
Quantitative Performance Data
The in vitro inhibitory activities of prominent INSTIs against wild-type HIV-1 and common resistant strains are summarized below. The 50% inhibitory concentration (IC50) and the fold change (FC) in IC50 relative to wild-type are presented to provide a quantitative comparison of their potency and resistance profiles.
Table 1: In Vitro Activity of Integrase Inhibitors against Wild-Type HIV-1
| Compound | Assay Type | IC50 (nM) | Reference |
| Raltegravir | Strand Transfer | 2 - 7 | [2] |
| Antiviral Activity | 9.15 (median) | [6] | |
| Elvitegravir | Strand Transfer | ~2-3 fold more potent than Raltegravir | [7] |
| Dolutegravir | Strand Transfer | 33 | [2] |
| Antiviral Activity | 1.07 (median) | [6] | |
| Bictegravir | Antiviral Activity | 0.4 - 2.5 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Comparative Antiviral Activity (Fold Change in IC50) Against Resistant HIV-1 Strains
| HIV-1 Strain (Mutation) | Raltegravir (FC-IC50) | Dolutegravir (FC-IC50) | Bictegravir (FC-IC50) | Reference |
| T97A | - | 1.05 | 1.3 | [6][8] |
| N155H | 19.0 (median) | 1.37 (median) | - | [6] |
| G140S + Q148H | >87 (median) | 1.5 (median) | - | [6] |
| G140S + Q148R | >87 (median) | - | - | [6] |
| T97A + Y143R | >87 (median) | 1.05 (median) | - | [6] |
Note: A fold change of 1 indicates no loss of activity compared to wild-type. Higher values indicate reduced susceptibility (resistance). Data for all inhibitors against all strains was not available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for the HIV-1 integrase strand transfer assay and a cell-based HIV-1 replication assay.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay measures the ability of an inhibitor to block the integration of a donor DNA substrate into a target DNA substrate, catalyzed by the HIV-1 integrase enzyme.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)
-
Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
-
Recombinant full-length HIV-1 integrase
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol)
-
Blocking buffer (e.g., assay buffer with 1% BSA)
-
HRP-labeled anti-Digoxigenin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated wells with assay buffer. Add 100 µL of DS DNA solution to each well and incubate for 1 hour at 37°C to allow binding. Wash wells three times with assay buffer.[9]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. Wash wells three times with assay buffer.[9]
-
Integrase Binding: Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C.[9]
-
Inhibitor Addition: Add serial dilutions of the test inhibitors to the wells and incubate for 5 minutes at room temperature.[9]
-
Strand Transfer Reaction: Add 100 µL of TS DNA to each well and incubate for 30 minutes at 37°C to initiate the strand transfer reaction.[9]
-
Detection: Wash wells three times. Add 100 µL of HRP-labeled anti-Digoxigenin antibody and incubate for 1 hour at 37°C.
-
Signal Development: Wash wells four to six times. Add 100 µL of TMB substrate and incubate in the dark for 10-30 minutes.
-
Measurement: Add 100 µL of stop solution. Measure the absorbance at 450 nm using a plate reader. The IC50 value is calculated from the dose-response curve.
Cell-Based HIV-1 Replication Assay (p24 ELISA)
This assay quantifies the extent of HIV-1 replication in cell culture by measuring the concentration of the viral core protein p24 in the supernatant.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, C8166)
-
HIV-1 viral stock
-
Complete culture medium
-
Test inhibitors
-
96-well cell culture plates
-
HIV-1 p24 antigen capture ELISA kit
-
Centrifuge
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 4 x 10^5 cells/mL) in complete culture medium.[9]
-
Infection and Treatment: Add the HIV-1 viral stock to the cells. Immediately add serial dilutions of the test inhibitors. Include untreated infected cells as a positive control and uninfected cells as a negative control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4 days).[9]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the culture supernatants.
-
p24 Quantification: Measure the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[10] This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate.[11]
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each inhibitor concentration relative to the untreated virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Visualizations
The following diagrams illustrate the HIV-1 integration pathway and a general workflow for the evaluation of antiviral inhibitors.
Caption: HIV-1 Integration Pathway and the Site of Action for INSTIs.
Caption: General Experimental Workflow for Antiviral Drug Screening.
References
- 1. Nuclear import of the pre-integration complex (PIC): the Achilles heel of HIV? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring the Inducible, Replication-Competent HIV Reservoir Using an Ultra-Sensitive p24 Readout, the Digital ELISA Viral Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ablinc.com [ablinc.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Biodegradability of Tetraacid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Key Tetraacid Derivatives in Focus:
-
Aromatic Tetraacids:
-
Pyromellitic dianhydride (PMDA) / 1,2,4,5-Benzenetetracarboxylic acid
-
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)
-
-
Aliphatic this compound:
-
Butane-1,2,3,4-tetracarboxylic acid
-
Influence of Aromatic vs. Aliphatic Structure on Biodegradability
A recurring theme in the study of polymer degradation is the greater resistance of aromatic structures to microbial and enzymatic degradation compared to their aliphatic counterparts. This is attributed to the high stability and rigidity of the aromatic rings. In contrast, the flexible nature of aliphatic chains makes them more susceptible to enzymatic attack and hydrolysis.
Polymers synthesized using aromatic tetraacids like PMDA and BTDA, such as polyimides and poly(ester imide)s, are known for their exceptional thermal and chemical stability.[1] While these properties are advantageous for high-performance applications, they generally translate to lower biodegradability. Conversely, incorporating aliphatic tetraacids, such as butane-1,2,3,4-tetracarboxylic acid, into polymer backbones is expected to enhance their susceptibility to degradation.
Comparative Biodegradation Data
Direct quantitative comparisons of the biodegradability of polymers derived from these specific tetraacids under identical conditions are scarce in the literature. However, by examining studies on related polymer systems, we can infer the likely trends. The following tables summarize relevant data from studies on the biodegradation of polyesters and poly(ester amide)s, which can serve as a proxy for understanding the influence of the diacid/tetraacid component.
Table 1: Soil Burial Degradation Data
This table presents weight loss data from soil burial tests of an aliphatic polyester and an aliphatic-aromatic copolyester. This comparison highlights the generally faster degradation of fully aliphatic structures.
| Polymer | Composition | Soil Type | Duration (weeks) | Weight Loss (%) | Reference |
| Poly(ε-caprolactone) (PCL) | Aliphatic Polyester | Garden Soil | 3 | ~93 | [2] |
| Poly(ε-caprolactone) (PCL) | Aliphatic Polyester | Canal Shore Soil | 3 | ~95 | [2] |
| Aliphatic-Aromatic Copolyester (BTA) | 1,4-butanediol, terephthalic-adipic acid | Garden Soil | 6 | ~90 | [2] |
| Aliphatic-Aromatic Copolyester (BTA) | 1,4-butanediol, terephthalic-adipic acid | Canal Shore Soil | 6 | ~88 | [2] |
Table 2: Enzymatic Degradation Data
Enzymatic degradation studies provide insights into the susceptibility of polymer chains to specific enzymes. The data below for various aliphatic polyesters demonstrates that the chemical structure significantly impacts the rate of enzymatic hydrolysis. While no direct data for our target this compound derivatives was found, the principle that structure dictates enzymatic accessibility holds.
| Polymer | Enzyme | Degradation Rate (mg/h/cm²) | Incubation Time (h) for >90% Weight Loss | Reference |
| Poly(butylene succinate) (PBS) | Cutinase | 0.35 | - | [3] |
| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase | 6.38 | 1.3 | [3] |
| Poly(butylene succinate-co-adipate) (PBSA) | Lipase (Pseudomonas sp.) | - | 2 | [3] |
| Poly(butylene succinate-co-adipate) (PBSA) | Lipase B (Candida antarctica) | - | 5 | [3] |
Degradation Mechanisms
The primary mechanisms for the biodegradation of polymers derived from tetraacids, particularly in the form of polyesters, poly(ester amide)s, and polyimides, are hydrolysis and enzymatic degradation.
Hydrolytic Degradation
Polymers containing ester and imide linkages are susceptible to hydrolysis, where water molecules break down these bonds. This process can be influenced by pH and temperature. The presence of aromatic rings can sterically hinder the access of water molecules to the hydrolyzable linkages, thus slowing down the degradation process.
Enzymatic Degradation
Microorganisms secrete enzymes that can catalyze the breakdown of polymer chains. Enzymes like lipases and cutinases are known to degrade polyesters.[3] The efficiency of enzymatic degradation is highly dependent on the polymer's chemical structure, crystallinity, and morphology. Amorphous regions of a polymer are generally more accessible to enzymes and thus degrade faster than crystalline regions.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the biodegradability of polymers.
Soil Burial Test
Objective: To evaluate the biodegradation of a material in a soil environment under controlled conditions.
Methodology:
-
Sample Preparation: Polymer films of defined dimensions are prepared. The initial dry weight of each sample is recorded.
-
Burial: The samples are buried in a container with a mixture of soil and a material like perlite to maintain moisture.[4] A positive control (e.g., filter paper) is often included.
-
Incubation: The containers are kept in a controlled environment, typically at a constant temperature (e.g., 30°C or 50°C) and humidity.[4]
-
Analysis: At regular intervals, samples are retrieved, carefully cleaned to remove soil particles, and dried to a constant weight.[4]
-
Quantification: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100[4]
Enzymatic Degradation Assay
Objective: To determine the susceptibility of a polymer to degradation by specific enzymes.
Methodology:
-
Sample Preparation: Polymer films of a specific size and thickness are prepared.
-
Incubation: The films are placed in a buffer solution (e.g., sodium phosphate buffer) containing a specific concentration of the enzyme (e.g., cutinase, lipase).[3]
-
Controlled Conditions: The incubation is carried out at the optimal temperature and pH for the enzyme's activity, with gentle mixing.[3]
-
Analysis: The degradation is monitored by measuring the weight loss of the polymer film over time. Additionally, the degradation products in the liquid fraction can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to understand the degradation mechanism.[3]
Visualizing the Degradation Workflow
The logical flow of a typical biodegradation study can be visualized as follows:
Degradation Pathway Concept
The breakdown of a polymer chain generally involves the cleavage of labile bonds, leading to the formation of smaller oligomers and, eventually, monomers. This conceptual pathway is illustrated below.
References
Validating Tetraacid Model Compounds for Crude Oil Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tetraacid model compounds used to study the complex components of crude oil. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows.
This compound model compounds are invaluable tools for understanding and mitigating the challenges posed by acidic components in crude oil, such as naphthenic acids. These synthetic analogues allow for controlled studies of phenomena like emulsion formation and naphthenate deposition. This guide focuses on the validation of these model compounds, particularly the C80, C81, and C82 isoprenoid tetraacids, which are known to be major contributors to deposition issues.[1]
Performance Comparison of this compound Model Compounds
Validating a model compound hinges on its ability to accurately mimic the behavior of its natural counterparts. A key performance indicator for acidic components in crude oil is their effect on the interfacial tension (IFT) between oil and water. A lower IFT often correlates with a higher potential for emulsion stabilization and interaction with metal cations to form deposits.
Table 1: Performance of a C80 this compound Model Compound
| Model Compound | Concentration | Oil Phase | Aqueous Phase pH | Interfacial Tension (IFT) | Reference |
| Synthetic C80 this compound Analogue | 5 µM | Chloroform | 9 | ~13 mN/m | [2][3][4] |
This data indicates that synthetic C80 this compound model compounds are highly surface-active, significantly reducing the interfacial tension at a low concentration.[2][3][4] This behavior is reported to be consistent with that of naturally occurring C80 tetraacids, validating their use in laboratory studies.[2][3][4] The introduction of different aromatic cores in the synthetic models did not significantly alter their high interfacial activity.[3]
In comparison, commercial naphthenic acid mixtures are complex and their performance can be less predictable.[5] Studies have shown that commercial naphthenic acids are often more readily biodegradable than the high molecular weight acids found in oil sands tailings waters, suggesting that model compounds based on the actual problematic acids, like the C80 tetraacids, may be more representative for studying persistent emulsions and deposits.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of model compounds. Below are methodologies for key experiments.
Experimental Protocol 1: Analysis of Tetraacids in Crude Oil by LC-MS
This protocol outlines a method for the quantitative determination of C80 tetraacids in crude oil samples.
1. Sample Preparation:
-
Internal Standard: Add a known amount of a relevant C80 8-ring acid as an internal standard to approximately 1 g of the crude oil sample.
-
Solid-Phase Extraction (SPE):
-
Isolate an "acid" fraction from the oil using sequential ion exchange solid-phase extraction.
-
Convert the acids to their per-methylated esters.
-
Perform a further SPE refinement to obtain a "this compound" fraction.
-
2. LC-MS Analysis:
-
Chromatography: Use a suitable liquid chromatography system for the separation of the this compound esters.
-
Mass Spectrometry:
-
Employ an electrospray ionization-mass spectrometry (ESI-MS) system.
-
Analyze the tetraacids as the ammoniated adducts of their per-methyl esters.
-
-
Quantitation: The limit of quantitation (LOQ) for this method is approximately 0.1 ppm for individual tetraacids in crude oils.
Experimental Protocol 2: Interfacial Tension Measurement using the Pendant Drop Method
This protocol describes the measurement of interfacial tension between an oil phase containing the model compound and an aqueous phase.
1. Equipment:
-
Optical tensiometer equipped with a video camera and software for drop shape analysis.
-
Syringe with a needle for drop formation.
-
Cuvette to hold the aqueous phase.
2. Procedure:
-
Phase Preparation:
-
Prepare the oil phase (e.g., chloroform, toluene, or a model oil like hexadecane) with the desired concentration of the this compound model compound.
-
Prepare the aqueous phase at the desired pH and salinity.
-
-
Measurement:
-
Fill the cuvette with the aqueous phase.
-
Fill the syringe with the oil phase.
-
Submerge the needle tip into the aqueous phase and carefully form a pendant drop of the oil phase.
-
The software captures the image of the drop and analyzes its shape.
-
The interfacial tension is calculated from the drop shape based on the balance between gravitational and surface forces (Young-Laplace equation).
-
-
Data Acquisition: Record the IFT over time to observe dynamic changes and ensure equilibrium is reached.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of steps in the validation process.
References
Assessing the Stability of Metal-Tetraacid Complexes Under Various pH Conditions: A Comparative Guide
The stability of metal-tetraacid complexes is a critical parameter in numerous scientific and industrial applications, from drug development and medical imaging to environmental remediation and analytical chemistry. The pH of the surrounding medium profoundly influences the chelation process and the overall stability of the resulting complex. This guide provides an objective comparison of the stability of common metal-tetraacid complexes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Critical Role of pH in Complex Stability
The stability of a metal-tetraacid complex is dictated by the equilibrium between the metal ion (M), the tetraacid ligand (L), and the resulting complex (ML). The pH of the solution governs this equilibrium in several ways:
-
Ligand Protonation: this compound ligands, such as EDTA (ethylenediaminetetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), have multiple carboxylic acid groups that can be protonated or deprotonated depending on the pH. At low pH, the ligand is fully protonated, making its lone pairs of electrons less available to coordinate with a metal ion, thus reducing complex stability. As the pH increases, the ligand deprotonates, enhancing its chelating ability.
-
Metal Hydrolysis: At higher pH values, metal ions tend to form hydroxo complexes (e.g., [M(OH)n]). This competing reaction can reduce the concentration of free metal ions available to bind with the ligand, thereby affecting the overall stability of the desired metal-tetraacid complex.
Understanding the interplay of these factors is essential for predicting and controlling the behavior of these complexes in various environments.
Experimental Methodologies for Stability Assessment
Several robust analytical techniques are employed to determine the stability constants of metal complexes. The choice of method often depends on the specific properties of the complex and the desired accuracy.
Potentiometric Titration
Potentiometry is one of the most accurate and widely used methods for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard acid or base is added.
Experimental Protocol:
-
Solution Preparation: Prepare a series of solutions containing known concentrations of the metal ion, the this compound ligand, and a strong acid (e.g., HClO4). An inert salt (e.g., NaClO4 or KNO3) is added to maintain a constant ionic strength.
-
Titration: Titrate the solutions with a standardized, carbonate-free strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter and a combined glass electrode.
-
Data Analysis: Plot the pH versus the volume of base added. The resulting titration curves for the ligand alone and the metal-ligand mixture will differ. This difference is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]). The stability constants (K) are then determined from these values using computational programs.
UV-Vis Spectroscopy
This technique is suitable for complexes that exhibit a distinct color or absorb light in the UV-Visible range. The formation of the complex leads to changes in the absorbance spectrum, which can be correlated with the concentration of the complex.
Experimental Protocol:
-
Solution Preparation: Prepare a set of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa) at a fixed pH and ionic strength. For pH-dependent studies, prepare solutions with a fixed metal-to-ligand ratio and adjust the pH of each solution systematically.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex. The change in absorbance at this wavelength is used to determine the concentration of the complex in each solution. Methods like Job's method of continuous variation or the mole-ratio method can be used to determine the stoichiometry and stability constant of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information about metal complexes in solution. It can be used to identify the different species present in an equilibrium and to study ligand exchange rates.
Experimental Protocol:
-
Sample Preparation: Prepare a series of NMR samples in a suitable deuterated solvent. Each sample will contain the metal ion and the ligand at varying molar ratios or pH values.
-
Data Acquisition: Acquire 1H or other relevant nuclei (e.g., 13C) NMR spectra for each sample. Paramagnetic metal ions can cause significant broadening or shifting of NMR signals, which provides evidence of complexation.
-
Data Analysis: Monitor the chemical shift changes or selective broadening of ligand proton resonances upon addition of the metal ion. These changes are indicative of complex formation. By titrating the ligand with the metal ion and following the spectral changes, the stoichiometry and stability of the complex can be determined.
Comparative Stability Data
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The conditional stability constant (log K') is often used, as it takes into account the pH of the solution.
Below are tables summarizing the conditional stability constants for common metal ions with EDTA, DTPA, and DOTA at various pH values.
Table 1: Conditional Stability Constants (log K') of Metal-EDTA Complexes
| Metal Ion | pH 4.0 | pH 7.0 | pH 10.0 |
| Cu(II) | 12.1 | 18.3 | 18.7 |
| Fe(III) | 14.3 | 22.0 | 24.2 |
| Zn(II) | 9.9 | 16.0 | 16.4 |
| Ca(II) | 4.1 | 10.2 | 10.6 |
| Mg(II) | 2.2 | 8.3 | 8.8 |
Data compiled from multiple sources. Values are illustrative and can vary with ionic strength and temperature.
Table 2: Conditional Stability Constants (log K') of Metal-DTPA Complexes
| Metal Ion | pH 4.0 | pH 7.0 | pH 10.0 |
| Cu(II) | 14.8 | 20.9 | 21.3 |
| Fe(III) | 16.8 | 27.0 | 27.5 |
| Zn(II) | 12.1 | 18.2 | 18.6 |
| Ca(II) | 4.9 | 10.5 | 10.8 |
| Mg(II) | 3.2 | 8.8 | 9.2 |
Data compiled from multiple sources. Values are illustrative and can vary with ionic strength and temperature.
Table 3: Conditional Stability Constants (log K') of Metal-DOTA Complexes
| Metal Ion | pH 4.0 | pH 7.0 | pH 10.0 |
| Cu(II) | 16.3 | 22.0 | 22.1 |
| Fe(III) | - | - | - |
| Zn(II) | 17.5 | 20.8 | 20.8 |
| Ca(II) | 11.2 | 16.9 | 17.0 |
| Mg(II) | 8.0 | 11.0 | 11.0 |
Data compiled from multiple sources. Fe(III)-DOTA stability is less commonly reported under these specific conditions. Values are illustrative.
Comparison and Conclusion
-
Ligand Comparison: For a given metal ion, the stability of the complexes generally follows the order: DOTA > DTPA > EDTA . The macrocyclic structure of DOTA imparts a high degree of pre-organization, leading to exceptionally stable complexes.
-
pH Influence: For all three ligands, the stability of the metal complexes increases significantly as the pH rises from acidic to neutral or alkaline conditions. This is primarily due to the deprotonation of the carboxylic acid arms of the ligands, which enhances their coordination ability. For most complexes, stability plateaus at higher pH values as the ligand becomes fully deprotonated.
-
Metal Ion Preference: The stability constants also reveal the selectivity of each ligand for different metal ions. For instance, Fe(III) generally forms the most stable complexes with EDTA and DTPA due to its high charge density.
comparative analysis of tetraacids and other carboxylic acids in industrial applications
A Comparative Analysis of Tetraacids and Other Carboxylic Acids in Industrial Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various carboxylic acids is paramount for optimizing industrial processes and product formulations. This guide provides a comparative analysis of tetraacids—specifically ethylenediaminetetraacetic acid (EDTA) and pyromellitic dianhydride (PMDA)-derived acids—and other common carboxylic acids, such as citric acid and polycarboxylic acids, focusing on their performance in key industrial applications. The information is supported by quantitative data and detailed experimental protocols.
Performance Comparison of Carboxylic Acids
The industrial utility of a carboxylic acid is largely defined by its chemical structure, particularly the number and arrangement of its carboxyl groups. This determines properties such as chelating ability, scale inhibition, and polymer characteristics.
Chelating Agents: EDTA vs. Citric Acid
Chelating agents are crucial in various industries, including water treatment, food and beverage, and pharmaceuticals, for controlling metal ions. EDTA, a tetraacid, is a powerful and widely used chelating agent. Citric acid, a tricarboxylic acid, serves as a common, more environmentally benign alternative. Their effectiveness is quantified by the stability constant (log K), which indicates the strength of the complex formed with a metal ion. A higher log K value signifies a more stable complex.
| Metal Ion | EDTA Stability Constant (log K) | Citric Acid Stability Constant (log K) |
| Ca²⁺ | 10.65[1] | 3.5[2] |
| Mg²⁺ | 8.79[1] | 3.4 |
| Fe²⁺ | 14.30[1] | 4.4[3] |
| Fe³⁺ | 25.1[1] | 11.4[3] |
| Cu²⁺ | 18.78[1] | 6.1[3] |
| Zn²⁺ | 16.5[1] | 5.0 |
| Al³⁺ | 16.4[1] | 7.8 |
As the data indicates, EDTA consistently forms more stable complexes with a wide range of metal ions compared to citric acid, making it a more effective chelating agent in many applications.[1][4]
Scale Inhibitors: Polycarboxylic Acids
Polycarboxylic acids, such as polyacrylic acid (PAA) and polyepoxysuccinic acid (PESA), are widely used to prevent the formation of mineral scale in industrial water systems. Their performance is measured by their scale inhibition efficiency.
| Inhibitor | Concentration (µM) | Temperature (°C) | CaCO₃ Scale Inhibition Efficiency (%) |
| PAA | 3.33 | 30 | 95[5] |
| PESA | 3.33 | 30 | 90[5] |
| PAA | 3.33 | 80 | Reduced efficiency noted[5] |
| PESA | 3.33 | 80 | Reduced efficiency noted[5] |
The data shows that even at low concentrations, polycarboxylic acids are highly effective scale inhibitors.[5] PAA generally exhibits slightly better performance than PESA under the tested conditions.[5]
Polymer Precursors: Pyromellitic Dianhydride (PMDA)
PMDA is a key building block for high-performance polyimides, which are valued for their thermal stability and mechanical properties. Upon reaction with a diamine, the dianhydride forms a polyamic acid, which is then thermally or chemically imidized. The properties of the resulting polyimide are influenced by the specific monomers used.
| Polyimide (Dianhydride-Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| PMDA-ODA | - | 3.42[6] | 2.82[6] | 302[6] |
| BTDA-ODA | 114.19[6] | 3.23[6] | 3.58[6] | 276[6] |
| BPDA-ODA | - | - | - | 290[6] |
ODA: 4,4'-oxydianiline; BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride
The data highlights that polyimides derived from PMDA exhibit high thermal stability, as indicated by a high glass transition temperature, and high stiffness (tensile modulus), though with lower elongation at break compared to polyimides from other dianhydrides.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of carboxylic acid performance.
Determination of Metal Chelation Capacity
This protocol is adapted from a spectrophotometric method for determining the iron-chelating capacity of a sample.
Principle: A chelating agent will bind to metal ions in a solution. The remaining unbound metal ions can then react with a colorimetric indicator. The intensity of the color produced is inversely proportional to the chelating capacity of the sample.
Materials:
-
Test sample (e.g., EDTA or citric acid solution)
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Add 50 µL of the test sample to a microplate well or cuvette.
-
Add 50 µL of 2 mM FeCl₂ solution and mix. Allow the chelation reaction to proceed for 10 minutes at room temperature.
-
Initiate the colorimetric reaction by adding 100 µL of 5 mM ferrozine solution.
-
Incubate the mixture for 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm.
-
A blank is prepared by replacing the sample with deionized water. A control is prepared without the chelating agent.
-
The chelating activity is calculated using the following formula: Chelating Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Evaluation of Scale Inhibitor Performance (Static Bottle Test)
This protocol is a simplified version based on the principles of NACE Standard TM0197-2010 for screening scale inhibitors for oil and gas production systems.
Principle: A supersaturated solution of a scaling salt (e.g., calcium carbonate) is prepared. The scale inhibitor is added, and the solution is incubated at a specific temperature. The amount of precipitate formed is then quantified, typically by measuring the concentration of the cation (e.g., Ca²⁺) remaining in the solution.
Materials:
-
Brine solutions containing calcium chloride and sodium bicarbonate
-
Scale inhibitor solution at various concentrations
-
Water bath or oven
-
Filtration apparatus (0.45 µm filter)
-
Method for calcium analysis (e.g., titration, ICP-OES)
-
Glass bottles with caps
Procedure:
-
Prepare a supersaturated calcium carbonate solution by mixing the two brine solutions in a glass bottle.
-
Immediately add the desired concentration of the scale inhibitor to the solution.
-
Prepare a blank sample without any scale inhibitor.
-
Cap the bottles and place them in a water bath or oven at the desired test temperature (e.g., 70°C) for a specified period (e.g., 24 hours).
-
After incubation, remove the bottles and immediately filter the solutions to separate the precipitate.
-
Analyze the filtrate for the concentration of calcium ions.
-
The scale inhibition efficiency is calculated as follows: Inhibition Efficiency (%) = [(C_f - C_b) / (C_i - C_b)] x 100 Where:
-
C_f is the final calcium concentration in the presence of the inhibitor.
-
C_b is the final calcium concentration in the blank.
-
C_i is the initial calcium concentration.
-
Analysis of Carboxylic Acids by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: Carboxylic acids are separated based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of each acid is dependent on its polarity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile).
-
Standard solutions of the carboxylic acids of interest.
-
Sample solution.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the standard solution to determine the retention times of the individual carboxylic acids.
-
Inject the same volume of the sample solution.
-
Monitor the separation at a suitable wavelength (e.g., 210 nm).
-
Identify the carboxylic acids in the sample by comparing their retention times with those of the standards.
-
Quantify the acids by comparing the peak areas of the sample with those of the standards of known concentrations.
Visualizing Industrial Processes and Workflows
Diagrams are invaluable tools for understanding complex chemical processes and experimental workflows.
Workflow for Chelation in Industrial Water Treatment
The following diagram illustrates the general process of using a chelating agent to control metal ions in an industrial water system.
Caption: General workflow of chelation in industrial water treatment.
Synthesis of Polyimide from PMDA and a Diamine
This diagram outlines the two-step synthesis process for creating a polyimide from pyromellitic dianhydride (PMDA) and an aromatic diamine.
Caption: Two-step synthesis of polyimide from PMDA and a diamine.
Conclusion
The selection of a carboxylic acid for a specific industrial application requires a thorough understanding of its performance characteristics. Tetraacids like EDTA offer superior chelation strength, making them ideal for applications requiring strong metal ion control. However, simpler carboxylic acids like citric acid provide a more biodegradable option where high binding strength is not critical. Polycarboxylic acids demonstrate excellent efficacy as scale inhibitors, crucial for maintaining the efficiency of water systems. In the realm of high-performance polymers, the this compound derivative from PMDA is a key component in synthesizing thermally stable and mechanically robust polyimides. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in making informed decisions for their specific industrial needs.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Acidic Waste: A Guide for Laboratory Professionals
Disclaimer: The term "tetraacid" does not correspond to a standard chemical nomenclature. This guide provides essential safety and disposal procedures for general acidic chemical waste. Always consult the specific Safety Data Sheet (SDS) for the particular acid you are handling and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
The responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This document outlines the proper procedures for the disposal of acidic waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For concentrated or fuming acids, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2] The specific type of glove material should be chosen based on the acid being handled.
-
Protective Clothing: A lab coat or apron is essential to protect against splashes.[1]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling fumes.[1][3]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.
-
Spill: In case of a spill, evacuate and secure the area.[4] Use absorbent materials to contain the spill and follow your institution's spill cleanup protocol.[4]
Quantitative Data for Acid Waste Disposal
The following table summarizes key quantitative parameters for the safe disposal of acidic waste.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | Between 5.0 and 12.5 | [5] |
| pH for Neutralization | Between 5.5 and 9.5 | [1] |
| Concentration Limit for In-Lab Neutralization | Dilute to <10% before neutralizing | [6] |
| Flush Ratio for Sewer Disposal | Follow neutralized solution with at least 20 parts water | [1] |
Experimental Protocol: Neutralization of Acidic Waste
Neutralization is a common procedure to render acidic waste less hazardous before disposal. This should only be performed by trained personnel.[6]
Materials:
-
Acidic waste
-
Suitable neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide, calcium hydroxide)
-
Large, heat-resistant container (e.g., borosilicate glass beaker)
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Ice bath[1]
Procedure:
-
Preparation: Don all necessary PPE and perform the neutralization in a certified chemical fume hood.[1] Place the heat-resistant container in an ice bath to manage heat generation.[1]
-
Dilution: If the acid is concentrated, slowly add the acid to a large volume of cold water to dilute it to a concentration below 10%.[6] Always add acid to water, never the other way around.
-
Neutralization: Slowly and carefully add the neutralizing agent to the diluted acid solution while stirring continuously. Be aware that this reaction is exothermic and may produce gas.[1][7]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 5.5 and 9.5).[1]
-
Cooling and Disposal: Allow the neutralized solution to cool to room temperature. Once cooled and within the proper pH range, the solution may be eligible for sewer disposal, followed by a copious amount of water.[1] Always check with your local regulations and institutional policies first.[8]
Important Considerations:
-
Acids containing heavy metals or other toxic contaminants should not be neutralized for sewer disposal and must be collected as hazardous waste.[5][7]
-
Strong oxidizing acids, such as perchloric acid and concentrated nitric acid, may require special handling and should not be neutralized without specific protocols.[5][7]
-
Never mix incompatible chemicals. For instance, keep acids separate from cyanides, sulfides, and bases during storage and disposal.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of acidic waste.
Caption: Workflow for the proper disposal of acidic laboratory waste.
Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., corrosive).[5]
-
Container Integrity: Use chemically resistant containers with secure, leak-proof caps.[3][5] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[5]
-
Storage: Store waste containers in a designated satellite accumulation area, segregated by hazard class.[5]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of acidic waste, fostering a culture of safety and compliance.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. epfl.ch [epfl.ch]
Personal protective equipment for handling Tetraacid
Essential Safety Protocols for Handling Tetraacid
Disclaimer: "this compound" is a hypothetical substance. The following guidance is based on established safety protocols for handling highly corrosive and toxic acids. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
Researchers, scientists, and drug development professionals must adhere to stringent safety measures when working with corrosive chemicals like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the first line of defense against the hazards of this compound. Concentrated acids are highly corrosive to all body tissues, particularly the eyes and skin.[1]
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory whenever handling acids or their solutions to protect from splashes and fumes.[1][2] Safety glasses do not offer sufficient protection.[1]
-
Face Shield: For tasks with a high risk of splashing, a face shield should be worn in addition to chemical splash goggles to provide full-face protection.[3][4]
Body Protection:
-
Acid-Resistant Laboratory Coat or Apron: To protect skin and clothing from spills, a chemical-resistant apron or lab coat is essential.[1][2] For handling larger quantities, an acid-resistant suit may be necessary.[3][4]
Hand Protection:
-
Chemical-Resistant Gloves: The choice of glove material is critical and depends on the specific acid. Butyl rubber gloves are recommended for protection against highly corrosive acids.[5] Nitrile gloves are also a good option for many acids and are preferable to latex.[1][6] Always check for rips or punctures before use and never reuse disposable gloves.[6]
Respiratory Protection:
-
Respirator: If the acid produces fumes or vapors, a respirator is necessary.[2] For environments with acid gas, an organic vapor/acid gas cartridge respirator is recommended.[7][8] These cartridges can provide protection up to 10 times the Permissible Exposure Limit (PEL) with a half facepiece, and up to 50 times the PEL with a full facepiece.[8][9]
Glove Selection for Corrosive Acids
The effectiveness of a glove material in protecting against a specific chemical is paramount. The following table summarizes the general resistance of common glove materials to strong acids.
| Glove Material | Resistance to Strong Acids | General Use Notes |
| Butyl Rubber | Excellent | Protects against a wide variety of chemicals, including highly corrosive acids like nitric, sulfuric, and hydrofluoric acid.[5] Remains flexible at low temperatures.[5] |
| Neoprene | Good | Offers good resistance to a wide range of chemicals, including many acids, bases, and organic compounds.[2][5][10] |
| Nitrile | Good | A versatile option with good resistance to oils, greases, and some acids and bases.[6][11] A suitable alternative for those with latex allergies.[6][11] |
| Natural Rubber (Latex) | Fair | Provides protection against most water solutions of acids, alkalis, and salts.[5] However, some individuals may have allergic reactions.[5] |
| Polyvinyl Chloride (PVC) | Fair | Provides protection against many acids, alkalis, and certain solvents.[10] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of corrosive vapors.[12][13]
-
When diluting, always add acid to water slowly and with constant stirring; never add water to acid.[13][14]
-
Use appropriate equipment, such as funnels and pipettes, when transferring acids.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[15]
Storage:
-
Store acids in a dedicated, well-ventilated area, away from incompatible materials such as bases, metals, and oxidizers.[2]
-
Use secondary containment, such as a spill-proof tray, to contain any potential leaks.[2][14]
-
Store corrosive materials on shelves close to the floor to minimize the risk of falling.[14]
-
Large quantities of corrosive chemicals should be stored in specially designed corrosive-resistant cabinets.[13]
Emergency and Disposal Plan
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[16][17] Remove any contaminated clothing, being careful not to spread the chemical.[18] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[19] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, have them drink large amounts of water to dilute the acid.[19] Seek immediate medical attention.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large.
-
Containment: For small spills, use a spill control kit with a neutralizer. For larger spills, contain the spill with an absorbent material like sand.[4]
-
Neutralization: Neutralize the acid with a suitable material such as sodium bicarbonate or soda ash.[4]
-
Cleanup: Once neutralized, the material can be collected using plastic tools and placed in a designated hazardous waste container.[16]
-
Decontamination: Thoroughly clean the spill area with soap and water.[16]
Disposal:
-
All acid waste must be neutralized before disposal.[1]
-
Dispose of neutralized acid waste as aqueous hazardous waste in appropriately labeled containers.[13]
-
Follow all local and institutional regulations for hazardous waste disposal.
Experimental Protocol: Glove Material Breakthrough Time Test
This protocol outlines a method to determine the breakthrough time of a glove material when exposed to this compound.
Objective: To quantify the time it takes for this compound to permeate through a specific glove material.
Materials:
-
Glove material samples
-
This compound solution
-
Permeation test cell
-
Collection medium (e.g., deionized water)
-
Analytical instrument for detecting this compound (e.g., HPLC, GC-MS)
-
Timer
Methodology:
-
Secure a sample of the glove material in the permeation test cell, creating a barrier between two chambers.
-
Introduce the this compound solution into the challenge chamber (the side that would be in contact with the chemical).
-
Fill the collection chamber (the side that would be in contact with the skin) with the collection medium.
-
At regular intervals, take a sample from the collection medium.
-
Analyze the samples using the appropriate analytical instrument to detect the presence of this compound.
-
The breakthrough time is defined as the time at which the concentration of this compound in the collection medium reaches a predetermined level.
-
Record all data and repeat the experiment for each type of glove material.
Visualization of Safety and Disposal Workflow
The following diagram illustrates the logical flow of actions in the event of a this compound spill.
Caption: Workflow for this compound spill response, from initial alert to final disposal.
References
- 1. flinnsci.com [flinnsci.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. leelinework.com [leelinework.com]
- 4. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. You are being redirected... [shubee.com]
- 8. eshop-best-chemical.com [eshop-best-chemical.com]
- 9. 3m.com [3m.com]
- 10. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 11. ecospill.com.au [ecospill.com.au]
- 12. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 13. research.arizona.edu [research.arizona.edu]
- 14. eng.uwo.ca [eng.uwo.ca]
- 15. earth.utah.edu [earth.utah.edu]
- 16. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 17. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 18. nbcc.police.uk [nbcc.police.uk]
- 19. hampshire.edu [hampshire.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
